3-(Diallylaminomethyl)-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-3-9-17(10-4-2)12-13-11-16-15-8-6-5-7-14(13)15/h3-8,11,16H,1-2,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAGDBAHYRSLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351942 | |
| Record name | N,N-diallyl-N-(1H-indol-3-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150462-35-4 | |
| Record name | 3-(diallylaminomethyl)-indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-diallyl-N-(1H-indol-3-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(DIALLYLAMINOMETHYL)-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 3-(Diallylaminomethyl)-indole
This guide has provided a detailed framework for the synthesis and characterization of this compound. The Mannich reaction offers a reliable and efficient route to this valuable compound, which can serve as a versatile platform for the development of novel therapeutic agents. The diallyl functionality, in particular, presents a unique opportunity for further chemical modification, allowing for the exploration of a broader chemical space in the quest for new drugs. By following the detailed protocols and understanding the underlying chemical principles outlined herein, researchers can confidently produce and validate this key intermediate, paving the way for future innovations in drug discovery. The indole nucleus continues to be a source of inspiration for medicinal chemists, and compounds like this compound are crucial tools in translating that inspiration into tangible therapeutic solutions. [6][14]
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Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available at: [Link]
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ResearchGate. Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. Available at: [Link]
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Li, J.-T., Sun, S.-F., & Sun, M.-X. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 42–44. Available at: [Link]
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Geissman, T. A., & Armen, A. (1954). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide. Journal of the American Chemical Society, 76(16), 4185–4187. Available at: [Link]
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3-(Diallylaminomethyl)-indole chemical properties and structure
An In-Depth Technical Guide to 3-(Diallylaminomethyl)-indole: Chemical Properties, Structure, and Synthesis
Introduction
This compound is a synthetic organic compound featuring the indole scaffold, a bicyclic aromatic heterocycle that is a cornerstone in medicinal chemistry and natural products.[1][2][3] This molecule belongs to a class of compounds known as Mannich bases, which are synthesized through the aminoalkylation of an acidic proton located on a carbon atom.[4] Specifically, it is an analogue of gramine (3-(Dimethylaminomethyl)-indole), a naturally occurring alkaloid, where the methyl groups are replaced by more reactive allyl groups.[5][6]
The indole ring system is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][7][8] The presence of the diallylaminomethyl substituent at the C3 position not only modifies the molecule's steric and electronic profile but also introduces versatile chemical handles for further synthetic elaboration. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound for professionals in chemical research and drug development.
Core Chemical Identity and Structure
The defining features of this compound are its indole nucleus and the tertiary amine substituent at the C3 position. The indole ring is an electron-rich aromatic system, making the C3 position particularly nucleophilic and susceptible to electrophilic substitution, which is exploited in its synthesis.[9] The diallylamino moiety provides conformational flexibility and two terminal double bonds that can participate in a variety of chemical transformations.
Chemical Structure Diagram
Caption: Ultrasound-assisted Mannich synthesis workflow.
Detailed Experimental Protocol: Ultrasound-Assisted Synthesis
This protocol is adapted from the improved synthesis method reported in the literature. [4]It serves as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC).
-
Reactant Preparation: In a suitable reaction vessel, combine indole (1.0 mmol), diallylamine (1.2 mmol), and a 35% aqueous formaldehyde solution (1.5 mmol).
-
Solvent Addition: Add a solution of acetic acid in water (e.g., 5 mL of a 50% v/v solution). The acidic environment is crucial for generating the reactive iminium intermediate.
-
Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic cleaning bath with a frequency of approximately 40 kHz. Maintain the reaction temperature at 35°C.
-
Reaction Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them with TLC (e.g., using a hexane:ethyl acetate solvent system). The disappearance of the indole starting material indicates reaction completion. Reaction times are typically much shorter than conventional methods, often under an hour. [4]5. Work-up and Isolation:
-
Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity and Potential for Drug Discovery
The chemical reactivity of this compound is dictated by its three primary functional regions: the indole nucleus, the tertiary amine, and the two terminal allyl groups.
-
Indole Nucleus: While the C3 position is blocked, the indole ring remains a target for other reactions. The N-H proton is acidic and can be deprotonated or involved in hydrogen bonding. The benzene portion of the ring can undergo electrophilic substitution under harsher conditions.
-
Tertiary Amine: The nitrogen atom is basic and can be protonated to form salts, enhancing aqueous solubility. It can also be oxidized or participate in further alkylation reactions.
-
Allyl Groups: The two allyl groups are the most versatile handles for synthetic diversification. They are amenable to a wide array of transformations, including:
-
Olefin Metathesis: For ring-closing, cross-metathesis, or polymerization reactions.
-
Palladium-Catalyzed Reactions: Such as allylic alkylation or amination.
-
Addition Reactions: Including hydroboration-oxidation, halogenation, and epoxidation.
-
This structural combination makes this compound a highly valuable building block. In drug discovery, it can serve as a fragment for library synthesis or as a scaffold for developing new chemical entities. The indole core provides a proven pharmacophore for targeting various receptors and enzymes, while the diallylamino group allows for fine-tuning of pharmacokinetic properties and the introduction of additional pharmacophoric elements or covalent warheads. [1][3]
Conclusion
This compound is a synthetically accessible and highly versatile derivative of the biologically significant indole scaffold. Its chemical structure offers a unique combination of a proven pharmacophore with reactive handles for extensive chemical modification. The development of efficient, ultrasound-assisted synthesis protocols has made this compound readily available for research purposes. [4]For scientists in drug discovery and materials science, this compound represents a promising platform for the creation of novel molecules with tailored properties and potential therapeutic applications.
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Li, J.-T., Sun, S.-F., & Sun, M.-X. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 42–44. [Link]
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FooDB. (2010). Showing Compound 3-(Dimethylaminomethyl)indole (FDB014498). Retrieved January 15, 2026, from [Link]
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ContaminantDB. (2016). 3-(Dimethylaminomethyl)indole (CHEM029646). Retrieved January 15, 2026, from [Link]
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Biological Activity of Novel Indole Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals
A Senior Application Scientist's Perspective on Navigating the Therapeutic Potential of the Indole Scaffold.
Introduction
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents.[1] Its inherent ability to mimic peptide structures and interact with a wide array of biological targets has cemented its importance in drug discovery.[2] This guide provides a comprehensive technical overview of the diverse biological activities of novel indole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a logical framework for navigating the development of indole-based therapeutics.
I. Anticancer Activity of Novel Indole Derivatives
The development of novel indole derivatives as anticancer agents is a highly active area of research, with numerous compounds demonstrating potent activity against various cancer cell lines and in vivo tumor models.[3][4] These compounds often exert their effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
Novel indole derivatives employ a variety of mechanisms to combat cancer, including:
-
Inhibition of Protein Kinases: Many indole-based compounds are designed as inhibitors of protein kinases, such as EGFR, which are often dysregulated in cancer.[5]
-
Induction of Apoptosis: Indole derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins.[1]
-
Tubulin Polymerization Inhibition: Some indole compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
HDAC Inhibition: Inhibition of histone deacetylases by certain indole derivatives can alter gene expression, leading to anti-tumor effects.[6]
-
Modulation of PI3K/Akt/mTOR and MAPK Pathways: These key signaling cascades, crucial for cell growth and survival, are frequent targets of anticancer indole derivatives.[2][7]
Experimental Evaluation of Anticancer Activity
A multi-step experimental workflow is essential to rigorously assess the anticancer potential of novel indole derivatives.
In Vitro Assessment: Cytotoxicity Screening
The initial evaluation of anticancer activity is typically performed using in vitro cytotoxicity assays. The MTT assay is a widely adopted colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity [8]
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Assessment: Xenograft Models
Promising compounds from in vitro screening are advanced to in vivo studies using animal models, most commonly xenograft models in immunodeficient mice.[9]
Experimental Protocol: Human Tumor Xenograft Model [4][6]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the indole derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage compared to the control group.
Data Presentation: Anticancer Activity of Novel Indole Derivatives
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| Indole-acrylamide derivative | Huh7 | 5.0 | - | - | [3] |
| 9-aryl-5H-pyrido[4,3-b] indole | HCT116 | - | HCT116 xenograft | 71.79 | [3] |
| Methoxy-substituted indole curcumin | HeLa | 4 | - | - | [3] |
| 1,1,3-tri(3-indolyl)cyclohexane | A549 | - | A549 xenograft | Significant antitumor activity | [4] |
Signaling Pathway Visualization: Anticancer Mechanisms
The following diagram illustrates a common signaling pathway targeted by anticancer indole derivatives, leading to the induction of apoptosis.
Caption: Inhibition of the EGFR/PI3K/Akt pathway by an indole derivative, leading to apoptosis.
II. Antimicrobial Activity of Novel Indole Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Indole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal drugs.[10][11]
Mechanisms of Antimicrobial Action
The antimicrobial activity of indole derivatives is attributed to various mechanisms, including:
-
Disruption of Cell Membrane Integrity: Some indole compounds can permeabilize the bacterial cell membrane, leading to cell death.[12]
-
Inhibition of Biofilm Formation: Indole derivatives can interfere with quorum sensing and other mechanisms involved in biofilm formation, a key virulence factor for many pathogens.[13]
-
Inhibition of Essential Enzymes: Specific enzymes in bacterial metabolic pathways, such as dihydrofolate reductase (DHFR), can be targeted by indole-based inhibitors.[12]
-
Interference with DNA Synthesis: Some compounds may inhibit DNA replication or repair mechanisms.
Experimental Evaluation of Antimicrobial Activity
The assessment of antimicrobial activity involves a series of in vitro and in vivo tests.
In Vitro Assessment: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard metric for quantifying in vitro antimicrobial activity.[10]
Experimental Protocol: Broth Microdilution MIC Assay [10]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the indole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vivo Assessment: Infection Models
In vivo efficacy is evaluated in animal models of infection, which are crucial for assessing the therapeutic potential of a new antimicrobial agent.
Experimental Protocol: Mouse Pneumonia Model [12]
-
Infection: Induce pneumonia in mice by intranasal or intratracheal instillation of a bacterial suspension (e.g., Klebsiella pneumoniae).
-
Compound Administration: Treat the infected mice with the indole derivative at different doses and schedules via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor the survival rate of the mice over a set period (e.g., 7 days).
-
Bacterial Load Determination: At specific time points, euthanize a subset of mice and determine the bacterial load in the lungs and other organs by plating homogenized tissue on agar plates.
-
Histopathology: Perform histological analysis of the lung tissue to assess inflammation and tissue damage.
Data Presentation: Antimicrobial Activity of Novel Indole Derivatives
| Compound | Microorganism | In Vitro MIC (µg/mL) | In Vivo Model | Outcome | Reference |
| Indole-triazole derivative 3d | MRSA | 3.125-50 | - | - | [10] |
| Aminoguanidine-indole 4P | K. pneumoniae | 4 | Mouse pneumonia | Improved survival, reduced bacterial load | [12] |
| 7-hydroxyindole | A. baumannii | 64-1024 | G. mellonella infection | Increased survival rate | [13][14] |
Experimental Workflow Visualization: Antimicrobial Activity Assessment
Caption: A typical workflow for the evaluation of antimicrobial indole derivatives.
III. Anti-inflammatory Activity of Novel Indole Derivatives
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Indole derivatives have demonstrated significant anti-inflammatory potential through the modulation of key inflammatory pathways.[15]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of indole derivatives are often mediated by:
-
Inhibition of Pro-inflammatory Enzymes: Enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators, are common targets.[16]
-
Suppression of Pro-inflammatory Cytokines: Indole compounds can reduce the production of cytokines such as TNF-α, IL-1β, and IL-6.[17]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory indole derivatives.[5]
-
Activation of Nrf2 Pathway: The Nrf2 antioxidant response element pathway plays a crucial role in cellular defense against oxidative stress and inflammation.[18]
Experimental Evaluation of Anti-inflammatory Activity
In Vivo Assessment: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for screening anti-inflammatory drugs.[19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [21][22]
-
Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the indole derivative.
-
Compound Administration: Administer the compounds (e.g., intraperitoneally) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Data Presentation: Anti-inflammatory Activity of Novel Indole Derivatives
| Compound | In Vivo Model | Dose | Paw Edema Inhibition (%) | Reference |
| N-salicyloyltryptamine (NST) | Carrageenan-induced peritonitis | 100 mg/kg | Significant reduction in leukocyte migration | [21] |
| Indole-piperazine pyrimidine 5j | Carrageenan-induced paw edema | - | Significant reduction in edema | [16] |
| Perakine N4-oxide | - | - | 94.77% COX-2 inhibition | [15] |
Signaling Pathway Visualization: Anti-inflammatory Mechanisms
The following diagram illustrates the modulation of the NF-κB signaling pathway by an anti-inflammatory indole derivative.
Caption: Inhibition of the NF-κB pathway by an indole derivative, leading to reduced pro-inflammatory gene expression.
IV. Neuroprotective Activity of Novel Indole Derivatives
Neurodegenerative diseases and acute brain injuries represent significant unmet medical needs. Indole derivatives have shown considerable promise as neuroprotective agents, acting through various mechanisms to protect neurons from damage and death.[23]
Mechanisms of Neuroprotective Action
The neuroprotective effects of indole derivatives are often attributed to:
-
Antioxidant Activity: Many indole compounds are potent scavengers of reactive oxygen species (ROS) and can upregulate endogenous antioxidant defense mechanisms.[24]
-
Anti-inflammatory Effects: Neuroinflammation is a key contributor to neuronal damage, and the anti-inflammatory properties of indole derivatives are crucial for their neuroprotective effects.[17]
-
Modulation of Apoptotic Pathways: Indole compounds can inhibit neuronal apoptosis by regulating the expression of pro- and anti-apoptotic proteins.
-
Activation of Pro-survival Signaling: Pathways such as the BDNF/TrkB and Nrf2-ARE signaling cascades can be activated by indole derivatives, promoting neuronal survival and resilience.[25][26]
Experimental Evaluation of Neuroprotective Activity
In Vivo Assessment: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
The MCAO model is a widely used and clinically relevant model of ischemic stroke to evaluate the efficacy of neuroprotective agents.[27][28]
Experimental Protocol: MCAO Model in Rats [16][27]
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 90 minutes), followed by reperfusion.
-
Compound Administration: Administer the indole derivative before, during, or after the ischemic insult.
-
Neurological Deficit Scoring: Assess the neurological function of the animals at different time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals and determine the infarct volume in the brain using TTC staining.
-
Histological and Molecular Analysis: Perform further analysis on brain tissue to assess neuronal death, inflammation, and the expression of relevant biomarkers.
In Vivo Assessment: MPTP Model of Parkinson's Disease
The MPTP model is a well-established neurotoxin-based model used to study the pathogenesis of Parkinson's disease and to screen for neuroprotective compounds.[29][30]
Experimental Protocol: MPTP Model in Mice [17][29]
-
MPTP Administration: Administer MPTP to mice (e.g., via intraperitoneal injection) to induce the degeneration of dopaminergic neurons in the substantia nigra.
-
Compound Treatment: Treat the mice with the indole derivative before, during, or after MPTP administration.
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod test and the open field test.
-
Neurochemical Analysis: Measure the levels of dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
Data Presentation: Neuroprotective Activity of Novel Indole Derivatives
| Compound | In Vivo Model | Key Findings | Reference |
| Indole-3-propionic acid (IPA) | MCAO in mice | Reduced neuroinflammation and infarct volume | [27][31] |
| NC009-1 | MPTP in mice | Ameliorated motor deficits, reduced neuroinflammation | [17][24][29] |
| Indole-piperazine pyrimidine 5j | MCAO in rats | Reduced infarct volume and neurological deficits | [16] |
Signaling Pathway Visualization: Neuroprotective Mechanisms
The following diagram illustrates the activation of the BDNF/TrkB/Nrf2 signaling pathway by a neuroprotective indole derivative.
Caption: Activation of the BDNF/TrkB/Nrf2 pathway by an indole derivative, promoting neuronal survival.
Conclusion
The indole scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of novel indole derivatives, along with detailed experimental protocols and mechanistic insights. As our understanding of the complex signaling networks that underpin human diseases continues to grow, the rational design of indole-based compounds targeting these pathways holds immense promise for the future of medicine. It is the author's hope that this technical guide will serve as a valuable resource for researchers and drug development professionals in their efforts to unlock the full therapeutic potential of this remarkable heterocyclic nucleus.
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The Multifaceted Mechanisms of Action of 3-Substituted Indoles: A Technical Guide for Drug Discovery Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules.[1][2] Among these, 3-substituted indoles stand out for their remarkable diversity in pharmacological actions, ranging from anticancer and anti-inflammatory to antiviral effects.[1] This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their therapeutic effects, offering researchers and drug development professionals a comprehensive understanding of their molecular targets and pathways. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of scientific integrity.
Part 1: Anticancer Mechanisms of 3-Substituted Indoles
The anticancer activity of 3-substituted indoles is a primary area of investigation, with several distinct mechanisms of action identified. These compounds can disrupt fundamental cellular processes in cancer cells, including cell division, epigenetic regulation, and survival signaling.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs.[3] Agents that interfere with tubulin dynamics can arrest cell cycle progression and induce apoptosis. Numerous 3-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[4][5][6]
The binding of these indole derivatives prevents the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent cell death.[4] Structure-activity relationship (SAR) studies have provided valuable insights into the design of highly potent indole-based tubulin inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol provides a method for quantifying the effect of 3-substituted indoles on tubulin polymerization in vitro.[7][8]
Principle: The assay measures the fluorescence enhancement that occurs when a fluorescent reporter incorporates into newly formed microtubules. Inhibitors of polymerization will result in a decrease or absence of this fluorescence signal.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (3-substituted indole) and vehicle control (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Enhancer control (e.g., Paclitaxel)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare a 10X stock of the test compound and controls in the appropriate vehicle.
-
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, add 5 µL of the 10X test compound or control.
-
Add 45 µL of the tubulin/GTP/reporter mix (containing tubulin, 1 mM GTP, and the fluorescent reporter in General Tubulin Buffer) to each well. The final tubulin concentration is typically 2 mg/ml.[7]
-
-
Initiation of Polymerization:
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the extent of polymerization (the plateau phase).
-
Calculate the IC50 value for the test compound by performing a dose-response analysis.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins.[9] Aberrant HDAC activity is often associated with cancer, leading to the silencing of tumor suppressor genes.[9] HDAC inhibitors can restore normal patterns of gene expression, leading to cell cycle arrest, differentiation, and apoptosis. Several 3-substituted indole derivatives, particularly those incorporating a hydroxamic acid moiety, have been developed as potent HDAC inhibitors.[9][10][11][12][13] For example, molecule I13, an indole-3-butyric acid derivative, exhibited high HDAC inhibitory and antiproliferative potencies, with IC50 values against HDAC1, HDAC3, and HDAC6 of 13.9, 12.1, and 7.71 nM, respectively.[10][11][12]
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol describes a method to measure the activity of HDACs and the inhibitory potential of 3-substituted indoles.[14][15]
Principle: The assay utilizes a fluorogenic HDAC substrate, which upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to produce a fluorescent product. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
HeLa nuclear extract or purified HDAC enzyme
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (containing trypsin)
-
Deacetylated Standard (e.g., Boc-Lys-AMC)
-
Test compound (3-substituted indole)
-
Positive control (e.g., Trichostatin A)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Deacetylated Standard in HDAC Assay Buffer to generate a standard curve.
-
-
Reaction Setup:
-
In the wells of the 96-well plate, add HDAC Assay Buffer.
-
Add the test compound at various concentrations or the positive control.
-
Add the HDAC enzyme source (e.g., HeLa nuclear extract).
-
-
Initiation of Reaction:
-
Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Development:
-
Add the HDAC Developer to each well to stop the deacetylation reaction and initiate the fluorescence-generating step.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Use the standard curve to convert fluorescence readings to the amount of deacetylated product.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| Molecule I13 | 13.9 | 12.1 | 7.71 | [10][11][12] |
| SAHA | - | - | - | [10][11][12] |
Table 1: Inhibitory activity of a 3-substituted indole derivative against various HDAC isoforms.
Modulation of Pro-Survival Signaling Pathways
Cancer cells often exhibit constitutive activation of pro-survival signaling pathways, which promotes their proliferation and resistance to apoptosis. 3-substituted indoles have been shown to interfere with several of these critical pathways.
The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[16][17] Its constitutive activation is a hallmark of many cancers.[16] Some indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to suppress NF-κB activation.[16][18][19] This inhibition can occur through multiple mechanisms, including the prevention of IκBα phosphorylation and the blockage of NF-κB translocation to the nucleus.[16] The suppression of NF-κB leads to the downregulation of anti-apoptotic and metastatic gene products, thereby enhancing apoptosis.[18]
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in cell proliferation, differentiation, and survival.[20][21][22] Hyperactivation of the JAK/STAT pathway is implicated in various cancers.[23] Certain meridianin derivatives, which are 3-substituted indoles, have been identified as novel inhibitors of JAK/STAT3 signaling.[23] These compounds can inhibit the phosphorylation of JAK1, JAK2, and STAT3, leading to the suppression of downstream gene expression and the induction of apoptosis in cancer cells.[23]
Caption: Inhibition of the JAK/STAT pathway by 3-substituted indoles.
Part 2: Anti-inflammatory Mechanisms of 3-Substituted Indoles
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disease, and autoimmune disorders. 3-substituted indoles have demonstrated significant anti-inflammatory properties by targeting key inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
As mentioned in the context of cancer, the NF-κB pathway is a master regulator of inflammation.[16] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[24][25] Several 3-substituted indoles have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[24][26]
In addition to NF-κB, the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are also crucial for the inflammatory response.[24][25] Some 3-substituted indoles have been found to inhibit the phosphorylation of these MAPKs, further contributing to their anti-inflammatory activity.[24][26] For instance, 3-(3-hydroxyphenyl)-indolin-2-one significantly inhibited LPS-induced activation of the Akt, MAPK, and NF-κB signaling pathways.[24][25]
Part 3: Antiviral Mechanisms of 3-Substituted Indoles
The broad biological activity of 3-substituted indoles extends to the inhibition of various viruses. Their mechanisms of action in this context are diverse and can target different stages of the viral life cycle.[27]
Inhibition of Viral Entry and Fusion
The initial steps of viral infection, entry into the host cell and fusion of the viral and cellular membranes, are attractive targets for antiviral drug development. Some indole derivatives, such as Arbidol, function as entry and fusion inhibitors, demonstrating broad-spectrum antiviral activity.[27][28]
Inhibition of Viral Enzymes
Many viruses rely on specific enzymes for their replication. 3-substituted indoles have been identified as inhibitors of several key viral enzymes.
-
Reverse Transcriptase: This enzyme is essential for retroviruses like HIV to convert their RNA genome into DNA. Certain indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[27]
-
Integrase: After reverse transcription, HIV relies on the integrase enzyme to insert its DNA into the host cell's genome. Indole-based compounds have been developed as integrase inhibitors.[27]
-
Protease: Viral proteases are often required for the cleavage of viral polyproteins into functional mature proteins. Indole derivatives have also been explored as viral protease inhibitors.[27]
For example, a series of chlorinated indole nucleosides have shown potent activity against human cytomegalovirus (HCMV), with evidence suggesting a mechanism of action similar to that of chlorinated benzimidazole ribonucleosides.[29]
Conclusion
The 3-substituted indole scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse mechanisms of action, spanning the inhibition of tubulin polymerization and HDACs in cancer, the modulation of key inflammatory pathways like NF-κB and MAPKs, and the targeting of various stages of the viral life cycle, underscore the rich chemical and biological space occupied by these compounds. The in-depth understanding of these mechanisms, facilitated by the robust experimental protocols outlined in this guide, is paramount for the rational design and optimization of the next generation of 3-substituted indole-based drugs. Continued exploration in this area holds significant promise for addressing unmet medical needs across a spectrum of diseases.
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In Silico Modeling of 3-(Diallylaminomethyl)-indole Receptor Binding: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 3-(diallylaminomethyl)-indole's binding affinity to key central nervous system receptors. Leveraging a multi-step computational approach, we delineate a robust workflow encompassing receptor selection, ligand parameterization, molecular docking, molecular dynamics simulations, and binding free energy calculations. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel psychoactive compounds. By detailing the causality behind methodological choices and providing validated protocols, this guide aims to facilitate a deeper understanding of the molecular interactions underpinning the pharmacological profile of this compound and its analogs.
Introduction: The Rationale for In Silico Investigation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. 3-substituted indole derivatives, in particular, have demonstrated a wide array of pharmacological activities, frequently interacting with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] The compound of interest, this compound, is a structurally intriguing molecule with potential for neuromodulatory activity. Its structural similarity to known serotonergic ligands suggests that 5-HT receptors are its primary physiological targets.
Predicting the binding affinity and mode of interaction of novel ligands with their target receptors is a cornerstone of modern drug discovery.[3] In silico modeling offers a time- and cost-effective approach to generate and test hypotheses regarding these interactions, thereby guiding further experimental validation. This guide will focus on a systematic in silico workflow to elucidate the binding of this compound to the human 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptor subtypes, which are implicated in a range of neuropsychiatric conditions.[2][4]
The Computational Workflow: A Step-by-Step Approach
Our in silico investigation is structured as a sequential, multi-stage process, designed to progressively refine our understanding of the ligand-receptor interactions. Each step builds upon the previous one, culminating in a quantitative estimation of binding affinity.
Stage 1: System Preparation
Receptor Selection and Preparation
The choice of appropriate receptor structures is critical for the accuracy of any in silico modeling study. We will target the human 5-HT1A, 5-HT2A, and 5-HT2C receptors. Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of these G protein-coupled receptors (GPCRs).[3][5]
Protocol 1: Receptor Preparation
-
Structure Retrieval: Obtain the cryo-EM structure of the human 5-HT2A receptor (e.g., PDB ID: 6WHA)[6] and the crystal structure of the human 5-HT2C receptor (e.g., PDB ID: 6BQH)[7] from the Protein Data Bank (PDB). For the 5-HT1A receptor, a suitable high-resolution structure should be selected based on the latest available data in the PDB.
-
Structural Cleaning: Remove all non-essential molecules from the PDB files, including water, ions, and co-crystallized ligands or antibodies.
-
Missing Residue and Loop Modeling: Inspect the receptor structures for any missing residues or loops. If present, these should be modeled using tools such as MODELLER or the protein preparation wizard in Schrödinger Maestro.
-
Protonation and Tautomerization: Assign the correct protonation states to titratable residues at a physiological pH of 7.4 using tools like H++ or the Protein Preparation Wizard.
-
Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during the preparation steps.
Ligand Preparation and Parameterization
Accurate representation of the ligand's chemical properties is paramount. The this compound structure will be built and optimized, and force field parameters will be generated.
Protocol 2: Ligand Preparation and Parameterization
-
Ligand Construction: Build the 3D structure of this compound using a molecular editor such as Avogadro or Maestro.
-
Geometry Optimization: Perform an initial geometry optimization of the ligand using a quantum mechanical method, for instance, at the B3LYP/6-31G* level of theory, to obtain a low-energy conformation.
-
Charge Calculation: Calculate the partial atomic charges for the ligand. The AM1-BCC charge model, implemented in the Antechamber tool of AmberTools, provides a good balance of speed and accuracy for small organic molecules.[8][9]
-
Force Field Parameterization: Generate the force field parameters for the ligand using the General Amber Force Field (GAFF).[10] The parmchk2 utility in AmberTools can be used to identify any missing parameters and provide reasonable estimates.
Stage 2: Molecular Docking
Molecular docking is employed to predict the preferred binding pose of the ligand within the receptor's binding site. This provides the initial coordinates for the subsequent molecular dynamics simulations.
Protocol 3: Molecular Docking
-
Binding Site Definition: Define the binding site based on the location of co-crystallized ligands in the chosen PDB structures or through binding pocket prediction algorithms. For serotonin receptors, the binding pocket is generally located within the transmembrane helices.
-
Grid Generation: Generate a docking grid that encompasses the defined binding site.
-
Ligand Docking: Perform molecular docking using a program such as AutoDock Vina or Glide. It is advisable to perform multiple independent docking runs to ensure convergence to the best-scoring poses.
-
Pose Analysis: Analyze the top-scoring docking poses based on their docking scores and visual inspection of the interactions with key residues in the binding pocket. The pose that exhibits chemically reasonable interactions and a favorable docking score will be selected for the next stage.
Table 1: Hypothetical Molecular Docking Results
| Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
| 5-HT1A | -8.5 | Asp116, Tyr370, Phe345 |
| 5-HT2A | -9.2 | Asp155, Ser242, Trp336 |
| 5-HT2C | -8.9 | Asp134, Ser238, Trp324 |
Stage 3: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the refinement of the binding pose in a simulated physiological environment.[10]
Protocol 4: Molecular Dynamics Simulation
-
System Setup:
-
Force Field Selection:
-
Use a well-established protein force field, such as AMBER ff14SB, for the receptor.
-
Combine this with the previously generated GAFF parameters for the ligand.
-
-
Equilibration:
-
Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the entire system, followed by a series of short MD runs with positional restraints on the protein and ligand, which are gradually released. This allows the solvent and lipids to relax around the complex.
-
-
Production Run:
-
Conduct a production MD simulation for a sufficient duration to allow for the system to reach equilibrium and for the ligand to explore its binding site. A simulation time of at least 100 ns is recommended for GPCRs.[10]
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the system. This includes calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
-
Stage 4: Binding Free Energy Calculation
The final stage of our in silico workflow is to calculate the binding free energy of the ligand to the receptor. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular and computationally efficient approach for this purpose.[13]
Protocol 5: MM/GBSA Binding Free Energy Calculation
-
Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the equilibrated portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand:
-
Molecular mechanics energy in the gas phase (ΔE_MM)
-
Polar solvation free energy (ΔG_solv,polar) calculated using the Generalized Born (GB) model.
-
Nonpolar solvation free energy (ΔG_solv,nonpolar) calculated based on the solvent-accessible surface area (SASA).
-
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where TΔS represents the change in conformational entropy upon binding, which can be estimated using methods like normal mode analysis, although this term is often omitted for relative binding energy comparisons due to its computational cost and potential for large errors.
-
Energy Decomposition: Decompose the binding free energy into contributions from individual residues to identify key residues responsible for the ligand's binding affinity.
Table 2: Hypothetical Binding Free Energy Results (MM/GBSA)
| Receptor | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| 5-HT1A | -45.8 ± 3.2 | -55.2 | -20.5 | 29.9 |
| 5-HT2A | -52.1 ± 4.1 | -60.7 | -25.8 | 34.4 |
| 5-HT2C | -48.5 ± 3.8 | -58.1 | -22.3 | 31.9 |
Conclusion and Future Directions
The in silico workflow detailed in this guide provides a robust and scientifically grounded approach to investigating the binding of this compound to serotonin receptors. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular determinants of ligand recognition and affinity. The results from these computational studies can then be used to prioritize compounds for synthesis and experimental validation, thereby accelerating the drug discovery process. Future work could involve expanding this protocol to other receptor subtypes, investigating the effects of ligand modifications on binding affinity, and exploring the functional consequences of receptor binding through more advanced simulation techniques.
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Thermogravimetric Analysis of Functionalized Indoles: An In-depth Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Indole-Based Drug Development
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active molecules.[1] From anticancer agents to neurological drugs, the versatility of the indole ring system allows for the design of compounds with diverse therapeutic applications. However, the journey from a promising lead compound to a stable, safe, and effective drug product is fraught with challenges, a significant one being the physicochemical stability of the active pharmaceutical ingredient (API). Thermal stability is a critical parameter that dictates a drug's shelf-life, storage conditions, and manufacturing processes. An unforeseen degradation at elevated temperatures can lead to loss of potency and the formation of potentially toxic impurities.
Thermogravimetric analysis (TGA) emerges as an indispensable tool in the pharmaceutical scientist's arsenal for characterizing the thermal stability and decomposition behavior of these vital compounds.[2] This technique provides precise measurements of mass changes as a function of temperature, offering invaluable insights into the thermal robustness of functionalized indoles. This guide provides a comprehensive overview of the application of TGA in the characterization of functionalized indoles, moving beyond a simple procedural description to delve into the causality behind experimental choices and the interpretation of results in the context of drug development.
Pillar I: The "Why" Behind the "How" - Core Principles and Experimental Causality
At its core, TGA measures the change in the mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere.[3] This seemingly simple principle provides a wealth of information, including the onset of decomposition, the temperature of maximum decomposition rate, and the presence of volatile components such as solvents or water.[4]
The TGA Instrument: A High-Precision Balancing Act
A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[2] A thermocouple measures the temperature of the sample accurately, while a purge gas system maintains a controlled atmosphere.[2] The choice of purge gas is a critical experimental decision. An inert gas, such as nitrogen or argon, is typically used to study thermal decomposition in the absence of oxidation.[5] Conversely, using an oxidative atmosphere like air can provide insights into the compound's stability under real-world storage conditions.
Dynamic vs. Isothermal TGA: A Tale of Two Heating Profiles
TGA experiments can be performed in two primary modes: dynamic and isothermal. In the dynamic mode, the sample is heated at a constant rate, providing a broad overview of its thermal stability across a temperature range.[6] The resulting TGA curve plots mass loss versus temperature. The derivative of this curve, the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.[5]
Isothermal TGA, on the other hand, involves holding the sample at a specific temperature for an extended period.[6] This mode is particularly useful for determining the long-term thermal stability of a compound at a particular storage or processing temperature, which is often overestimated by dynamic TGA.[6]
Pillar II: A Self-Validating System - Experimental Protocol for TGA of a Functionalized Indole
The trustworthiness of TGA data hinges on a well-designed and meticulously executed experimental protocol. The following step-by-step methodology provides a robust framework for the analysis of functionalized indoles.
Step 1: Sample Preparation - The Foundation of Accurate Measurement
-
Sample Form: Ensure the sample is a fine, homogeneous powder to promote uniform heating and prevent ejection from the crucible.[3]
-
Sample Mass: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[5] The sample mass should be chosen based on the expected mass loss; smaller samples are used for highly energetic decompositions.[3]
-
Crucible Selection: Alumina crucibles are suitable for most applications, while platinum crucibles are preferred for high-temperature studies or when there is a possibility of reaction with the crucible material.[5]
Step 2: Instrumental Setup and Method Parameters - Controlling the Experimental Environment
-
Atmosphere: Select the appropriate purge gas (e.g., high-purity nitrogen) and set the flow rate, typically between 20-50 mL/min, to ensure an inert environment and efficient removal of decomposition products.[5]
-
Heating Program:
-
Initial Isothermal Step: Hold the sample at a temperature slightly above ambient (e.g., 30 °C) for a few minutes to allow for temperature equilibration.
-
Dynamic Heating Ramp: Heat the sample from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.[5] Varying the heating rate can provide insights into the kinetics of decomposition.[7]
-
Final Isothermal Step (Optional): Holding the sample at the final temperature can ensure that all decomposition events have completed.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
The logical flow of a TGA experiment is depicted in the following diagram:
Pillar III: Authoritative Grounding - Interpreting TGA Data for Functionalized Indoles
The TGA curve of a functionalized indole provides a unique fingerprint of its thermal stability. The interpretation of this curve, in conjunction with the DTG curve, allows for the determination of key thermal parameters.
Key Parameters from TGA/DTG Curves:
-
Tonset (Onset Temperature of Decomposition): The temperature at which significant mass loss begins. This is a primary indicator of the compound's thermal stability.
-
Tmax (Temperature of Maximum Mass Loss Rate): The temperature at which the rate of decomposition is highest, identified as the peak in the DTG curve.
-
Mass Loss (%) : The percentage of mass lost in each decomposition step, which can provide clues about the nature of the departing fragments.
-
Residual Mass (%) : The percentage of mass remaining at the end of the experiment, indicating the formation of a stable residue.
The Influence of Functional Groups on the Thermal Stability of Indoles
The type and position of functional groups on the indole ring can significantly impact its thermal stability. This is a critical consideration in drug design and lead optimization.
-
Halogenation: The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability.[5] The high bond energy of the C-F bond often translates to increased thermal stability.[5] For instance, a fluorinated indole derivative is expected to exhibit a higher Tonset compared to its non-halogenated counterpart.
-
Bulky Substituents: Steric hindrance from bulky functional groups can influence intermolecular interactions and crystal packing, which in turn can affect thermal stability.
The following table summarizes hypothetical TGA data for a series of functionalized indoles, illustrating the potential impact of different substituents.
| Compound | Functional Group (Position) | Tonset (°C) | Tmax (°C) | Major Mass Loss (%) | Plausible Interpretation |
| Indole | None | ~147 | ~163 | 46.5 | Baseline thermal stability of the core structure.[9] |
| 5-Nitroindole | -NO2 (5) | Lower than Indole | Lower than Indole | >50 | The strong electron-withdrawing nitro group may destabilize the indole ring, leading to earlier decomposition. |
| 5-Methoxyindole | -OCH3 (5) | Higher than Indole | Higher than Indole | ~40 | The electron-donating methoxy group may increase the electron density of the aromatic system, enhancing thermal stability. |
| 5-Fluoroindole | -F (5) | Significantly Higher | Significantly Higher | ~45 | The high bond energy of the C-F bond contributes to increased thermal stability.[5] |
Beyond TGA: Coupled Techniques for Deeper Mechanistic Insights
While TGA provides valuable information about when a compound decomposes, it does not identify the decomposition products. To gain a deeper understanding of the degradation pathways, TGA can be coupled with other analytical techniques:
-
TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): The gaseous products evolved during the TGA experiment are passed through an FTIR gas cell, allowing for the identification of functional groups present in the off-gas (e.g., CO2, H2O, NH3).[10]
-
TGA-MS (Thermogravimetric Analysis-Mass Spectrometry): The evolved gases are introduced into a mass spectrometer, enabling the identification of the molecular weights of the decomposition products.
A hypothetical decomposition pathway for a functionalized indole could involve initial loss of the substituent followed by fragmentation of the indole ring itself.
Conclusion: TGA as a Cornerstone of Rational Drug Development
Thermogravimetric analysis is far more than a routine analytical technique; it is a critical tool for risk assessment and rational decision-making in the development of indole-based pharmaceuticals. By providing a clear picture of a compound's thermal stability, TGA enables scientists to select stable drug candidates, define appropriate storage and handling conditions, and anticipate potential manufacturing challenges. The integration of TGA data with insights from coupled techniques like TGA-FTIR and TGA-MS allows for a comprehensive understanding of degradation pathways, paving the way for the development of safer and more robust medicines. As the complexity of functionalized indoles continues to grow, the role of TGA in ensuring their successful translation from the laboratory to the clinic will only become more vital.
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A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Indole Alkaloids
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Quest for Nature's Privileged Scaffolds
Indole alkaloids represent one of the most significant and structurally diverse classes of natural products, with over 4,100 known compounds.[1] Their molecular architecture, centered on the indole nucleus, has been honed by evolution to interact with a vast array of biological targets. This makes them a "privileged structure" in medicinal chemistry and a continuing source of lead compounds for drug discovery.[2][3] From the anticancer agents vincristine and vinblastine to the antiarrhythmic ajmaline, indole alkaloids have already provided landmark therapeutics.[1][4] The ongoing exploration of biodiversity, from deep-sea microbes to terrestrial plants in the Apocynaceae and Rubiaceae families, continues to unveil novel indole alkaloids with potent pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5]
This guide eschews a conventional, linear format. Instead, it is structured to mirror the strategic, iterative, and often non-linear workflow of modern natural product discovery. As a senior application scientist, my objective is not merely to list protocols but to illuminate the causality behind each experimental choice, providing a self-validating framework for the isolation of novel, bioactive indole alkaloids.
Section 1: Strategic Sourcing and Extraction
The journey begins with the selection and preparation of a biological source. The chemical diversity of indole alkaloids is staggering, with unique structures found in plants, fungi, bacteria, and marine invertebrates like sponges.[1][6] The choice of source is often guided by ethnobotanical knowledge, chemotaxonomy, or unique environmental pressures (e.g., deep-sea sediments) that may drive the evolution of novel secondary metabolites.[7][8]
The Extraction Imperative: Liberating the Target Molecules
Extraction is the critical first step to separate the desired alkaloids from the raw biomass.[9] The choice of method is a balance between efficiency, solvent consumption, and the preservation of thermolabile compounds. While traditional methods like maceration are simple, modern techniques offer significant advantages in speed and efficiency.[9][10]
The fundamental principle for alkaloid extraction is an acid-base manipulation. Alkaloids contain basic nitrogen atoms, making them soluble in acidic aqueous solutions as salts, while most other lipophilic compounds are not. Subsequent basification of the aqueous extract neutralizes the alkaloid salts, rendering them soluble in organic solvents and allowing for their separation from water-soluble impurities.[11][12]
Table 1: Comparative Analysis of Modern Alkaloid Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to cause cavitation, disrupting cell walls and enhancing solvent penetration.[10] | Fast, effective at room temperature (good for thermolabile compounds), lower solvent usage than maceration.[10] | Can generate free radicals, potentially degrading some compounds; efficiency can be matrix-dependent. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing rapid cell lysis and release of metabolites.[10] | Very fast, reduced solvent consumption, high extraction efficiency.[10] | Requires specialized equipment; potential for localized overheating if not controlled. |
| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa) to enhance solubility and diffusion.[9][10] | Dramatically reduces extraction time and solvent volume; highly efficient and repeatable.[9] | High initial equipment cost; not ideal for highly unstable compounds. |
| Supercritical Fluid Extraction (SFE) | Uses a solvent at its supercritical state (e.g., CO2), where it has properties of both a liquid and a gas, to extract compounds.[10][13] | "Green" technique using non-toxic CO2; highly selective by tuning pressure/temperature; solvent is easily removed.[10] | High equipment cost; CO2 is non-polar, often requiring a co-solvent (e.g., ethanol) for polar alkaloids.[13] |
Experimental Protocol 1: General Acid-Base Extraction from Plant Material
This protocol provides a robust framework for obtaining a crude alkaloid extract, which is the self-validating starting point for all subsequent steps.
-
Milling & Defatting:
-
Grind dried and powdered plant material (e.g., 100 g) to a fine powder to maximize surface area.[14]
-
Pre-extract the powder with a non-polar solvent like hexane or petroleum ether (e.g., 3 x 500 mL) to remove chlorophyll, waxes, and lipids. This crucial step prevents emulsions in later stages and simplifies purification.[11] Discard the non-polar solvent.
-
-
Acidic Extraction:
-
Macerate the defatted plant material in an acidic aqueous solution (e.g., 1 L of 1% HCl or 5% acetic acid) for 24 hours with agitation.[11] The acidic medium protonates the basic nitrogen of the alkaloids, forming soluble salts.
-
Filter the mixture and repeat the extraction on the plant residue two more times to ensure exhaustive extraction.
-
Combine the acidic aqueous filtrates.
-
-
Liquid-Liquid Partitioning (Cleanup):
-
Extract the combined acidic solution with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (e.g., 3 x 500 mL).
-
This step removes neutral or weakly basic impurities that may have been co-extracted. The protonated alkaloids will remain in the aqueous phase. Discard the organic layers.
-
-
Basification and Recovery:
-
Cool the acidic aqueous phase in an ice bath and slowly add a base (e.g., concentrated NH4OH or 10% NaOH) with constant stirring until the pH reaches 9-10.[6] This deprotonates the alkaloid salts, converting them back to their free base form.
-
Immediately extract the now-basic aqueous solution with an organic solvent (e.g., 4 x 500 mL of DCM or a 3:1 mixture of DCM:isopropanol). The free-base alkaloids will partition into the organic phase.
-
-
Concentration:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue is your crude alkaloid extract, ready for dereplication and chromatographic purification.
-
Section 2: The Dereplication Imperative: Avoiding Rediscovery
One of the most significant bottlenecks in natural product discovery is the repeated isolation of known compounds.[15] Dereplication is the process of rapidly identifying known metabolites in a crude extract at an early stage, allowing researchers to focus resources on fractions containing potentially novel structures.[15][16] This is a cornerstone of modern, efficient discovery workflows.
The primary strategy involves coupling High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HR-MS) and UV-Photodiode Array (PDA) detection.[17][18] The extract is separated, and the resulting data (retention time, exact mass, isotopic pattern, UV spectrum, and MS/MS fragmentation) are compared against comprehensive natural product databases (e.g., AntiBase, Dictionary of Natural Products).[16]
Caption: A typical dereplication workflow using LC-MS to prioritize novel compounds.
Section 3: Chromatographic Isolation and Purification
Once a fraction is identified as containing potentially novel compounds, the meticulous work of purification begins. The goal is to separate the target alkaloid from a complex mixture of structurally similar compounds. This almost always requires a multi-step chromatographic approach.[9][19]
-
Initial Fractionation (Column Chromatography): The crude extract is first subjected to low-pressure Column Chromatography (CC) over a stationary phase like silica gel or alumina.[19][20] A solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol) is used to separate the crude extract into several less complex fractions based on polarity.[20]
-
High-Resolution Purification (HPLC): Fractions of interest from CC are then purified using High-Performance Liquid Chromatography (HPLC).[21][22] Reversed-phase (e.g., C18) columns are most common for alkaloids. An efficient separation of various indole alkaloids can be achieved using an ion-pair technique on a reversed-phase column.[21] Preparative or semi-preparative columns are used to isolate milligram quantities of the pure compound.
Table 2: Common Chromatographic Systems for Indole Alkaloid Purification
| Method | Stationary Phase | Typical Mobile Phase (Gradient) | Principle of Separation |
|---|---|---|---|
| Normal Phase CC | Silica Gel | Chloroform/Methanol (e.g., 100:0 -> 80:20)[20] | Polarity. More polar alkaloids adhere more strongly to the silica and elute later with more polar solvents. |
| Reversed-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile/Water with 0.1% Formic Acid or TFA | Hydrophobicity. More polar alkaloids elute earlier, while less polar ones are retained longer. |
| Ion-Exchange (IEC) | Cation Exchange Resin | Aqueous buffer with increasing ionic strength or pH[9] | Charge. Positively charged alkaloids bind to the resin and are selectively eluted by changing buffer conditions. |
| Countercurrent (CCC) | Liquid (No solid support) | Biphasic solvent system (e.g., n-hexane–n-butanol–water)[23] | Partition coefficient between two immiscible liquid phases. Excellent for preventing irreversible adsorption. |
Experimental Protocol 2: Semi-Preparative HPLC Purification
This protocol outlines the purification of a target compound from a fraction obtained via column chromatography.
-
Analytical Method Development:
-
First, develop an analytical HPLC method on a C18 column (e.g., 4.6 x 250 mm).
-
Test various mobile phase gradients (e.g., water:acetonitrile, both containing 0.1% formic acid) to achieve good separation of the target peak from its neighbors. The formic acid ensures the alkaloids are protonated and produce sharp peaks.
-
Determine the retention time of your target compound.
-
-
Scaling to Preparative Scale:
-
Switch to a semi-preparative C18 column (e.g., 10 x 250 mm) with the same packing material.
-
Adjust the flow rate and gradient time to account for the larger column volume. A common starting point is to scale the flow rate by the ratio of the column cross-sectional areas.
-
Dissolve a known amount of the enriched fraction (e.g., 50 mg) in a small volume of mobile phase or DMSO.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the semi-preparative column.
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs (often determined from the initial PDA analysis, e.g., 220 or 280 nm).
-
Collect the eluent corresponding to the target peak into a clean vial. This can be done manually or with an automated fraction collector.
-
-
Purity Analysis and Concentration:
-
Analyze a small aliquot of the collected fraction using the analytical HPLC method to confirm its purity (>95% is often the goal).
-
Combine pure fractions, remove the organic solvent via rotary evaporation, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure alkaloid as a solid powder.
-
Section 4: The Final Frontier: Structural Elucidation
With a pure compound in hand, the final and most intellectually stimulating phase is determining its exact chemical structure. This is a puzzle solved by combining data from several modern spectroscopic techniques.[20][24][25]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), typically with an electrospray ionization (ESI) source, provides the exact mass of the protonated molecule [M+H]+.[20] This allows for the unambiguous determination of the molecular formula (e.g., C21H26N2O3). Tandem MS (MS/MS) fragments the molecule, providing crucial clues about its substructures.[26][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.[22][28]
-
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.[20]
-
2D NMR: A suite of 2D experiments is used to piece the molecular puzzle together.
-
COSY (Correlation Spectroscopy) shows which protons are coupled (i.e., adjacent to each other).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals which protons are close to each other in space, helping to determine the molecule's relative stereochemistry.
-
-
Caption: Integration of spectroscopic data for definitive structure elucidation.
Section 5: Bioactivity-Guided Isolation
In many drug discovery programs, the entire isolation process is guided by biological activity.[29] In this approach, the crude extract is first tested in a relevant biological assay (e.g., anticancer, antibacterial, immunosuppressive).[30] The extract is then fractionated, and each fraction is tested again. Only the most active fractions are pursued for further purification, ensuring that the chemical work is always focused on the most biologically relevant molecules. This iterative "test-and-purify" cycle is a highly efficient strategy for discovering new therapeutic agents.[29][30]
Conclusion
The discovery of new indole alkaloids is a sophisticated interplay of botany, chemistry, and pharmacology, augmented by modern technology. The workflow presented here—from strategic extraction and imperative dereplication to multi-step chromatographic purification and definitive spectroscopic analysis—represents a field-proven pathway. By understanding the causality behind each step and employing self-validating protocols, researchers can navigate the complexities of natural product chemistry to uncover the next generation of indole alkaloid-based therapeutics. The vast, unexplored chemical space within nature ensures that this quest will remain a vital and rewarding frontier in science.
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Diallylaminomethyl Indoles: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for Investigating Diallylaminomethyl Indoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] Its inherent ability to interact with various biological targets has led to the development of approved therapeutics for a range of diseases. Within the vast chemical space of indole derivatives, compounds bearing an aminomethyl moiety at the C3 position, exemplified by the natural alkaloid gramine, have attracted significant attention.[1][4] This is due to their utility as synthetic intermediates and their own intrinsic biological properties.
This guide focuses on a specific, yet underexplored, subclass: diallylaminomethyl indoles . The introduction of the diallylamino group is a deliberate structural modification intended to explore novel therapeutic potential. The allyl groups introduce unsaturation and potential for unique interactions with biological targets, distinguishing them from more commonly studied dialkylamino or cyclic amine analogs. This structural feature may influence the compound's lipophilicity, steric profile, and reactivity, potentially leading to enhanced or novel pharmacological activities.
While direct literature on diallylaminomethyl indoles is sparse, this guide will provide a comprehensive framework for their investigation. By drawing parallels with closely related C3-aminomethylated indoles and employing established methodologies, we will delineate the synthesis, potential therapeutic applications, and the requisite experimental workflows to validate their efficacy. This document serves as both a roadmap for novel research and a testament to the enduring potential of the indole scaffold in drug discovery.
Part 1: Synthesis of Diallylaminomethyl Indoles
The primary and most direct route to synthesizing diallylaminomethyl indoles is through the Mannich reaction , a cornerstone of organic synthesis for the aminomethylation of acidic C-H bonds. Gramine and its analogs are classic examples of Mannich bases derived from indole.
Synthetic Pathway: The Mannich Reaction
The synthesis of diallylaminomethyl indoles can be readily achieved by reacting indole, formaldehyde, and diallylamine.
Reaction Scheme:
Caption: General synthetic scheme for diallylaminomethyl indole.
Experimental Protocol: Synthesis of 3-(Diallylaminomethyl)-1H-indole
This protocol is a representative procedure adapted from established methods for the synthesis of gramine analogs.
Materials:
-
Indole
-
Formaldehyde (37% aqueous solution)
-
Diallylamine
-
Acetic acid
-
Ethanol
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add diallylamine (1.1 equivalents) followed by the dropwise addition of aqueous formaldehyde (1.2 equivalents).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add water to the residue and basify with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(diallylaminomethyl)-1H-indole.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Part 2: Potential Therapeutic Applications & Mechanistic Insights
Based on the extensive research on indole derivatives, diallylaminomethyl indoles are hypothesized to possess anticancer, antioxidant, and anti-inflammatory properties.
Anticancer Potential
Indole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5] The diallylaminomethyl moiety could potentially enhance these activities.
Hypothesized Mechanisms of Action:
-
Induction of Apoptosis: Diallylaminomethyl indoles may trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5]
-
Cell Cycle Arrest: These compounds could potentially arrest the cell cycle at different phases (e.g., G2/M), thereby inhibiting cancer cell proliferation.
-
Inhibition of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as NF-κB and PI3K/Akt, are potential targets for indole derivatives.
Caption: Potential anticancer mechanisms of diallylaminomethyl indoles.
Antioxidant and Anti-inflammatory Properties
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Indole derivatives have demonstrated significant antioxidant and anti-inflammatory activities.[6][7][8]
Hypothesized Mechanisms of Action:
-
Radical Scavenging: The indole nucleus can act as a scavenger of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4]
-
Inhibition of Pro-inflammatory Mediators: Diallylaminomethyl indoles may inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in inflammatory cells.[8][9]
Caption: Hypothesized antioxidant and anti-inflammatory pathways.
Part 3: Experimental Workflows for Therapeutic Evaluation
To validate the therapeutic potential of diallylaminomethyl indoles, a series of well-established in vitro assays are necessary.
Evaluation of Anticancer Activity
This assay determines the concentration at which the compound inhibits cell viability by 50% (IC50).
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the diallylaminomethyl indole derivative for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Illustrative Data Table (Hypothetical):
| Compound | Cancer Cell Line | IC50 (µM) |
| Diallylaminomethyl Indole | MCF-7 (Breast) | 15.2 |
| Diallylaminomethyl Indole | HeLa (Cervical) | 21.8 |
| Diallylaminomethyl Indole | A549 (Lung) | 18.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Evaluation of Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Experimental Protocol:
-
Reaction Mixture: Prepare a solution of the diallylaminomethyl indole derivative in methanol at various concentrations.
-
DPPH Addition: Add a methanolic solution of DPPH to the compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Scavenging Activity Calculation: Calculate the percentage of radical scavenging activity.
Evaluation of Anti-inflammatory Activity
This assay assesses the inhibitory effect of the compound on the production of the pro-inflammatory mediator NO.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the diallylaminomethyl indole derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Inhibition Calculation: Calculate the percentage of NO inhibition.
Part 4: Concluding Remarks and Future Directions
The structural motif of diallylaminomethyl indole presents a compelling, yet largely unexplored, avenue for therapeutic innovation. Drawing upon the rich pharmacological history of the indole nucleus, this guide has outlined a rational approach to the synthesis and evaluation of these novel compounds. The proposed anticancer, antioxidant, and anti-inflammatory activities are grounded in established structure-activity relationships of related indole derivatives.
The experimental protocols provided herein offer a robust framework for the initial in vitro characterization of diallylaminomethyl indoles. Positive outcomes from these assays would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for signaling proteins, flow cytometry for cell cycle analysis) and eventual progression to in vivo animal models.
The diallyl moiety, with its unique electronic and steric properties, may confer unexpected and advantageous pharmacological profiles. It is our hope that this technical guide will catalyze further research into this promising class of compounds, ultimately contributing to the development of novel and effective therapeutic agents.
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Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. [Link]
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Literature review of Mannich bases derived from indole
An In-depth Technical Guide to the Synthesis, Characterization, and Biological Significance of Mannich Bases Derived from Indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] The introduction of an aminomethyl functional group via the Mannich reaction gives rise to a versatile class of compounds known as Mannich bases.[3][4] These derivatives have garnered significant attention due to their broad spectrum of pharmacological activities and their utility as synthetic intermediates.[5][6] This technical guide provides a comprehensive literature review of indole-derived Mannich bases, delving into their synthesis, structural characterization, and diverse biological applications, with a focus on their potential in drug discovery and development.
Introduction: The Strategic Importance of the Indole Scaffold and the Mannich Reaction
The indole ring system is a privileged scaffold in drug design, present in a wide array of therapeutic agents with activities ranging from anticancer to antimicrobial and anti-inflammatory.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it an ideal starting point for the development of novel therapeutic agents. The Mannich reaction, a three-component condensation of a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine, is a powerful tool for the C-alkylation of indoles.[4][7][8] This reaction typically occurs at the electron-rich C3 position of the indole nucleus, leading to the formation of 3-aminoalkylindoles, famously exemplified by the synthesis of gramine.[9][10]
The resulting Mannich bases are not only biologically active in their own right but also serve as versatile synthetic intermediates. The aminoalkyl side chain can be easily modified or displaced, providing access to a wide range of 3-substituted indole derivatives, including the essential amino acid tryptophan.[10] This synthetic flexibility, combined with the inherent biological significance of the indole core, makes the study of indole-derived Mannich bases a highly fruitful area of research for drug development professionals.
Synthesis of Indole-Derived Mannich Bases: Methodologies and Mechanistic Insights
The synthesis of Mannich bases from indole is a classic example of electrophilic substitution at the C3 position. The reaction mechanism involves the initial formation of an electrophilic iminium ion from the condensation of the aldehyde and the secondary amine. The nucleophilic C3 of the indole then attacks this iminium ion to form the final product.
Diagram: General Synthesis of Indole Mannich Bases
Caption: General schematic of the Mannich reaction with indole.
Experimental Protocol: Synthesis of 1-((1H-indol-3-yl)(phenyl)methyl)pyrrolidine-2,5-dione
This protocol is adapted from a study focusing on the synthesis and biological evaluation of a novel Mannich base.[11]
Materials:
-
Indole
-
Benzaldehyde
-
Succinimide
-
Ethanol
-
Hydrochloric acid (catalyst)
Procedure:
-
A solution of indole (0.01 mol) in 20 mL of ethanol is prepared in a round-bottom flask.
-
Benzaldehyde (0.01 mol) and succinimide (0.01 mol) are added to the solution.
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from ethanol to yield the pure Mannich base.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for Mannich reactions as it can dissolve the reactants and is relatively inert under the reaction conditions.
-
Acid Catalyst: The acid catalyst is crucial for the formation of the electrophilic iminium ion from benzaldehyde and succinimide, which is the rate-determining step of the reaction.
-
Room Temperature Stirring: The reaction is often carried out at room temperature to avoid potential side reactions and decomposition of the indole ring, which can be sensitive to harsh conditions.
Structural Characterization
The synthesized Mannich bases are typically characterized using a combination of spectroscopic techniques to confirm their structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Key peaks to look for include the N-H stretch of the indole ring, C-H stretches of aromatic and aliphatic groups, and the C=O stretch if a ketone-containing amine was used.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed structure of the molecule.[12][13][14] The chemical shifts and coupling patterns of the protons and carbons provide information about their connectivity and chemical environment.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[13][15]
Biological Activities and Therapeutic Potential
Mannich bases derived from indole exhibit a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of indole-derived Mannich bases against various cancer cell lines.[16]
-
Mechanism of Action: While the exact mechanisms are diverse, some indole Mannich bases have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[17] Some derivatives may also act as inhibitors of key enzymes involved in cancer progression.[11]
-
Structure-Activity Relationship (SAR): The nature of the amine moiety and substituents on the indole ring and the aldehyde can significantly influence the anticancer activity. For example, certain piperazine-substituted indole Mannich bases have shown potent cytotoxicity against liver, breast, and colon cancer cell lines, with IC50 values in the low micromolar range.[16]
Table 1: Anticancer Activity of Selected Indole Mannich Bases
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 59 (R = 3,4-dichlorobenzyl) | HUH7 (Liver) | <10 | [16] |
| 59 (R = 3,4-dichlorobenzyl) | MCF7 (Breast) | <10 | [16] |
| 59 (R = 3,4-dichlorobenzyl) | HCT116 (Colon) | <10 | [16] |
| U2 | MCF-7 (Breast) | 1.2 ± 0.02 | [17] |
| U3 | MCF-7 (Breast) | 11.10 ± 0.07 | [17] |
| 5e | A549 (Lung) | 19.25 | [18] |
| 5f | A549 (Lung) | 8.83 | [18] |
Antimicrobial Activity
Indole Mannich bases have demonstrated significant activity against a range of pathogenic bacteria and fungi.[13][19][20][21]
-
Mechanism of Action: The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes. For instance, some derivatives have shown to be effective against Staphylococcus aureus by potentially targeting DNA gyrase.[13][19]
-
Experimental Protocol: Antimicrobial Screening (Well Diffusion Method) [20][22]
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Create wells of a specific diameter in the agar.
-
Add a known concentration of the synthesized Mannich base solution to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
-
Diagram: Antimicrobial Drug Discovery Workflow
Caption: A typical workflow for antimicrobial drug discovery using indole Mannich bases.
Anti-inflammatory and Antioxidant Activities
Several indole-derived Mannich bases have been reported to possess significant anti-inflammatory and antioxidant properties.[13][19][23]
-
Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often evaluated using in vitro assays such as the inhibition of protein denaturation and in vivo models like the carrageenan-induced rat paw edema model.[23][24] The presence of certain substituents, such as electron-withdrawing groups on a phenyl ring attached to the indole, has been shown to enhance anti-inflammatory activity.[23]
-
Antioxidant Activity: The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[25][26] The indole nucleus itself has antioxidant properties, which can be modulated by the attached aminoalkyl side chain.
Conclusion and Future Perspectives
Mannich bases derived from indole represent a versatile and highly valuable class of compounds in medicinal chemistry. The straightforward synthesis, coupled with the wide range of achievable structural diversity, makes them an attractive platform for the development of new therapeutic agents. The significant anticancer, antimicrobial, anti-inflammatory, and antioxidant activities demonstrated by these compounds underscore their potential in addressing a variety of diseases.
Future research in this area should focus on:
-
The development of more efficient and environmentally friendly synthetic methodologies.
-
In-depth mechanistic studies to elucidate the precise molecular targets of these compounds.
-
Comprehensive structure-activity relationship studies to guide the rational design of more potent and selective derivatives.
-
Preclinical and clinical evaluation of the most promising candidates.
The continued exploration of indole-derived Mannich bases holds great promise for the discovery of novel and effective drugs to combat a range of human ailments.
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Gopi, C., Dhanaraju, M. D., Ramachandran, S., & Dhanaraju, K. (2025). Design, Synthesis, Characterization and in vitro Antimicrobial, Anti-inflammatory and Antioxidant Activities of Novel Indole-Based Mannich Base Derivatives. Asian Journal of Chemistry, 37(1), 1-11. Retrieved from [Link]
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Shrivastava, S., & Ahuja, D. (2023). Synthesis, Characterization and Antimicrobial Activity of Some Novel Mannich Bases of Indole-2,3-dione. Asian Journal of Chemistry, 35, 1183-1188. Retrieved from [Link]
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Das, A. K., & Mukherjee, I. (2006). Synthesis and Antimicrobial Activity of Mannich Bases of Indolizine Analogues. Oriental Journal of Chemistry, 22(2). Retrieved from [Link]
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Anti-inflammatory evaluation of novel mannich bases of 2, 5-disubstiututed indoles. (n.d.). Scholars Research Library. Retrieved from [Link]
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Evaluation of Anti-Microbial, Anti-Cancer, and Anti-Oxidant Activity of Novel 1-((1H-Indol- 3YL)(Phenyl)Methyl)Pyrrolidine-2,5-D. (2015). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Mannich Bases: An Important Pharmacophore in Present Scenario. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of New Mannich Bases from Indole Derivatives. (2010). ResearchGate. Retrieved from [Link]
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Al-Araji, S. M., & Ali, R. A. (2010). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 7(2), 796-806. Retrieved from [Link]
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Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). ACS Omega. Retrieved from [Link]
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Synthesis, Characterization and Evaluation of Antimicrobial Activity of Various Mannich Bases of Isoindoledione Derivatives. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]
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Catalyst-free and multicomponent synthesis of 3-aminoalkylated indoles via a Mannich-type reaction: multitargeted anticancer, tyrosinase and α-glucosidase inhibitory activities. (2021). RSC Publishing. Retrieved from [Link]
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Importance of Mannich Bases in Chemistry and Drug Discovery. (n.d.). SciSpace. Retrieved from [Link]
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Synthetic indole Mannich bases: Their ability to modulate in vitro cellular immunity. (2015). PubMed. Retrieved from [Link]
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Recent advances in biological applications of mannich bases — An overview. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]
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Synthesis and Preliminary In Vitro Anti-inflammatory Evaluation of Mannich Bases Derivatives of 4'-Methoxy. (n.d.). Semantic Scholar. Retrieved from [Link]
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Indole - Mannich Reaction And Substitution By Elimination. (n.d.). ChemTube3D. Retrieved from [Link]
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Indoles and Mannich Bases. (n.d.). ResearchGate. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). MDPI. Retrieved from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]
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Synthesis and anti-inflammatory activity of chalcones and related Mannich bases. (n.d.). PubMed. Retrieved from [Link]
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Mubassir, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]
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Hayun, et al. (2018). Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. Journal of Young Pharmacists. Retrieved from [Link]
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Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. (n.d.). PubMed. Retrieved from [Link]
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Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2020). Oriental Journal of Chemistry. Retrieved from [Link]
-
New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation. (2025). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-(Diallylaminomethyl)indole via the Mannich Reaction
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(diallylaminomethyl)indole, a gramine analog, via the Mannich reaction. The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons, and its application to the indole scaffold is a powerful method for producing valuable intermediates in medicinal chemistry and materials science.[1][2][3] Indole, being an electron-rich heterocycle, readily undergoes electrophilic substitution, primarily at the C3 position.[4][5] This guide details the reaction mechanism, offers a step-by-step experimental procedure, provides characterization data, and includes a troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis of this versatile compound.
Reaction Principle and Mechanism
The Mannich reaction is a three-component condensation involving an active hydrogen compound (indole), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diallylamine).[2][6] The reaction proceeds through two primary stages:
-
Formation of the Electrophile: Diallylamine, a secondary amine, reacts with formaldehyde in an acidic medium (acetic acid) via nucleophilic addition, followed by dehydration, to form a reactive diallylaminomethyl cation, which is a type of iminium ion.[2][4] This cation is a potent electrophile, analogous to the well-known Eschenmoser's salt.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the diallylaminomethyl cation.[4][5] This step forms a new carbon-carbon bond. Subsequent deprotonation of the intermediate restores the aromaticity of the indole ring, yielding the final product, 3-(diallylaminomethyl)indole.
The use of an acidic catalyst, such as acetic acid, is crucial as it facilitates the formation and stabilization of the iminium ion electrophile.[9] While N-alkylation can sometimes occur, particularly at lower temperatures, the thermodynamically more stable C3-substituted product is favored under standard acidic conditions or at elevated temperatures.[10][11]
Caption: Figure 1: The Mannich reaction mechanism for indole and diallylamine.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, but stoichiometry should be maintained.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | CAS No. |
| Indole | C₈H₇N | 117.15 | 10.0 | 1.17 g | ≥99% | 120-72-9 |
| Diallylamine | C₆H₁₁N | 97.16 | 11.0 | 1.25 mL (1.07 g) | ≥98% | 124-02-7 |
| Formaldehyde | CH₂O | 30.03 | 11.0 | 0.92 mL | 37% aq. soln. | 50-00-0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 15 mL | ≥99.7% | 64-19-7 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | ACS Grade | 141-78-6 |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | - | ~50 mL | - | 144-55-8 |
| Brine | NaCl | 58.44 | - | ~30 mL | - | 7647-14-5 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - | 7487-88-9 |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
Silica gel (230-400 mesh)
Safety Precautions
-
Diallylamine: Flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood.[12][13]
-
Formaldehyde: Known human carcinogen, toxic, and corrosive. Avoid inhalation and skin contact.[14][15]
-
Indole: Harmful if swallowed. May cause skin and eye irritation.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
Step-by-Step Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.17 g, 10.0 mmol) in glacial acetic acid (15 mL).
-
Amine/Aldehyde Premixing: In a separate vial, carefully mix diallylamine (1.25 mL, 11.0 mmol) and the 37% aqueous formaldehyde solution (0.92 mL, 11.0 mmol). Cool this mixture in an ice-water bath for 5-10 minutes. Causality Note: Premixing and cooling are critical to control the initial exothermic reaction between the amine and formaldehyde, preventing side reactions and ensuring controlled formation of the iminium ion precursor.
-
Reaction Initiation: Add the cooled diallylamine/formaldehyde mixture dropwise to the stirring indole solution at room temperature over 5-10 minutes.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the indole spot indicates reaction completion.
-
Work-up - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice (~50 g). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~8-9. Causality Note: Basification is essential to deprotonate the tertiary amine product, rendering it soluble in organic solvents for extraction.
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 Hexane:EtOAc). Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield 3-(diallylaminomethyl)indole as a pale yellow oil.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step workflow for the synthesis and purification.
Characterization of 3-(Diallylaminomethyl)indole
The identity and purity of the final product should be confirmed using standard spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | δ (ppm): ~8.1 (s, 1H, indole N-H), 7.8-7.1 (m, 4H, Ar-H), ~7.0 (s, 1H, indole C2-H), ~5.9 (m, 2H, -CH=CH₂), ~5.2 (m, 4H, -CH=CH₂), ~3.8 (s, 2H, Ar-CH₂-N), ~3.2 (d, 4H, N-CH₂-CH=). |
| ¹³C NMR | δ (ppm): ~136 (Ar-C), ~135 (-CH=), ~127 (Ar-C), ~123 (indole C2), ~122 (Ar-CH), ~119 (Ar-CH), ~118 (-CH₂), ~111 (Ar-CH), ~110 (indole C3-C), ~54 (N-CH₂-CH=), ~52 (Ar-CH₂-N). |
| Mass Spec. | Expected [M+H]⁺ for C₁₅H₁₈N₂: m/z = 227.15. |
Note: Chemical shifts (δ) are approximate and may vary depending on the solvent and instrument used.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately (e.g., to 70°C). Ensure stoichiometry is correct. |
| Loss during work-up. | Ensure pH is sufficiently basic (>8) before extraction. Perform thorough extractions. | |
| Diindolylmethane Formation | Stoichiometry imbalance (excess indole or insufficient amine/formaldehyde). | Ensure accurate measurement of reagents. The iminium ion should be in slight excess relative to indole. |
| Polymerization | Reaction temperature too high or uncontrolled exotherm. | Maintain careful temperature control, especially during the initial addition step. |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. A shallower gradient may be required. |
Process Optimization Insights:
-
Catalyst: While acetic acid is effective, some literature reports suggest that Lewis acids like ZnCl₂ can mediate the reaction under milder conditions (room temperature) and potentially improve yields.[16][17]
-
Alternative Methods: For sensitive substrates, pre-forming the iminium salt (an Eschenmoser's salt analog) can provide a cleaner reaction.[18] Additionally, ultrasound-assisted synthesis has been shown to reduce reaction times and improve yields under milder conditions.[19][20]
References
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Testbook. (n.d.). Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism. Retrieved from Testbook.com. [Link]
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Chemistry Notes. (2022, February 9). Mannich reaction: Promising Mechanism. Retrieved from chemistrynotes.com. [Link]
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ResearchGate. (n.d.). The synthesis of Mannich bases related to gramine (3a-i) with or without ultrasound. [Diagram]. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of Mannich bases related to gramine mediated by zinc chloride. Retrieved from ResearchGate. [Link]
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Li, J. T., Sun, S. F., & Sun, M. X. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 42–44. [Link]
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ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. Retrieved from chemtube3d.com. [Link]
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Wikipedia. (n.d.). Mannich reaction. Retrieved from en.wikipedia.org. [Link]
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Al-Araji, S. M. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). [Link]
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Zhang, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]
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Tandem Mannich/Diels-Alder reactions for the synthesis of indole compound libraries. (2015). Tetrahedron Letters, 56(45), 6258-6262. [Link]
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Dai, G., et al. (2006). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. Synthetic Communications, 36(13), 1829-1835. [Link]
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Kumar, A., et al. (2013). An unusual Mannich type reaction of indole. [Image]. ResearchGate. [Link]
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Synthesis of indole-fused new heterocycles via alkyne cyclizations. (2015). Unpublished manuscript. [Link]
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Tandem Mannich/Diels–Alder reactions for the synthesis of indole compound libraries. (2016). RSC Advances, 6(51), 46654-46657. [Link]
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Wang, D., et al. (2017). Aromatic C-H addition of ketones to imines enabled by manganese catalysis. Nature Communications, 8(1), 1193. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [PDF]. Retrieved from academia.edu. [Link]
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Black, D. StC., et al. (2005). Mannich reactions of activated 4,6-dimethoxyindoles. ARKIVOC, 2005(4), 115-125. [Link]
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Lézé, C., et al. (2002). Synthesis of 3-[(1-aryl)aminomethyl]indoles. The Journal of Organic Chemistry, 67(16), 5850–5853. [Link]
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Preparation and Properties of INDOLE. (n.d.). [PDF]. Retrieved from egyankosh.ac.in. [Link]
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Al-Araji, S. M. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). [Link]
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Organic Chemistry by Dr. V.K. Ahluwalia. (2019, August 9). Eschenmoser's salt: Application of Mannich reaction (Part 3). [Video]. YouTube. [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2024). RSC Advances, 14(12), 8343-8367. [Link]
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Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Science of Synthesis. [Link]
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Li, J.-T., Sun, S.-F., & Sun, M.-X. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 42-44. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from organic-chemistry.org. [Link]
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The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. (2022). Angewandte Chemie International Edition, 62(4). [Link]
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The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni. (2022). Angewandte Chemie. [Link]
-
Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from en.wikipedia.org. [Link]
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Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from chem.libretexts.org. [Link]
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Synthesis and Reduction of Some Mannich bases for Substituted Indol-2,3-dione. (2011). Tikrit Journal of Pure Science, 19(1). [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. (2020). Journal of the American Chemical Society, 142(39), 16834–16841. [Link]
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Zhang, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]
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Lézé, C., et al. (2002). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. The Journal of Organic Chemistry, 67(16), 5850-5853. [Link]
-
Synthesis of a 7-aminomethylindole and related bis-indole derivatives. (2015). Unpublished manuscript. [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). Processes, 10(8), 1641. [Link]
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Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. [Image]. ResearchGate. [Link]
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Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from laballey.com. [Link]
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Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). (2015). Journal of Chemical and Process Engineering, 2(1). [Link]
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High-Yield Synthesis of 3-(Diallylaminomethyl)-indole under Ultrasound: An Application Note and Protocol
Abstract
This document provides a comprehensive guide to the high-yield, rapid, and efficient synthesis of 3-(diallylaminomethyl)-indole, a gramine analogue with significant potential in medicinal chemistry. The protocol leverages the power of ultrasound irradiation to drive a one-pot Mannich reaction between indole, diallylamine, and formaldehyde. This sonochemical approach offers substantial advantages over classical synthetic methods, including dramatically reduced reaction times, milder conditions, and improved product yields. This application note details the underlying scientific principles, provides a validated step-by-step protocol, outlines characterization methods, and discusses the significance of this compound class for researchers in drug discovery and organic synthesis.
Introduction: The Significance of 3-Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, 3-substituted indoles, such as the naturally occurring alkaloid gramine (3-(dimethylaminomethyl)-indole), exhibit a vast spectrum of biological activities.[3] Analogues of gramine are actively investigated for their potential as antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor agents.[4] The diallylaminomethyl moiety, in particular, introduces reactive allyl groups that can serve as handles for further synthetic diversification, making this compound a valuable intermediate for constructing complex molecular architectures and developing novel therapeutic leads.[5]
Traditional methods for synthesizing gramine and its analogues often require prolonged reaction times, harsh conditions, and can result in moderate yields with the formation of undesirable byproducts.[4] The emergence of sonochemistry in organic synthesis presents a powerful, green, and efficient alternative.[6] Ultrasound irradiation accelerates reactions through the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[7] This process generates localized hot spots with extreme temperatures and pressures, as well as intense shear forces, which can dramatically enhance reaction rates and yields.[8] This guide focuses on harnessing these sonochemical effects for the efficient synthesis of this compound.
The Sonochemical Advantage: Mechanism and Rationale
The synthesis of this compound proceeds via a Mannich reaction, a cornerstone carbon-carbon bond-forming reaction in organic chemistry. The reaction involves the aminoalkylation of the nucleophilic C3 position of the indole ring.
The Classical Mannich Reaction Mechanism
The reaction mechanism involves two primary stages:
-
Formation of the Eschenmoser-like Salt (Iminium Ion): Diallylamine reacts with formaldehyde in an acidic medium to form a highly electrophilic diallyliminium ion. This is the rate-determining step in many conventional Mannich reactions.
-
Electrophilic Attack: The electron-rich indole ring attacks the iminium ion at the C3 position, forming a new carbon-carbon bond. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final product.
The Role of Ultrasound
Ultrasound irradiation significantly accelerates the Mannich reaction through a combination of physical and chemical effects stemming from acoustic cavitation:
-
Enhanced Mass Transport: The powerful micro-streaming and shockwaves generated by bubble collapse overcome diffusion barriers, ensuring efficient mixing and increasing the collision frequency between reactant molecules.
-
Surface Activation and Cleaning: In heterogeneous reactions, ultrasound can clean and activate catalyst surfaces, though this specific protocol is catalyst-free.
-
Homogenization: Ultrasound creates fine emulsions, increasing the interfacial area between immiscible reactants, which is particularly relevant in aqueous-organic systems.
-
Accelerated Iminium Ion Formation: The localized high temperatures and pressures within the cavitation bubbles and at the bubble-liquid interface can significantly speed up the dehydration step in the formation of the diallyliminium ion, which is often the slowest step in the conventional process.
Comparative Analysis: Ultrasound vs. Conventional Methods
The advantages of the ultrasound-assisted protocol become evident when compared to traditional stirring methods for the synthesis of gramine analogues.
| Parameter | Ultrasound-Assisted Method | Conventional Stirring Method |
| Reaction Time | 15 - 25 minutes [8] | 2 - 24 hours |
| Yield | High (typically >90%) [8] | Moderate to High (60-85%) |
| Temperature | Mild (e.g., 35 °C)[8] | Room Temperature to Reflux |
| Energy Input | Localized & Efficient | Bulk & Inefficient Heating |
| Process Simplicity | Simple one-pot procedure | Often requires longer setup and monitoring |
| Green Chemistry | Reduced energy consumption, shorter time | Higher energy consumption for heating/stirring |
Table 1: Comparison of Ultrasound-Assisted and Conventional Synthesis Methods.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
Indole (99%)
-
Diallylamine (98%)
-
Formaldehyde (37 wt. % in H₂O)
-
Glacial Acetic Acid
-
Sodium Hydroxide (for work-up)
-
Diethyl Ether (or Ethyl Acetate, for extraction)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate, for drying)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography eluent)
-
-
Equipment:
-
Ultrasonic bath or probe sonicator with temperature control (e.g., 40 kHz frequency)
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Condenser (optional, for temperature control)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, IR spectrometer, Mass spectrometer for characterization
-
Step-by-Step Synthesis Procedure
-
Reactant Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine indole (1.17 g, 10 mmol), glacial acetic acid (1.20 g, 20 mmol), and 10 mL of water. Stir the mixture to achieve a suspension.
-
Amine and Aldehyde Addition: To the stirring suspension, add diallylamine (1.17 g, 12 mmol) followed by the dropwise addition of aqueous formaldehyde (37%, 0.97 g, 12 mmol).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture in the flask. Irradiate the mixture at a constant temperature of 35 °C for 20-25 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system.
-
Work-up and Neutralization: Upon completion, remove the flask from the ultrasonic bath. Cool the mixture to room temperature. Carefully neutralize the reaction by adding 10% aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) to isolate the pure this compound. The product is typically an oil.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.10 (br s, 1H, indole N-H)
-
δ 7.65 (d, 1H, Ar-H)
-
δ 7.35 (d, 1H, Ar-H)
-
δ 7.20-7.10 (m, 2H, Ar-H)
-
δ 7.05 (s, 1H, indole C2-H)
-
δ 5.90 (m, 2H, -CH=CH₂)
-
δ 5.20 (m, 4H, -CH=CH₂)
-
δ 3.80 (s, 2H, Indole-CH₂-N)
-
δ 3.15 (d, 4H, N-CH₂-CH)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~136.5 (Ar C)
-
δ ~135.0 (-CH=)
-
δ ~128.0 (Ar C)
-
δ ~123.0 (Ar C-H)
-
δ ~122.0 (Ar C-H)
-
δ ~119.5 (Ar C-H)
-
δ ~119.0 (Ar C-H)
-
δ ~117.5 (=CH₂)
-
δ ~112.0 (Indole C3)
-
δ ~111.0 (Ar C-H)
-
δ ~56.0 (N-CH₂)
-
δ ~51.0 (Indole-CH₂)
-
-
IR (KBr, cm⁻¹): ~3410 (N-H stretch), ~3060 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1640 (C=C stretch), ~1450, 740.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₉N₂ [M+H]⁺: 227.15; found: 227.15.
(Note: Predicted NMR values are based on closely related structures and standard chemical shift tables. Actual experimental values may vary slightly.)
Conclusion
This application note demonstrates a highly efficient, rapid, and high-yield protocol for the synthesis of this compound using ultrasound irradiation. The sonochemical method represents a significant improvement over conventional techniques, aligning with the principles of green chemistry by reducing reaction times and energy consumption. The detailed protocol and characterization data provide researchers with a reliable method to access this valuable synthetic intermediate, paving the way for further exploration of its potential in drug discovery and development.
References
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Li, J.-T., Sun, S.-F., & Sun, M.-X. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 42–44. [Link]
-
Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]
-
Lu, A., et al. (2019). Natural Products for Drug Discovery: Discovery of Gramines as Novel Agents against a Plant Virus. Journal of Agricultural and Food Chemistry, 67(8), 2148–2156. [Link]
-
Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1), 168-177. [Link]
- Yin, X., Wu, X., Wang, Y., Chen, Z., & Chen, Z. (2018). Preparation of Gramine under Ultrasonic Conditions.
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Hielscher Ultrasonics. (n.d.). Sonochemically Improved Mannich Reactions. Retrieved from [Link]
-
Wikipedia contributors. (2023). Mannich reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Ozturkcan, A., Turhan, K., & Turgut, Z. (2012). Ultrasound-assisted rapid synthesis of β-aminoketones with direct-type catalytic Mannich reaction using bismuth(III) triflate in aqueous media at room temperature. ResearchGate. [Link]
- Thi, L. T. X., & Vinh, P. Q. (2017). Ultrasound-accelerated arylthiomethylation of indole via multicomponent reaction in water catalyzed by acetic acid.
- Ashok, M., & Kulkarni, G. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2248-2256.
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for Indole. Retrieved from [Link]
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Indole and its Derivatives in Biological Samples
Abstract
Indole and its derivatives, arising from tryptophan metabolism by the gut microbiota and host, are crucial signaling molecules implicated in a spectrum of physiological and pathological processes, including inflammatory bowel disease, neurological disorders, and cancer. Accurate quantification of these compounds in biological matrices is paramount for understanding their roles as biomarkers and therapeutic targets. This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of key indole derivatives in plasma, urine, and tissue homogenates. The protocol outlines optimized procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a comprehensive guide to method validation in accordance with international guidelines.
Introduction: The Significance of Indole Derivatives
Tryptophan, an essential amino acid, is metabolized through three primary pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely governed by the gut microbiome.[1] Bacterial enzymes convert tryptophan into indole, which can be further metabolized by the host into derivatives such as Indole-3-propionic acid (IPA), Indole-3-acetic acid (IAA), and Indoxyl sulfate (IS).[2] These molecules are not mere metabolic byproducts; they are active signaling molecules that modulate host-microbe interactions, gut barrier function, immune responses, and even central nervous system function.
Given their systemic effects and association with various disease states, there is a pressing need for reliable and high-throughput analytical methods to quantify these compounds in complex biological samples.[3] LC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity, selectivity, and specificity compared to other techniques like HPLC with fluorescence or UV detection.[4][5] This note provides a comprehensive framework for developing and validating such a method.
Analytical Workflow Overview
The accurate quantification of indole derivatives from biological matrices is a multi-step process. Each stage must be carefully optimized to ensure minimal analyte loss, removal of interfering substances, and reproducible results. The general workflow is depicted below.
Caption: High-level workflow for indole derivative quantification.
Experimental Design and Rationale
Sample Preparation: Isolating Analytes from the Matrix
The choice of sample preparation technique is critical and depends on the biological matrix and the specific indole derivatives of interest. The primary goal is to remove proteins and other matrix components that can interfere with the analysis and damage the analytical column and mass spectrometer.
-
Protein Precipitation (PPT): This is a rapid and simple method suitable for plasma, serum, and tissue homogenates.[6] It involves adding a cold organic solvent, typically acetonitrile (ACN), to the sample to denature and precipitate proteins.[7]
-
Rationale: ACN is effective at precipitating a wide range of proteins while keeping the relatively polar indole derivatives in solution. Using ice-cold ACN enhances the precipitation efficiency.[6] A stable isotope-labeled internal standard (e.g., indole-d7) should be added before precipitation to correct for variability in extraction and matrix effects.[6][8]
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning analytes between two immiscible liquid phases. It is effective for separating indoles from more polar or non-polar interferences.
-
Rationale: Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) can be used to extract indole derivatives from an acidified aqueous sample. The pH adjustment ensures that acidic indoles (like IAA) are in their non-ionized form, enhancing their partitioning into the organic solvent.
-
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration, which is beneficial for detecting low-abundance analytes.[1]
-
Rationale: Reversed-phase C18 cartridges are commonly used.[1] After conditioning the sorbent, the sample is loaded, washed with a weak solvent to remove interferences, and then the analytes are eluted with a strong organic solvent like methanol or acetonitrile. This multi-step process offers high selectivity.
-
Caption: Decision tree for selecting a sample preparation method.
Liquid Chromatography: Separating the Analytes
Reversed-phase chromatography is the standard for separating indole derivatives. A C18 column is typically employed, providing good retention and separation for this class of compounds.[3][6]
-
Rationale: The separation is based on the differential partitioning of analytes between the non-polar stationary phase (C18) and a polar mobile phase. A gradient elution, starting with a high aqueous content and ramping up the organic solvent (methanol or acetonitrile), is used to elute compounds across a range of polarities.[9] Adding a modifier like formic acid (0.1%) to the mobile phase is crucial. It helps to protonate acidic indoles, leading to better retention and sharper peak shapes by minimizing interactions with residual silanols on the column.[9]
Mass Spectrometry: Detection and Quantification
Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[4]
-
Ionization Source: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is analyte-dependent. While ESI is common, some non-polar indoles, like indole itself, show a stronger signal with APCI.[6] Therefore, source optimization is a critical step in method development.
-
MRM Transitions: In MRM mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific, stable product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components.[10][11]
Table 1: Example LC-MS/MS Parameters for Selected Indole Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Indole | 118.1 | 91.1 | 30 | APCI (+) |
| Indole-d7 (IS) | 124.15 | 96.1 | 30 | APCI (+) |
| Indole-3-acetic acid (IAA) | 176.1 | 130.1 | 15 | ESI (+) |
| Indole-3-propionic acid (IPA) | 190.1 | 130.1 | 20 | ESI (+) |
| Indoxyl Sulfate | 214.0 | 134.0 | 25 | ESI (+) |
| Note: These values are illustrative and require optimization on the specific instrument used.[6][10] |
Detailed Protocol
Reagents and Materials
-
Reference standards for all indole derivatives and stable isotope-labeled internal standards.
-
LC-MS grade acetonitrile, methanol, formic acid, and water.
-
Biological matrix (e.g., drug-free human plasma) for calibration standards and quality controls.
Preparation of Standards and QCs
-
Prepare individual stock solutions of each analyte and internal standard in methanol at 1 mg/mL.[12]
-
Create a combined working standard solution by diluting the individual stocks.
-
Prepare a calibration curve by spiking the combined working standard into the surrogate matrix (e.g., charcoal-stripped plasma) to achieve final concentrations ranging from, for example, 1 to 500 ng/mL.[6]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of study sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL indole-d7) and vortex briefly.[6]
-
Add 200 µL of ice-cold acetonitrile.[6]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Synergi Fusion C18 (e.g., 4 µm, 250 x 2.0 mm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 50% B, increase to 85% B over 5 min, hold for 2 min, increase to 95% B over 3 min, then return to initial conditions and equilibrate for 2 min.[6]
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
MS System: Agilent 6470A Triple Quadrupole or equivalent.
-
Ion Source: Agilent Jet Stream ESI or APCI source.
-
Detection: Dynamic MRM mode.
Method Validation
The developed method must be validated to ensure it is fit for its intended purpose, following guidelines from regulatory bodies like the FDA and EMA.[13][14][15]
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional response over a defined concentration range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the reproducibility of measurements. | Measured concentrations of QC samples should be within ±15% of nominal. The coefficient of variation (CV%) for precision should be ≤15%. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor CV% across different lots of matrix should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantitation. IS: Internal Standard.[16]
Conclusion
This application note provides a robust, sensitive, and selective LC-MS/MS method for the quantification of indole and its key derivatives in various biological matrices. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, coupled with a rigorous validation strategy, ensure the generation of high-quality, reliable data. This method is well-suited for researchers, scientists, and drug development professionals investigating the role of the tryptophan-indole pathway in health and disease, facilitating biomarker discovery and the evaluation of therapeutic interventions.
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?Journal of Pharmaceutical and Biomedical Analysis.
- LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone.
- FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.BenchChem.
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
- Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome.
- Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid.BenchChem.
- Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ.Agilent.
- Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.Preprints.org.
- Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).
- Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine.MDPI.
- Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?
- HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment.
- Guideline on bioanalytical method valid
- Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltr
- Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry.Children's Mercy Kansas City.
- Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection.PubMed.
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.PubMed.
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue.
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In Vitro Efficacy Evaluation of 3-(Diallylaminomethyl)-indole: A Comprehensive Guide for Neuroprotective and Enzyme Inhibitory Screening
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its versatile structure allows for diverse substitutions, leading to compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[2][3] 3-(Diallylaminomethyl)-indole, a derivative of the indole family, presents an intriguing candidate for therapeutic development. Its structural similarity to known bioactive molecules, such as the natural alkaloid gramine, suggests a potential for neuroprotective and enzyme-inhibitory effects.[4][5] Gramine and its derivatives have been reported to exhibit a range of activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[5][6]
This comprehensive guide provides a detailed framework for the in vitro evaluation of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, multi-pronged approach to elucidating the compound's biological efficacy, grounded in scientific rationale and practical, field-proven insights. We will explore a cascade of assays designed to first establish a safety profile and then to probe for specific neuroprotective and enzyme-inhibitory activities. The protocols herein are designed to be self-validating, incorporating robust controls to ensure data integrity and reproducibility.
Strategic Workflow for Efficacy Testing
The journey from a novel compound to a potential therapeutic lead requires a systematic and logical screening process. The following workflow is designed to efficiently characterize the in vitro efficacy of this compound.
Caption: Strategic workflow for in vitro efficacy testing of this compound.
PART 1: Foundational Safety Assessment - Cytotoxicity Profiling
Before investigating the specific therapeutic effects of this compound, it is paramount to determine its inherent cytotoxicity. This initial screening establishes a safe concentration range for subsequent, more complex biological assays, ensuring that observed effects are not simply a consequence of cell death. We will employ two complementary assays that measure different aspects of cellular health: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
Principle of Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.
By using both assays, we can gain a more comprehensive understanding of the compound's effect on cell health. For instance, a compound might reduce metabolic activity (a lower MTT reading) without causing membrane damage (no increase in LDH release), suggesting a cytostatic rather than a cytotoxic effect.
Experimental Protocol: Cytotoxicity Assessment in SH-SY5Y Cells
The human neuroblastoma cell line, SH-SY5Y, is a well-established and relevant model for neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
LDH cytotoxicity detection kit
-
Doxorubicin (positive control for cytotoxicity)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM. Also, prepare dilutions of doxorubicin (e.g., 0.01 µM to 10 µM) as a positive control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or doxorubicin. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
For MTT Assay:
-
After the 24-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
For LDH Assay:
-
After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time before measuring the absorbance.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Data Analysis and Presentation
The results of the cytotoxicity assays should be presented as the percentage of cell viability or cytotoxicity relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) for the MTT assay and the half-maximal effective concentration (EC₅₀) for the LDH assay should be calculated.
Table 1: Cytotoxicity Profile of this compound on SH-SY5Y Cells
| Assay | Compound | IC₅₀ / EC₅₀ (µM) |
| MTT | This compound | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] | |
| LDH | This compound | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] |
PART 2: Investigating Neuroprotective and Antioxidant Efficacy
Based on the established non-toxic concentration range, we will proceed to investigate the potential neuroprotective effects of this compound. Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[7] Therefore, a cell-based model of oxidative stress is a highly relevant system to test for neuroprotection.
Principle of the Neuroprotection Assay
This assay evaluates the ability of this compound to protect neuronal cells from damage induced by an oxidative agent, such as hydrogen peroxide (H₂O₂). H₂O₂ is a well-established inducer of oxidative stress and apoptosis in neuronal cells.[8] The protective effect is quantified by measuring cell viability using the MTT assay. An increase in cell viability in the presence of the compound compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.
Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
Materials:
-
SH-SY5Y cells and culture reagents (as in Part 1)
-
This compound (at non-toxic concentrations)
-
Hydrogen peroxide (H₂O₂)
-
N-acetylcysteine (NAC) (positive control for neuroprotection)[7]
-
MTT solution and solubilization solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells as described in the cytotoxicity protocol.
-
Pre-treatment with Compound: After overnight incubation, replace the medium with fresh medium containing various non-toxic concentrations of this compound or NAC (e.g., 1-20 µM). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined, e.g., 200-500 µM).[8][9]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment: Perform the MTT assay as described in Part 1.
Principle of the DPPH Radical Scavenging Assay
To investigate whether the neuroprotective effect is mediated by direct antioxidant activity, we will perform a cell-free DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that has a deep violet color in solution.[10] When it accepts an electron or a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[11] The degree of discoloration indicates the scavenging potential of the compound.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Ascorbic acid or Trolox (positive controls)[12]
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A control containing methanol and DPPH solution is also measured.[13]
Data Analysis and Presentation
The neuroprotective effect is expressed as the percentage of cell viability relative to the control group (untreated and not exposed to H₂O₂). The antioxidant activity is calculated as the percentage of DPPH radical scavenging.
Table 2: Neuroprotective and Antioxidant Activity of this compound
| Assay | Compound | Concentration (µM) | % Cell Viability (Neuroprotection) | % DPPH Scavenging |
| Neuroprotection | H₂O₂ alone | [Concentration] | ~50% | N/A |
| This compound | [Concentration 1] | [Insert Value] | N/A | |
| [Concentration 2] | [Insert Value] | N/A | ||
| NAC (Positive Control) | [Concentration] | [Insert Value] | N/A | |
| DPPH Scavenging | This compound | [Concentration 1] | N/A | [Insert Value] |
| [Concentration 2] | N/A | [Insert Value] | ||
| Ascorbic Acid (Positive Control) | [Concentration] | N/A | [Insert Value] |
PART 3: Elucidating Mechanisms - Enzyme Inhibition Assays
The structural features of this compound suggest potential interactions with key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibition of these enzymes is a therapeutic strategy for several neurodegenerative and psychiatric disorders.[14][15]
Monoamine Oxidase (MAO) Inhibition Assay
Principle: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[16] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[16] The assay measures the activity of MAO by monitoring the production of hydrogen peroxide, a byproduct of the enzymatic reaction. This can be done using a fluorometric or colorimetric method.
Caption: Principle of the MAO inhibition assay.
Experimental Protocol:
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric/Colorimetric probe (e.g., Amplex Red or similar)
-
This compound
-
Clorgyline (selective MAO-A inhibitor, positive control)[17]
-
Selegiline (selective MAO-B inhibitor, positive control)[16]
-
96-well black plates (for fluorescence) or clear plates (for colorimetry)
-
Fluorometer or spectrophotometer
Procedure:
-
Assay Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, MAO-A or MAO-B enzyme, and different concentrations of this compound or the positive controls. Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add the MAO substrate, HRP, and the probe to initiate the reaction.
-
Signal Detection: Measure the fluorescence or absorbance over time in a kinetic mode. The rate of the reaction is proportional to the MAO activity.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[18] AChE inhibitors are used to treat Alzheimer's disease.[15] The most common method for measuring AChE activity is the Ellman's assay, a colorimetric method.[18] In this assay, acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured at 412 nm.
Caption: Principle of the Ellman's assay for AChE inhibition.
Experimental Protocol:
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of this compound or the positive controls.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a few minutes at room temperature.
-
Reaction Initiation: Add the ATCI solution to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 5-10 minutes).
Data Analysis and Presentation
For both enzyme inhibition assays, the percentage of inhibition is calculated, and the IC₅₀ value for this compound is determined.
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | Compound | IC₅₀ (µM) |
| MAO-A | This compound | [Insert Value] |
| Clorgyline (Positive Control) | [Insert Value] | |
| MAO-B | This compound | [Insert Value] |
| Selegiline (Positive Control) | [Insert Value] | |
| AChE | This compound | [Insert Value] |
| Donepezil (Positive Control) | [Insert Value] |
Conclusion: Synthesizing the Evidence
This comprehensive in vitro testing cascade provides a robust framework for the initial efficacy evaluation of this compound. By systematically assessing its cytotoxicity, neuroprotective potential, antioxidant activity, and enzyme inhibitory effects, researchers can build a strong data package to support its further development. The multi-faceted approach, grounded in established scientific principles and incorporating appropriate controls, ensures the generation of reliable and reproducible data. The findings from these assays will not only elucidate the primary biological activities of this novel indole derivative but also provide valuable insights into its potential mechanisms of action, paving the way for more advanced preclinical studies.
References
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI. [Link]
-
Recent Developments of Gramine: Chemistry and Biological Activity. (n.d.). PubMed Central (PMC). [Link]
-
Gramine. (n.d.). In Wikipedia. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. [Link]
-
Neuroprotective Impact Of Zingerone And Gramine On Scopolamine-Induced Amnesia Model. (n.d.). ResearchGate. [Link]
-
Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. (n.d.). PubMed Central (PMC). [Link]
-
Gramine inhibited the release of pro‐inflammatory mediators in... (n.d.). ResearchGate. [Link]
-
Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (n.d.). ResearchGate. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central (PMC). [Link]
-
Novel gramine-based bioconjugates obtained by click chemistry as cytoprotective compounds and potent antibacterial and antifungal agents. (n.d.). ResearchGate. [Link]
-
Selective monoamine oxidase inhibitors. 3. Cyclic compounds related to 4-aminophenethylamine. Preparation and neuron-selective action of some 5-(2-aminoethyl) - (1987). PubMed. [Link]
-
DPPH radical scavenging activity of ascorbic acid (positive control) and petroleum ether, chloroform, methanol and water extracts of Zizyphus spinachristi leaves. (n.d.). ResearchGate. [Link]
-
(PDF) Recent Developments of Gramine: Chemistry and Biological Activity. (n.d.). ResearchGate. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]
-
Lithocarpus polystachyus Rehd. leaves aqueous extract protects against hydrogen peroxide‑induced SH‑SY5Y cells injury through activation of Sirt3 signaling pathway. (2018). Spandidos Publications. [Link]
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Application Notes and Protocols for Testing Indole Compound Cytotoxicity
Introduction: The Dual Nature of Indole Compounds in Drug Discovery
Indole, a heterocyclic aromatic compound, forms the structural backbone of a vast array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin. In the realm of drug discovery, indole derivatives are of paramount importance, exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] Many of these compounds exert their therapeutic effects by inducing cytotoxicity in rapidly proliferating cancer cells.[3][4] The cytotoxic mechanisms are diverse, often involving the induction of apoptosis (programmed cell death), disruption of mitochondrial function, and the generation of reactive oxygen species (ROS).[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for assessing the cytotoxicity of novel indole compounds. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and reproducible evaluation of a compound's cytotoxic potential. All protocols are designed to be self-validating systems, incorporating necessary controls and adhering to internationally recognized standards, such as ISO 10993-5 for in vitro cytotoxicity testing.[7][8][9]
Part 1: Foundational Elements for Robust Cytotoxicity Testing
Before embarking on specific cytotoxicity assays, it is crucial to establish a solid experimental foundation. This involves careful consideration of the cell model, compound preparation, and the overarching experimental design.
Cell Line Selection: Choosing the Right Biological Context
The choice of cell line is a critical determinant of the relevance and translatability of cytotoxicity data.[10][11] The selection should be guided by the therapeutic target of the indole compound. For general cytotoxicity screening, a panel of cell lines from different tissue origins is recommended.[12]
Commonly Used Cell Lines for Cancer Research:
| Cell Line | Tissue of Origin | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive.[13] |
| HeLa | Cervical Adenocarcinoma | A robust and widely used cell line.[1][13] |
| HepG2 | Hepatocellular Carcinoma | Often used for hepatotoxicity studies.[13][14] |
| A549 | Lung Carcinoma | A model for non-small cell lung cancer.[1][4] |
| HCT116 | Colorectal Carcinoma | A well-characterized colon cancer cell line.[15] |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control.[13][14] |
Expert Insight: When investigating a novel indole compound with a hypothesized target, select cell lines with known expression levels of that target. Public databases can be invaluable for this purpose.[10] Furthermore, including a non-cancerous cell line (e.g., HEK293 or MRC-5) is crucial to assess the compound's selectivity for cancer cells versus normal cells.[13][16]
Preparation of Indole Compounds: Ensuring Solubility and Stability
The physicochemical properties of indole compounds can vary significantly. Proper solubilization is essential to ensure accurate and reproducible results.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving indole compounds for in vitro assays.[17] However, it's crucial to ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.[18]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for minimal solvent addition to the cell culture.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[18]
Causality Explained: Using a high-concentration stock minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced toxicity and ensuring that the observed effects are due to the indole compound itself.
Experimental Design: The Importance of Controls
A well-designed experiment with appropriate controls is the cornerstone of trustworthy and valid data.
Essential Controls for Cytotoxicity Assays:
-
Untreated Control: Cells cultured in medium alone. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the indole compound. This control is critical to differentiate the effect of the compound from that of the solvent.[19]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to ensure the assay is performing as expected.
-
Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance or fluorescence.
Part 2: Core Cytotoxicity Assay Protocols
This section details the step-by-step protocols for three widely used cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Apoptosis (Annexin V/Propidium Iodide) assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[22]
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[23][24]
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the indole compound. Include all necessary controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20][24]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.[25][26]
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cytotoxicity.[27][28]
Protocol for LDH Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[27]
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[28]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[27][29]
Data Analysis:
To calculate the percentage of cytotoxicity, three controls are essential:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer.
-
Background control: Medium without cells.
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Signaling Pathway for LDH Release:
Caption: Workflow for Annexin V/PI apoptosis detection.
Part 3: Data Interpretation and Troubleshooting
Accurate data interpretation is as crucial as a well-executed protocol. Here are some key considerations and troubleshooting tips.
IC50 Determination
The IC50 value is a key parameter for quantifying a compound's cytotoxicity. [25]It is typically calculated using non-linear regression analysis to fit a sigmoidal dose-response curve to the experimental data. [30][31]Several software packages, such as GraphPad Prism, can perform this analysis. [25]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors. [18] | Ensure uniform cell suspension before seeding. Use calibrated pipettes. |
| Low Absorbance in MTT Assay | Low cell density, insufficient incubation time. [18][23] | Optimize cell seeding density. Increase incubation time with MTT reagent. |
| High Background in LDH Assay | Serum components in the medium. [18] | Use a serum-free medium during the assay or include appropriate background controls. |
| "Edge Effects" in 96-well Plates | Uneven evaporation from outer wells. [23] | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or medium. |
Conclusion: A Multi-faceted Approach to Cytotoxicity Testing
Evaluating the cytotoxic potential of novel indole compounds requires a systematic and multi-assay approach. By combining assays that measure different cellular parameters—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI)—researchers can gain a comprehensive understanding of a compound's mechanism of action. Adherence to rigorous protocols, inclusion of appropriate controls, and careful data interpretation are paramount for generating reliable and translatable results that can guide the drug development process.
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Animal models for studying the in vivo effects of 3-(Diallylaminomethyl)-indole
Topic: Animal Models for Studying the In Vivo Effects of 3-(Diallylaminomethyl)-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural and synthetic bioactive compounds.[1][2] Derivatives of indole have demonstrated a vast therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective properties.[1][3] This document concerns this compound, a novel derivative whose specific in vivo pharmacological profile is yet to be fully characterized. This guide is designed for researchers, scientists, and drug development professionals, providing a systematic framework for the initial in vivo screening of this compound. We will focus on establishing foundational protocols to investigate its potential anti-inflammatory and neuroprotective activities, two common therapeutic avenues for indole-based molecules.[4][5] The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Foundational Strategy for In Vivo Characterization
The journey from a novel chemical entity to a potential therapeutic agent is a multi-step process. Initial in vivo studies are critical for establishing a basic pharmacological profile and identifying promising therapeutic directions. Given the lack of specific data for this compound, a logical first step is to screen for broad, common biological activities associated with the parent indole class.
Caption: General workflow for in vivo drug discovery.
Rationale for Model Selection
Without a predetermined biological target for this compound, the selection of initial animal models must be guided by the pharmacological history of analogous compounds. The indole nucleus is frequently associated with modulation of inflammatory pathways and activity within the central nervous system (CNS).[1][3] Therefore, this guide proposes a dual-pronged screening approach:
-
An acute anti-inflammatory model: To rapidly assess the compound's ability to modulate a well-characterized inflammatory response.
-
A neuroinflammation-based cognitive model: To explore potential neuroprotective and cognitive-enhancing effects.
Animal Selection and Dosing Considerations
The choice of rodent species is a critical first step.
-
Mice (e.g., C57BL/6): Preferred for their well-characterized genetics, availability of transgenic models, and rapid breeding cycle. They are ideal for neurobehavioral studies.[6]
-
Rats (e.g., Wistar, Sprague-Dawley): Their larger size facilitates procedures like repeated blood sampling and surgical manipulations. They are often the model of choice for classical pharmacology studies like carrageenan-induced paw edema.[6]
Route of Administration: The method of compound delivery significantly impacts its bioavailability and potential effects.
-
Oral Gavage (PO): This route mimics the intended clinical administration for most oral drugs. However, it subjects the compound to gastric degradation and first-pass metabolism in the liver, which may alter its efficacy.[7][8]
-
Intraperitoneal Injection (IP): This method bypasses the gastrointestinal tract and first-pass metabolism, ensuring rapid systemic absorption and higher bioavailability. It is often used in early-stage screening to confirm systemic activity before optimizing for oral delivery.[9][10]
Prior to any efficacy studies, a preliminary Maximum Tolerated Dose (MTD) study is essential to establish a safe dosing range and identify any overt signs of toxicity.
Quantitative Data for Dosing
The following tables provide standardized recommendations for administration volumes and needle sizes to ensure animal welfare and procedural consistency.
Table 1: Recommended Maximum Administration Volumes
| Species | Route | Maximum Volume (mL/kg) | Citation(s) |
|---|---|---|---|
| Mouse | Oral Gavage (PO) | 10 | [7][11][12] |
| Mouse | Intraperitoneal (IP) | 10 | [9] |
| Rat | Oral Gavage (PO) | 10-20 | [11][12] |
| Rat | Intraperitoneal (IP) | 10 | [9][13] |
Note: These volumes should be considered maximal; the lowest effective volume is always preferred. For viscous or oily substances, volumes should be reduced.
Table 2: Recommended Needle Sizes for Administration
| Species | Procedure | Needle Gauge | Needle Length (inches) | Ball/Tip | Citation(s) |
|---|---|---|---|---|---|
| Mouse (20-25g) | Oral Gavage | 20G | 1" - 1.5" | 2.0 - 2.25 mm | [7] |
| Mouse | IP Injection | 25-27G | 0.5" | N/A | [9] |
| Rat (250g+) | Oral Gavage | 16-18G | 2" - 3" | Bulb Tip | [12] |
| Rat | IP Injection | 23-25G | 0.625" (5/8") | N/A |[9][13] |
Part 2: Protocol for Assessing Acute Anti-Inflammatory Activity
This protocol uses the Carrageenan-Induced Paw Edema model in rats, a highly reproducible and widely accepted method for screening potential anti-inflammatory agents.[14] The model mimics the cardinal signs of acute inflammation.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol
A. Materials:
-
Male Wistar rats (180-220 g)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)
-
Indomethacin (positive control)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers for paw volume measurement
-
Gavage needles (16-18G) or sterile syringes/needles (23-25G) for IP injection[12][13]
B. Procedure:
-
Acclimatization: House animals for at least one week under standard conditions before the experiment.
-
Grouping: Randomly assign rats to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (receives Indomethacin, e.g., 10 mg/kg, PO)
-
Groups 3-5: Test Compound (receives this compound at low, medium, and high doses).
-
-
Baseline Measurement: Using a pletysmometer, measure and record the initial volume of the right hind paw of each rat.
-
Compound Administration: Administer the vehicle, positive control, or test compound by the chosen route (e.g., oral gavage).[7][12]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Calculation: Calculate the volume of edema at each time point (Vt - V0) and the percentage inhibition of edema compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Sample Collection: At the end of the experiment, euthanize the animals. Collect blood via cardiac puncture for serum preparation and excise the inflamed paw tissue for further analysis.
Endpoint Analysis Protocols
A. Protocol: Serum Cytokine Analysis via ELISA This protocol quantifies key pro-inflammatory cytokines to understand the compound's effect on the inflammatory cascade.[15][16]
-
Serum Preparation: Allow collected blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
-
ELISA Procedure: Use commercial ELISA kits for rat TNF-α, IL-1β, and IL-6. Follow the manufacturer's instructions precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and diluted serum samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Quantification: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
B. Protocol: Histopathological Analysis of Paw Tissue This analysis visually assesses the infiltration of inflammatory cells into the tissue.
-
Tissue Fixation: Immediately place the excised paw tissue in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification & Processing: Decalcify the paw (if necessary) and process the tissue through graded alcohols and xylene, then embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm (pink).
-
Microscopic Examination: Examine the slides under a light microscope to assess the degree of edema and the infiltration of neutrophils and other inflammatory cells in the subcutaneous tissue.
Part 3: Protocol for Assessing Neuroprotective Effects
This protocol uses a Lipopolysaccharide (LPS)-Induced Neuroinflammation model in mice to assess the compound's ability to mitigate inflammation-driven cognitive deficits.[6] LPS, a component of gram-negative bacteria, induces a potent inflammatory response in the brain, leading to memory impairment.
Caption: Workflow for LPS-Induced Neuroinflammation and Cognitive Testing.
Detailed Experimental Protocol
A. Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (test compound)
-
Sterile, pyrogen-free saline (vehicle)
-
Lipopolysaccharide (LPS from E. coli O111:B4)
-
Y-Maze apparatus
-
Novel Object Recognition (NOR) arena with two sets of identical, non-identical objects
B. Procedure:
-
Acclimatization & Handling: House mice for one week and handle them daily for 2-3 days before the experiment to reduce stress.
-
Grouping: Randomly assign mice to experimental groups (n=10-12 per group):
-
Group 1: Saline + Vehicle
-
Group 2: LPS + Vehicle
-
Group 3: LPS + Test Compound
-
-
Compound Administration: Administer the vehicle or test compound via IP injection daily for 7 consecutive days.[9][17]
-
LPS Challenge: On Day 7, 30-60 minutes after the final compound dose, administer a single IP injection of LPS (e.g., 0.25 mg/kg) or saline.
-
Behavioral Testing: Conduct behavioral tests during the light cycle.
Behavioral Testing Protocols
A. Protocol: Y-Maze Spontaneous Alternation Test This test assesses spatial working memory based on the innate tendency of mice to explore novel arms of a maze.[18][19]
-
Timing: Perform this test 24 hours after the LPS injection.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the three arms of the Y-maze for 8 minutes.
-
Record the sequence of arm entries using video tracking software or a manual observer. An arm entry is counted when all four paws are within the arm.
-
-
Data Analysis:
-
An "alternation" is defined as three consecutive entries into three different arms (e.g., A, B, C or C, B, A).
-
Calculate the percentage of spontaneous alternation: % Alternation = [Number of Alternations / (Total Arm Entries - 2)] * 100
-
B. Protocol: Novel Object Recognition (NOR) Test This test evaluates recognition memory.[18][20]
-
Timing: Perform this test 48-72 hours after the LPS injection.
-
Habituation (Day 1): Allow each mouse to explore the empty NOR arena for 10 minutes.
-
Familiarization/Training (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
Testing (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI): DI = (Tn - Tf) / (Tn + Tf)
-
A positive DI indicates the mouse remembers the familiar object and prefers exploring the novel one.
-
Endpoint Analysis Protocols
A. Protocol: Brain Tissue Processing Proper tissue collection is crucial for reliable downstream analysis.[21][22]
-
Anesthesia & Perfusion: Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or saline only for biochemical assays.
-
Brain Extraction: Carefully dissect the brain. For histology, post-fix the brain in 4% PFA overnight. For biochemical analysis, immediately dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenization: For biochemical assays, homogenize the frozen tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors. Centrifuge to clarify the lysate.
B. Protocol: Brain Cytokine Measurement Measure levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using specific mouse ELISA kits, following the protocol described in section 2.2.A. Normalize cytokine levels to the total protein concentration of the lysate.[15]
C. Protocol: Immunohistochemistry for Microglial Activation This technique visualizes the inflammatory state of microglia, the brain's resident immune cells.[22]
-
Tissue Preparation: Use the PFA-fixed brains. Cryoprotect in sucrose solution, then freeze and section at 30-40 µm on a cryostat.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate sections with a primary antibody against Iba1 (a microglial marker).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Mount sections on slides with a DAPI-containing mounting medium to counterstain nuclei.
-
-
Imaging & Analysis: Acquire images using a fluorescence or confocal microscope. Assess microglial activation by observing changes in cell morphology (activated microglia retract their processes and adopt an amoeboid shape) and quantifying the intensity of Iba1 staining.
References
A curated list of authoritative sources to support the protocols and claims made in this document.
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. Retrieved from [Link]
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Nayak, S. K., & Swain, P. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Drug Delivery and Therapeutics, 5(2), 1-6. Retrieved from [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 895-915. Retrieved from [Link]
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Sindhu, R., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. Retrieved from [Link]
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GemPharmatech. (n.d.). Memory Behavioral Tests. Retrieved from [Link]
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Waisman Center, University of Wisconsin-Madison. (n.d.). Mouse Behavioral Tests. Retrieved from [Link]
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Inflammopharmacology. Retrieved from [Link]
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Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from [Link]
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Al-Sultan, A. A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLoS ONE, 16(7), e0254203. Retrieved from [Link]
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Scribd. (n.d.). Oral Gavage Procedure in Mice. Retrieved from [Link]
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Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). A short review on behavioural assessment methods in rodents. Methods in Molecular Biology, 1916, 65-71. Retrieved from [Link]
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Queen's University. (2011). Intraperitoneal Injection in Rats. Retrieved from [Link]
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O'Connor, P. M., & O'Connell, M. J. (2012). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 929, 291-303. Retrieved from [Link]
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Garcia-Lara, E., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 14, 1269382. Retrieved from [Link]
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ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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Wes, P. D., et al. (2015). A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. PLoS ONE, 10(3), e0120532. Retrieved from [Link]
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UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
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UBC Animal Care Committee. (2020). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]
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Queen's University. (2022). Intraperitoneal Injection (Rats) - Standard Operating Procedure #2. Retrieved from [Link]
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Spengler, M. L., & Czuprynski, C. J. (2013). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1031, 3-15. Retrieved from [Link]
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Zhang, L., et al. (2021). Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa. eLife, 10, e57245. Retrieved from [Link]
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Crilly, S., et al. (2022). Zebrafish drug screening identifies candidate therapies for neuroprotection after spontaneous intracerebral haemorrhage. Disease Models & Mechanisms, 15(7), dmm049444. Retrieved from [Link]
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Zhang, L., et al. (2021). Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa. eLife, 10, e57245. Retrieved from [Link]
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JoVE. (2021). Reproducible Mouse Brain Histology Protocol. Retrieved from [Link]
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ResearchGate. (2020). What is the best way to measure proinflammatory cytokines from mice serum?. Retrieved from [Link]
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IDEXX BioAnalytics. (n.d.). Cytokines and Inflammatory Markers. Retrieved from [Link]
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Boyle, D. L., et al. (2011). Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology. Arthritis Research & Therapy, 13(5), R151. Retrieved from [Link]
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ResearchGate. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. Retrieved from [Link]
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Shreejha, M. V. (2021). Analysis of Histological Features of the Cerebral Cortex and Hippocampus of Albino Rats Using Haematoxylin & Eosin Stain- An Observational Study. Journal of Pharmaceutical Research International, 33(60B), 1-7. Retrieved from [Link]
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Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(4), 770. Retrieved from [Link]
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Yamaguchi, H., & Shen, J. (2013). Histological analysis of neurodegeneration in the mouse brain. Methods in Molecular Biology, 1004, 91-113. Retrieved from [Link]
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ResearchGate. (n.d.). Histopathological images of the rat brain tissues. Retrieved from [Link]
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Riansah, B., et al. (2020). A Descriptive Study of Histopathological of Chronic Brain Ischemia of Rat Tissue. Jurnal Aisyah: Jurnal Ilmu Kesehatan, 5(1), 74-81. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Retrieved from [Link]
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de Sá, A., et al. (2017). Biomedical Importance of Indoles. Molecules, 22(10), 1742. Retrieved from [Link]
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Al-Yahya, M. A., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 6245. Retrieved from [Link]
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El-Sawy, E. R., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(9), 522. Retrieved from [Link]
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Wortelboer, H. M., et al. (1992). Effects of indole-3-carbinol on biotransformation enzymes in the rat: in vivo changes in liver and small intestinal mucosa in comparison with primary hepatocyte cultures. Food and Chemical Toxicology, 30(7), 589-599. Retrieved from [Link]
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Chen, Y., et al. (2024). Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding. Gut Microbes, 16(1), 2327572. Retrieved from [Link]
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Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 58. Retrieved from [Link]
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Weng, J. R. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. Letters in Drug Design & Discovery, 15(1), 1-7. Retrieved from [Link]
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Zhou, X., et al. (2022). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Immunology, 13, 899177. Retrieved from [Link]
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Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Retrieved from [Link]
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Abdel-Hameed, D. M., & El-Nakkady, S. S. (2022). Recent progress in biologically active indole hybrids: a mini review. Pharmacological Reports, 74(4), 843-863. Retrieved from [Link]
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The Strategic Utility of 3-(Diallylaminomethyl)-indole in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Versatile Indole Precursor
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials, making the development of novel synthetic methodologies for its functionalization a perpetual pursuit in organic chemistry.[1][2] Among the diverse array of substituted indoles, 3-(diallylaminomethyl)-indole emerges as a precursor of significant strategic value. This Mannich base, readily accessible from fundamental starting materials, possesses a unique combination of reactive functionalities: the nucleophilic indole core and the versatile diallylamino group. The allyl moieties, in particular, serve as latent handles for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, most notably through transition metal catalysis.
This comprehensive guide provides an in-depth exploration of this compound as a precursor in organic synthesis. We will detail a robust protocol for its preparation and elucidate its application in the palladium-catalyzed synthesis of functionalized carbazoles, a privileged heterocyclic motif in medicinal chemistry and materials science.[3][4] The protocols are designed to be self-validating, with explanations of the causality behind experimental choices and inclusion of essential characterization data.
Part 1: Synthesis of this compound via Mannich Reaction
The most direct and efficient method for the synthesis of this compound is the Mannich reaction, a three-component condensation of indole, formaldehyde, and diallylamine.[4] This reaction proceeds via the in-situ formation of the Eschenmoser salt-like diallylaminomethylium ion, which is then attacked by the electron-rich C3 position of the indole ring.
Protocol 1: Synthesis of this compound
Materials:
-
Indole
-
Diallylamine
-
Formaldehyde (37% aqueous solution)
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indole (11.7 g, 0.1 mol) and diallylamine (9.7 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add formaldehyde (37% aqueous solution, 8.1 mL, 0.1 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) until the effervescence ceases, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford this compound as a pale yellow oil.
Expected Yield: 75-85%
Characterization Data (Predicted):
-
1H NMR (400 MHz, CDCl3): δ 8.10 (br s, 1H, NH), 7.65 (d, J = 7.9 Hz, 1H, Ar-H), 7.35 (d, J = 8.1 Hz, 1H, Ar-H), 7.20 (t, J = 7.6 Hz, 1H, Ar-H), 7.12 (t, J = 7.5 Hz, 1H, Ar-H), 7.05 (s, 1H, indole C2-H), 5.85 (m, 2H, -CH=CH2), 5.20 (m, 4H, -CH=CH 2), 3.70 (s, 2H, -CH 2-N), 3.10 (d, J = 6.5 Hz, 4H, -N-CH 2-CH=).
-
13C NMR (101 MHz, CDCl3): δ 136.6, 135.4, 127.8, 122.9, 122.1, 119.5, 119.3, 117.4, 112.3, 111.2, 56.8, 52.1.
-
MS (ESI): m/z calculated for C15H18N2 [M+H]+: 227.15, found: 227.15.
-
IR (thin film, cm-1): 3410 (N-H), 3075, 2975, 1640, 1455, 1335, 920.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the formation of the reactive iminium ion from formaldehyde and diallylamine.
-
Low-Temperature Addition: The initial cooling and slow addition of formaldehyde are crucial to control the exothermic reaction and prevent the formation of polymeric byproducts.
-
Aqueous Workup and Base Wash: The aqueous workup removes the acetic acid and other water-soluble impurities. The sodium bicarbonate wash is essential to neutralize any remaining acid and ensure the product is in its free base form.
Part 2: Application in Carbazole Synthesis via Palladium-Catalyzed Intramolecular Cyclization
A powerful application of this compound is its use as a precursor for the synthesis of carbazole derivatives. This transformation can be achieved through a palladium-catalyzed intramolecular cyclization, which leverages the two allyl groups. The reaction is believed to proceed through a cascade of C-H activation and intramolecular Heck-type reactions.[5][6]
Workflow for Carbazole Synthesis
Caption: Workflow for the synthesis of functionalized carbazoles from indole.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to a Carbazole Derivative
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (226 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and triphenylphosphine (26.2 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) and potassium carbonate (276 mg, 2.0 mmol) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford the desired carbazole product.
Expected Product: 9-Allyl-2,3,4,9-tetrahydro-1H-carbazole
Expected Yield: 60-70%
Characterization Data (Predicted):
-
1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 7.8 Hz, 1H), 7.30-7.15 (m, 3H), 5.95 (m, 1H), 5.15 (m, 2H), 4.60 (d, J = 5.5 Hz, 2H), 2.80 (t, J = 6.0 Hz, 2H), 2.65 (t, J = 6.0 Hz, 2H), 1.90 (m, 4H).
-
13C NMR (101 MHz, CDCl3): δ 138.2, 136.5, 134.1, 128.7, 125.6, 120.4, 118.9, 117.2, 109.1, 47.3, 23.4, 23.2, 21.1, 20.9.
-
MS (ESI): m/z calculated for C15H17N [M+H]+: 212.14, found: 212.14.
Mechanistic Insights
The palladium-catalyzed intramolecular cyclization of this compound is a complex process that likely involves a cascade of reactions. A plausible mechanistic pathway is outlined below:
Caption: Plausible mechanistic pathway for the palladium-catalyzed cyclization.
The reaction is initiated by the coordination of the Pd(0) catalyst to one of the allyl groups, followed by oxidative addition to form a π-allyl palladium complex. Subsequent intramolecular C-H activation at either the C2 or C4 position of the indole ring, followed by reductive elimination, would form a new C-C bond. A subsequent intramolecular Heck reaction involving the second allyl group would then lead to the formation of the carbazole core. The final steps involve β-hydride elimination and isomerization to yield the aromatic carbazole product and regenerate the Pd(0) catalyst.
Conclusion: A Versatile Building Block for Complex Molecule Synthesis
This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation via the Mannich reaction, coupled with the unique reactivity of the diallylamino group, opens avenues for the construction of complex heterocyclic systems. The palladium-catalyzed intramolecular cyclization to form carbazoles is a prime example of its synthetic utility, providing an efficient route to this important class of compounds. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in academia and industry, enabling the exploration of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
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Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G. J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. [Link]
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Kim, J. H., & Lee, S. (2015). Pd-catalyzed cascade cyclization by intramolecular Heck insertion of an allene–allylic amination sequence: application to the synthesis of 3,4-fused tricyclic indoles. Organic Letters, 17(11), 2622–2625. [Link]
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Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
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Li, J. T., Sun, S. F., & Sun, M. X. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 42–44. [Link]
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Dai, W., & Srinivasan, R. (2006). An efficient and practical procedure for the Mannich reaction of secondary amine, formaldehyde, and indole or N-methylindole employing zinc chloride is presented. Synthetic Communications, 36(13), 1829-1833. [Link]
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
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The Emerging Potential of 3-(Diallylaminomethyl)-indole in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Indole Scaffold and the Promise of C3-Functionalization
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profound pharmacological activities.[1][2] From the anti-cancer agent vinblastine to the neurotransmitter serotonin, the indole scaffold demonstrates remarkable versatility in interacting with biological targets.[3] The C3 position of the indole ring is a particularly privileged site for chemical modification, often leading to compounds with potent and diverse biological effects.[4] This guide focuses on a specific, yet underexplored, C3-substituted indole: 3-(diallylaminomethyl)-indole .
While direct studies on this compound are nascent, its structural components—the proven indole pharmacophore and the reactive diallylamino group—suggest significant potential in drug discovery. The diallylamino moiety is a versatile chemical handle used in the synthesis of polymers and as an intermediate for active pharmaceutical ingredients (APIs).[1][5] Its presence introduces unique reactivity and structural features, making this compound an attractive scaffold for developing novel therapeutics. This document provides a comprehensive overview of its synthesis, potential applications, and detailed protocols for its investigation.
Synthesis of this compound via Ultrasound-Assisted Mannich Reaction
The most efficient and modern approach for the synthesis of 3-(dialkylaminomethyl)-indoles is the Mannich reaction. A protocol adapted from the work of Li et al. (2010) offers a high-yield, environmentally conscious method using ultrasound irradiation.[6] This one-pot, three-component reaction involves the condensation of indole, formaldehyde, and a secondary amine (in this case, diallylamine).
Causality of Experimental Choices:
-
Ultrasound Irradiation: This technique provides mechanical and thermal energy to the reaction mixture, leading to the formation and collapse of microscopic bubbles (acoustic cavitation). This enhances mass transfer and accelerates the reaction rate, often resulting in higher yields and shorter reaction times compared to conventional heating.[6]
-
Acetic Acid in Aqueous Solution: This solvent system serves a dual purpose. The acidic medium catalyzes the formation of the electrophilic Eschenmoser-like salt from formaldehyde and diallylamine. Water is an environmentally benign solvent, and the mild acidity is generally well-tolerated by the indole nucleus.
-
Mannich Reaction: This classical organic reaction is highly reliable for the aminomethylation of acidic C-H bonds, such as the one at the C3 position of indole. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole ring.[7]
Figure 1: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol:
Materials:
-
Indole (1.0 eq)
-
Diallylamine (1.2 eq)
-
Formaldehyde (37% aqueous solution, 1.5 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ultrasonic bath/cleaner
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve indole (1.0 eq) in a 1:1 mixture of glacial acetic acid and deionized water.
-
Addition of Reagents: To the stirred solution, add diallylamine (1.2 eq) followed by the aqueous formaldehyde solution (1.5 eq).
-
Ultrasonication: Place the flask in an ultrasonic bath, ensuring the water level is sufficient to immerse the reaction mixture. Irradiate the mixture at a constant temperature of 35°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.
Potential Applications in Medicinal Chemistry
Based on the extensive literature on analogous 3-substituted indoles, this compound is a promising scaffold for development in several therapeutic areas.
Anticancer Drug Development
The indole nucleus is a key pharmacophore in numerous anticancer agents.[2] Indole-3-carbinol and its derivatives, for example, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancers.[8][9]
Hypothesized Mechanism of Action: 3-substituted indoles can interfere with multiple signaling pathways crucial for cancer cell proliferation and survival. These include the modulation of tubulin polymerization, inhibition of protein kinases, and induction of apoptotic pathways through the regulation of Bcl-2 family proteins.[6] The diallylamino group could be further functionalized or may itself contribute to cytotoxicity.
Figure 2: Potential anticancer mechanisms of this compound.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (concentration at which 50% of cell growth is inhibited).
| Parameter | Description | Typical Values for Active Indoles |
| Cell Lines | Human cancer cell lines (e.g., MCF-7, A549, HeLa) | - |
| Assay | MTT or XTT for cell viability | - |
| IC₅₀ | Half-maximal inhibitory concentration | 0.5 - 50 µM[6] |
Table 1: Parameters for evaluating in vitro anticancer activity.
Antimicrobial Drug Discovery
Indole derivatives have shown significant activity against a broad spectrum of bacteria and fungi.[10] Some indole-based compounds also act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[11]
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
| Parameter | Description | Typical Values for Active Indoles |
| Microorganisms | Gram-positive & Gram-negative bacteria, Fungi | - |
| Assay | Broth Microdilution | - |
| MIC | Minimum Inhibitory Concentration | < 1 - 64 µg/mL[7] |
Table 2: Parameters for evaluating antimicrobial activity.
Neuroprotective Agent Development
Various indole derivatives, such as indole-3-propionic acid and 3,3′-diindolylmethane, have demonstrated neuroprotective properties in models of neurodegenerative diseases and ischemic injury.[1][11] They often exert their effects through antioxidant and anti-inflammatory mechanisms.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Analysis: Compare the viability of cells pre-treated with the indole derivative to those treated only with the oxidative agent to determine the neuroprotective effect.[12]
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Its straightforward synthesis via an ultrasound-assisted Mannich reaction makes it readily accessible for further investigation. Based on the well-established pharmacological profile of the indole nucleus, this compound is a compelling candidate for screening in anticancer, antimicrobial, and neuroprotective assays. The presence of the diallylamino group offers opportunities for further chemical modification, potentially leading to the development of novel and potent therapeutic agents. The protocols and application notes provided herein serve as a foundational guide for researchers to unlock the full potential of this intriguing molecule.
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Matsumoto, K., Uchida, T., & Hashimoto, H. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles, 36(10), 2215. [Link]
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Mori, K., Kawasaki, T., & Koyama, J. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 27(1), 283. [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
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Li, J. T., Sun, S. F., & Sun, M. X. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 42–44. [Link]
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Al-Ostath, A. I., Al-Ghamdi, A. A., & El-Gazzar, A. R. B. A. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. International Journal of Chemical Sciences, 13(2), 724-734. [Link]
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Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1), 168-177. [Link]
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Weng, J. R., Tsai, C. H., & Kulp, S. K. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer letters, 262(2), 153–163. [Link]
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Zaitseva, J., & Zaitsev, A. (2022). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences, 23(21), 13399. [Link]
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Van Bambeke, F., Claessens, S., & Tulkens, P. M. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1599. [Link]
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Kamal, A., Reddy, M. K., & Reddy, P. S. (2012). (Z)-1-aryl-3-arylamino-2-propen-1-ones, highly active stimulators of tubulin polymerization. Journal of medicinal chemistry, 55(10), 4851–4855. [Link]
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Fita, M., Ratuszna, A., & Peszke, J. (2024). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Materials, 17(10), 2447. [Link]
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Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1), 168-177. [Link]
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Kamyshnyi, O., Gargin, V., & Kovalyova, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 17(10), 1255. [Link]
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Kamyshnyi, O., Gargin, V., & Kovalyova, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 17(10), 1255. [Link]
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Chemical structures of some indole derivatives showing anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Indole Mannich Base Synthesis
Welcome to the technical support center for the synthesis of indole Mannich bases. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important reaction. Indole-containing compounds are central to numerous pharmaceuticals and bioactive natural products, making their efficient synthesis a critical endeavor.[1][2][3] The Mannich reaction, a three-component condensation of an indole, an aldehyde, and a secondary amine, is a powerful tool for installing aminomethyl groups at the electron-rich C3 position of the indole nucleus.[4][5][6][7]
However, despite its utility, the reaction can be sensitive to subtle changes in conditions, leading to issues with yield, purity, and reproducibility. This document provides in-depth, experience-driven guidance to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common problems effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of indole Mannich bases, also known as gramines and their derivatives.[5][7][8]
Q1: My reaction is not working or the yield is very low. What are the first things I should check? A: Start by verifying the fundamentals. First, ensure the purity of your starting materials, especially the aldehyde, which can oxidize or polymerize on storage. Second, confirm the reaction is being conducted under appropriate acidic conditions (e.g., acetic acid), which are typically required to generate the electrophilic iminium ion intermediate.[9][10][11] Finally, check your reaction temperature; while many Mannich reactions proceed at room temperature, some less reactive substrates may require gentle heating.[12][13]
Q2: I'm observing a significant amount of a side product with a mass double that of my indole. What is it? A: You are likely forming a bis(indolyl)methane (BIM). This is the most common side product, arising when a second molecule of indole attacks the intermediate iminium ion or the Mannich base product itself.[14][15] To minimize this, you can try using a slight excess of the amine and aldehyde or adding the indole slowly to the pre-formed iminium ion solution.
Q3: Can I use a primary amine for this reaction? A: It is highly discouraged. Primary amines form a secondary amine product, which still possesses an N-H proton. This secondary amine can react again with another equivalent of the aldehyde and indole, leading to over-alkylation and a complex mixture of products.[9] Using a secondary amine (e.g., dimethylamine, morpholine, piperidine) is standard practice as it yields a tertiary amine product that is stable under the reaction conditions.[16][17][18]
Q4: What is the best solvent for the indole Mannich reaction? A: Protic solvents like acetic acid, ethanol, or methanol are most common.[9][12] Acetic acid often serves as both the solvent and the acid catalyst, promoting the formation and stabilization of the key iminium ion intermediate.[8][9] For substrates with poor solubility, aprotic solvents like acetonitrile or THF can be used, but an acid catalyst must be added.[12]
Q5: My indole has an electron-withdrawing group. Why is the reaction so sluggish? A: Electron-withdrawing groups (e.g., nitro, cyano, acyl) decrease the nucleophilicity of the indole ring, making it less reactive towards the electrophilic iminium ion. To overcome this, you may need to employ more forceful conditions, such as higher temperatures, a stronger acid catalyst (e.g., trifluoroacetic acid), or a pre-formed Eschenmoser's salt, which is a highly reactive iminium salt.
Part 2: In-Depth Troubleshooting & Optimization Guides
Issue 1: Low Yield & Incomplete Conversion
Low product yield is often a multifaceted problem rooted in reaction kinetics and equilibria.
Causality Analysis: The Mannich reaction is a sequence of equilibria: formation of a hemiaminal, dehydration to an iminium ion, and nucleophilic attack by the indole.[5][10][11] A bottleneck at any stage can stall the reaction.
-
Poor Iminium Ion Formation: The dehydration of the hemiaminal is acid-catalyzed. Insufficient acid or the presence of excess water can shift the equilibrium away from the reactive iminium species.
-
Low Indole Nucleophilicity: As mentioned, electron-poor indoles are inherently less reactive.
-
Steric Hindrance: Bulky substituents on the indole, aldehyde, or amine can sterically impede the components from approaching each other effectively.
Troubleshooting Protocol:
-
Catalyst Screening: If acetic acid is ineffective, screen a panel of Brønsted or Lewis acid catalysts. Start with catalytic amounts (1-10 mol%) of acids like p-toluenesulfonic acid (p-TsOH), scandium triflate (Sc(OTf)₃), or ytterbium triflate (Yb(OTf)₃).
-
Temperature Adjustment: Monitor the reaction by TLC or LCMS at room temperature. If no progress is observed after 1-2 hours, gradually increase the temperature in 10-15 °C increments (e.g., to 40 °C, then 60 °C). Be cautious, as excessive heat can promote side product formation.
-
Increase Concentration: Le Chatelier's principle applies here. Running the reaction at a higher concentration can help drive the equilibria toward the product.
-
Use of Pre-formed Iminium Salts: For particularly challenging substrates, bypassing the in-situ formation equilibrium is a powerful strategy. Eschenmoser's salt (dimethylmethyleneammonium iodide) is a commercially available, highly electrophilic reagent that often provides excellent results where in-situ methods fail.
Issue 2: Formation of Bis(indolyl)methane (BIM) Side Products
The formation of BIMs is a classic competitive pathway where the indole acts as a nucleophile in a Friedel-Crafts-type reaction.
Causality Analysis: The BIM byproduct forms when a second indole molecule outcompetes the secondary amine in reacting with the initial hemiaminal intermediate or when it displaces the amino group from the final Mannich product. This is particularly prevalent under strongly acidic conditions or when the concentration of the indole is high relative to the iminium ion.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde and secondary amine relative to the indole. This ensures a higher steady-state concentration of the iminium ion, favoring the desired pathway.
-
Order of Addition: A highly effective technique is to pre-form the iminium ion. Add the aldehyde to a solution of the secondary amine and acid catalyst in the chosen solvent. Stir for 15-30 minutes, then add the indole solution dropwise. This minimizes the time that free indole is present with sub-stoichiometric amounts of the electrophile.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or highly concentrated strong acids, as these conditions can accelerate the BIM formation pathway.
Optimization of Reaction Parameters: A Tabular Guide
The following table summarizes starting points and optimization pathways for key reaction parameters.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Pitfalls |
| Catalyst | Acetic Acid (solvent) | Screen catalytic Brønsted acids (p-TsOH) or Lewis acids (Sc(OTf)₃, InCl₃) to enhance iminium ion formation. | Strong acids can cause indole polymerization.[7] Lewis acids can be sensitive to water. |
| Solvent | Ethanol, Methanol | For solubility issues, try acetonitrile, THF, or DCM. Protic solvents stabilize iminium ions.[9][12] | Aprotic solvents require a dedicated acid catalyst. DMF can be difficult to remove.[12] |
| Temperature | 20-25 °C (RT) | Increase to 40-80 °C for slow reactions.[12] Cool to 0 °C for highly exothermic or unselective reactions. | Higher temperatures often increase BIM formation. |
| Concentration | 0.1 - 0.5 M | Increase to >0.5 M to accelerate reaction rates. Use high dilution (<0.1 M) if dimerization is severe. | High concentrations can lead to poor stirring and exotherms. |
Part 3: Visual & Methodological Guides
Generalized Reaction Mechanism
The acid-catalyzed Mannich reaction of indole proceeds via a well-established three-step mechanism.
Caption: Acid-catalyzed formation of an electrophilic iminium ion followed by nucleophilic attack from the indole C3 position.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and resolve common experimental issues.
Caption: A decision tree for systematic troubleshooting of indole Mannich base synthesis.
General Experimental Protocol (Starting Point)
This protocol for the synthesis of gramine (3-(dimethylaminomethyl)indole) can be adapted for other substrates.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (5 mL).
-
Iminium Formation: Cool the acetic acid to 0-5 °C in an ice bath. To the stirred solvent, add dimethylamine (1.1 eq, as an aqueous solution or hydrochloride salt) followed by the dropwise addition of aqueous formaldehyde (1.1 eq, ~37 wt. %). Stir the resulting mixture at 0-5 °C for 20 minutes.
-
Mannich Reaction: Dissolve indole (1.0 eq) in a minimal amount of cold acetic acid. Add this solution dropwise to the pre-formed iminium salt solution over 15 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the indole by TLC (e.g., using 20% EtOAc/Hexanes).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a saturated solution of sodium carbonate or sodium hydroxide until the pH is strongly basic (pH > 10). This neutralizes the acid and deprotonates the amine product.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.
References
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Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
-
Shi, F., et al. (2019). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 52(12), 3486-3502. Available from: [Link]
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Zahoor, A. F., et al. (2025). Asymmetric Mannich reaction enabled synthesis of alkaloids. Molecular Diversity. Published online ahead of print. Available from: [Link]
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Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]
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Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
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ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. University of Liverpool. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mannich Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available from: [Link]
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Al-Hussainy, S. M. & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1), 168-177. Available from: [Link]
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University of Delhi. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]
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Spanu, P., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(10), 2479. Available from: [Link]
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Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(iv), 1-13. Available from: [Link]
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ResearchGate. (2025). Synthesis of New Mannich Bases from Indole Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Effect of reaction temperature during the first step (Mannich reaction).... Retrieved from [Link]
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- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Overcoming poor solubility of 3-(Diallylaminomethyl)-indole in aqueous solutions
Introduction
Welcome to the technical support guide for 3-(Diallylaminomethyl)-indole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound, with its hydrophobic indole core and diallylamino side chain, is classified as a poorly water-soluble compound, which can present significant hurdles in experimental design and reproducibility.
This guide provides a series of troubleshooting steps and in-depth formulation protocols in a direct question-and-answer format. Our goal is to explain the scientific principles behind each strategy, empowering you to make informed decisions to overcome solubility issues in your specific application.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly into my aqueous buffer (like PBS, pH 7.4), but it won't go into solution. Why is this happening?
A1: This is expected behavior due to the molecule's chemical structure. The core of the compound is an indole ring system, which is aromatic and inherently hydrophobic[1][2]. Furthermore, the diallyl groups contribute to its lipophilic character. While the tertiary amine group offers a site for potential protonation, at neutral or alkaline pH, the molecule is predominantly in its uncharged, free base form, which has very low affinity for water. Compounds with this profile are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV agents, where low aqueous solubility is the primary barrier to dissolution[3][4].
Q2: I successfully dissolved the compound in DMSO, but when I diluted it into my aqueous cell culture medium, it immediately precipitated. What went wrong?
A2: This is a common issue known as "fall-out" or precipitation upon dilution. You created a supersaturated solution. While this compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO)[5], its maximum solubility in your final aqueous medium is very low. When you added the concentrated DMSO stock to the buffer, the DMSO dispersed, and the compound was suddenly exposed to an environment (water) where it is not soluble. The concentration of the compound exceeded its aqueous solubility limit, causing it to precipitate out of the solution[6][7]. The key is to ensure the final concentration in your working solution remains below the compound's maximum aqueous solubility under those specific conditions.
Q3: What is the most straightforward method to prepare a working solution for a quick preliminary in vitro experiment?
A3: The most common and direct method is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then perform a serial dilution into your aqueous medium[8][9]. DMSO is the most universally used solvent for this purpose due to its high dissolving power for a wide range of compounds[10][].
Quick Protocol:
-
Prepare a 10-50 mM stock solution of this compound in 100% DMSO.
-
Vortex thoroughly until the solid is completely dissolved[12].
-
Perform a serial dilution of this stock solution into your final aqueous buffer or medium to reach your desired working concentration.
-
Crucially , ensure the final concentration of DMSO in your working solution is low enough to be non-toxic to your experimental system, typically below 0.5% for cell-based assays[8][13].
Troubleshooting & In-Depth Solubilization Guides
For experiments requiring higher concentrations, long-term stability, or for in vivo studies where high DMSO concentrations are not viable, more advanced strategies are necessary. The following guides provide a logical workflow for addressing the poor solubility of this compound.
Decision Workflow for Solubility Enhancement
This diagram outlines the logical progression for selecting a solubilization strategy.
Caption: Decision workflow for selecting a solubilization method.
Guide 1: The Standard Protocol - Organic Stock Solutions
This method is the first-line approach for most in vitro applications.
Q: What is the detailed, best-practice protocol for preparing and using a DMSO stock solution?
A: Following a precise protocol is essential for reproducibility and for avoiding common pitfalls like precipitation or solvent-induced artifacts.
Step-by-Step Protocol for DMSO Stock Preparation:
-
Pre-Preparation: Bring the vial of solid this compound and a bottle of anhydrous, cell-culture grade DMSO to room temperature to prevent moisture condensation[10].
-
Calculation: Determine the mass of the compound needed to make a stock solution of a specific molarity (e.g., 10 mM).
-
Molecular Weight of this compound: 226.33 g/mol
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 226.33 g/mol * 1000 = 2.26 mg
-
-
Weighing: Accurately weigh the required mass of the compound.
-
Dissolution: Add the calculated volume of 100% DMSO to the solid compound. Cap the vial tightly and vortex vigorously for 1-2 minutes until all solid material is completely dissolved[12]. Gentle warming in a 37°C water bath can assist if needed.
-
Dilution to Working Solution: To avoid precipitation, perform a stepwise or serial dilution. For example, to get a 10 µM solution from a 10 mM stock (a 1:1000 dilution), first dilute 1:100 (e.g., 2 µL of stock into 198 µL of medium), vortex, and then dilute this intermediate solution 1:10 (e.g., 10 µL of intermediate into 90 µL of medium). This gradual reduction in DMSO concentration can help maintain solubility[13].
-
Storage: Aliquot the high-concentration stock solution into small, single-use volumes and store at -20°C or -80°C. This practice prevents degradation from repeated freeze-thaw cycles[10][13].
Guide 2: pH-Dependent Solubility - Leveraging the Tertiary Amine
This is a powerful strategy based on the specific chemistry of this compound.
Q: How can I use pH to increase the solubility of this compound?
A: The tertiary amine in the diallylaminomethyl group is a weak base. Based on structurally similar compounds like gramine (3-(Dimethylaminomethyl)indole), the pKa of this amine is predicted to be around 9.0[14]. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly lower than the pKa, the amine group will be protonated. This protonation imparts a positive charge on the molecule, forming a salt (e.g., an acetate or hydrochloride salt, depending on the acid used) which is vastly more soluble in water than the neutral free base[4][].
Caption: pH-dependent equilibrium of this compound.
Step-by-Step Protocol for pH-Adjusted Solubilization:
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range (e.g., an acetate buffer for pH 4-5.5 or a citrate buffer for pH 3-6.2).
-
Prepare Acidic Buffer: Make the buffer at the desired concentration (e.g., 50 mM sodium acetate) and adjust the pH to a value at least 2 units below the compound's pKa. A pH of 4.5 to 5.0 is a good starting point.
-
Direct Dissolution: Add the weighed solid this compound directly to the acidic buffer.
-
Agitation: Stir or vortex the solution. The compound should dissolve to form a clear solution as the amine is protonated. Sonication can be used to accelerate the process.
-
Verification: Once dissolved, you can slowly titrate the pH back up towards your target experimental pH if necessary, observing closely for any signs of precipitation. However, the most stable solution will remain acidic.
Causality: By protonating the basic nitrogen atom, you are converting a lipophilic organic molecule into an organic salt. The strong ion-dipole interactions between the charged ammonium salt and water molecules are energetically favorable, leading to a dramatic increase in aqueous solubility[15][16]. This is the most common and effective method for increasing the solubility of basic drugs[15].
Guide 3: Advanced Formulation Strategies
When the methods above are insufficient or incompatible with the experimental system, advanced formulation techniques can be employed.
A) Co-solvents
Q: How do co-solvents work, and which ones should I use?
A: Co-solvents are water-miscible organic solvents that, when added to water, disrupt its highly ordered hydrogen-bonding network. This reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules like this compound[4][17][18]. This technique is very effective but must be used with caution, as co-solvents can impact biological systems.
| Co-solvent | Typical Concentration Range | Pros | Cons |
| Ethanol | 5-20% (v/v) | Biologically common, effective. | Can be toxic to cells at higher concentrations; volatile. |
| Propylene Glycol (PG) | 10-40% (v/v) | Low toxicity, commonly used in formulations. | Can be viscous; may not be as potent as other solvents. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Very low toxicity, widely used in drug delivery.[] | High viscosity; can interfere with some assays. |
| Glycerin | 5-30% (v/v) | Low toxicity, high viscosity can aid stability. | Very viscous and can be difficult to handle. |
Protocol: Prepare the final aqueous buffer containing the desired percentage of the co-solvent first. Then, attempt to dissolve the this compound directly into this mixed-solvent system.
B) Cyclodextrins
Q: What are cyclodextrins and how can they help with my compound?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic outer surface, which makes them water-soluble, and a lipophilic (hydrophobic) inner cavity[8][19][20]. They can encapsulate a poorly soluble "guest" molecule, like the indole ring of your compound, within this cavity. This forms a water-soluble "inclusion complex," effectively masking the hydrophobic part of the drug from the water and increasing its apparent solubility[19][20].
Caption: Encapsulation of a hydrophobic moiety by a cyclodextrin.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical research due to its high aqueous solubility and low toxicity[21].
Protocol: Kneading Method for Inclusion Complex Preparation[8][16]
-
Molar Ratio: Determine the molar ratio for the complex (typically start with 1:1 drug-to-cyclodextrin). Weigh out the appropriate amounts of this compound and HP-β-CD.
-
Trituration: Place the HP-β-CD in a glass mortar. Add a small amount of a water/ethanol solution (e.g., 50:50 v/v) dropwise and triturate with a pestle to form a uniform, thick paste[8].
-
Compound Addition: Add the weighed compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The mechanical energy and intimate mixing facilitate the inclusion of the drug into the cyclodextrin cavity. The solvent will slowly evaporate, maintaining a pasty consistency[8].
-
Drying: Spread the resulting solid on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Final Product: The resulting fine powder is the inclusion complex, which should be readily water-soluble.
C) Surfactants
Q: Can surfactants be used, and when are they appropriate?
A: Yes. Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles[3][22][23]. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, effectively being solubilized within the aqueous medium[22][24]. This is particularly useful for preparing formulations for oral or topical delivery.
Recommended Surfactants: For research applications, non-ionic surfactants are generally preferred as they are less likely to disrupt protein structures or cell membranes compared to ionic surfactants[24].
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Poloxamers (e.g., Pluronic® F-68)
Protocol: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (typically 0.1% to 2% w/v). Add the solid this compound to this surfactant solution and stir or sonicate until it dissolves.
Summary of Solubilization Strategies
| Strategy | Mechanism | Primary Application | Key Advantages | Critical Limitations |
| Organic Solvent (DMSO) | Solubilization in a non-polar solvent. | In vitro screening, initial assays. | Simple, fast, effective for high concentrations in stock. | Potential for precipitation on dilution; solvent toxicity to cells.[13] |
| pH Adjustment | Protonation of the basic amine to form a soluble salt. | Aqueous formulations for in vitro and in vivo use. | Creates a true solution; high solubility increase; cost-effective. | Requires the experimental system to be stable at an acidic pH. |
| Co-solvents | Reduces the polarity of the aqueous solvent system. | Oral and parenteral formulations. | Simple to prepare; can significantly increase solubility. | Can have biological/toxic effects; risk of precipitation on dilution.[] |
| Cyclodextrins | Encapsulation of the hydrophobic moiety in a soluble complex. | Oral and parenteral formulations, especially for in vivo studies. | Low toxicity; high stability; can improve bioavailability.[19] | Requires specific formulation development; can be costly. |
| Surfactants | Sequestration of the compound within micelles. | Oral formulations, some in vitro assays. | High loading capacity; improves wetting of solid particles.[15][22] | Can interfere with biological assays; potential for cell toxicity.[24] |
References
-
Vimalson, D.C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), pp.67-74. [Link]
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Godse, S.Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 3(4). [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an African University of Medical Sciences, 2(2). [Link]
-
Semantic Scholar. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
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WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), p.220. [Link]
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Kumar, L., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(1), pp.1-13. [Link]
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Tao, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56221. [Link]
-
FooDB. (2010). Showing Compound 3-(Dimethylaminomethyl)indole (FDB014498). [Link]
-
Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), pp.2339-2356. [Link]
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Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
ContaminantDB. (2016). 3-(Dimethylaminomethyl)indole (CHEM029646). [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
CRISP. (2017). Preparation stock solution solid compound(s). Maastricht University. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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PubChemLite. (n.d.). This compound (C15H18N2). [Link]
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Semalty, A., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 308652. [Link]
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Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), pp.914-923. [Link]
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ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]
-
American Chemical Society. (2025). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), pp.68-76. [Link]
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MDPI. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Wang, C., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7295. [Link]
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Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science. [Link]
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PubChem. (n.d.). Indole. [Link]
-
Pharmasolve. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Gupta, J. (2025). A solvent free mechanochemical route to indole synthesis. RSYN Proceedings. [Link]
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Technical Support Center: Enhancing the Stability of Diallylaminomethyl Indole Compounds
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Welcome to the technical support center for diallylaminomethyl indole compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this promising, yet often challenging, class of molecules. The inherent reactivity of the indole nucleus, coupled with the specific characteristics of the diallylaminomethyl substituent, presents unique stability challenges. This document provides in-depth, experience-based answers and troubleshooting protocols to help you navigate these issues, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses the fundamental questions regarding the instability of diallylaminomethyl indole derivatives.
Q1: My diallylaminomethyl indole compound is showing a pink or brown discoloration over time. What is happening?
This is the most common indicator of degradation. The indole scaffold is an electron-rich aromatic system, making it highly susceptible to oxidation.[1] The initial oxidation often occurs at the C3 or C2 position of the indole ring, leading to intermediates like indoxyl (3-hydroxyindole).[2][3] These intermediates are themselves highly reactive and can undergo further oxidation and dimerization to form colored indigoid pigments, such as indigo (blue) and indirubin (red), resulting in the pink, red, or brown hues you are observing.[2] This process can be catalyzed by exposure to atmospheric oxygen, light, and trace metal ions. A color change is a clear sign of degradation and warrants immediate analytical investigation before using the compound in sensitive experiments.[4]
Q2: Beyond color change, what are the analytical signs of degradation I should look for?
When analyzing your compound via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation typically manifests in two ways:
-
Decrease in the Parent Peak: The peak area or height of your target compound will decrease over time as it degrades.
-
Appearance of New Peaks: You will observe the emergence of new peaks in your chromatogram, often with different retention times and UV-vis spectra. These represent the various degradation products.[5]
If you suspect instability, it is crucial to run a time-course experiment, analyzing the sample at regular intervals (e.g., 0, 2, 8, 24 hours) after preparation to monitor these changes.
Q3: What are the primary chemical pathways that lead to the degradation of these compounds?
The instability of diallylaminomethyl indoles is primarily governed by two factors: the indole nucleus and the diallylamino moiety.
-
Oxidation of the Indole Ring: This is the most significant pathway. Atmospheric oxygen can initiate a free-radical or photo-oxidative cascade. The process generally begins with hydroxylation of the pyrrole ring, followed by further oxidation and dimerization or polymerization, leading to complex mixtures of colored byproducts.[6][7][8]
-
Reactivity of Allyl Groups: The allyl groups in the diallylaminomethyl substituent contain reactive double bonds. These can be susceptible to oxidation (forming epoxides or aldehydes) or polymerization, especially in the presence of radical initiators, light, or trace metals.
-
pH-Dependent Instability: The stability of the indole ring and any associated functional groups can be highly dependent on pH. Strongly acidic or basic conditions can catalyze hydrolysis or accelerate oxidative degradation.[9][10]
Below is a simplified diagram illustrating the primary oxidative degradation pathway of the indole nucleus.
Caption: Oxidative degradation pathway of the indole core.
Part 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This section provides a scenario-based approach to address problems as they arise during your research.
Scenario 1: My compound solution rapidly changes color and gives inconsistent biological data.
-
Question: I dissolve my diallylaminomethyl indole in DMSO for a cell-based assay. The solution looks fine initially, but after a few hours on the benchtop, it turns yellow-brown, and my assay results are not reproducible. What's the cause and how do I fix it?
-
Answer & Action Plan: This is a classic case of solution-phase instability, likely accelerated by exposure to air and ambient light. The DMSO itself, while a good solvent, can contain peroxides if not of high purity or stored properly, which can initiate oxidation.
Immediate Actions:
-
Confirm Degradation: Re-analyze your "aged" solution by HPLC to confirm the appearance of degradation peaks and a reduction in the parent compound.
-
Use High-Purity Solvents: Switch to anhydrous, high-purity DMSO from a freshly opened bottle.
-
Work Quickly & Protect from Light: Prepare solutions immediately before use. If they must be stored, even for a short time, use amber vials and keep them on ice.[4]
-
Incorporate an Antioxidant: For assays lasting several hours or days, the inclusion of a low-concentration antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is an excellent choice for organic solvents like DMSO.[4] (See Protocol 2 for methodology).
-
Deoxygenate Solutions: For extremely sensitive compounds, sparging the solvent with an inert gas like argon or nitrogen before dissolving your compound can significantly slow degradation by removing dissolved oxygen.
-
Scenario 2: I am trying to purify my compound by silica gel chromatography, but I am getting very low yields and seeing streaks of color on the column.
-
Question: My reaction crude looks clean by TLC, but after flash chromatography, the yield of my diallylaminomethyl indole is poor, and a pink/brown band is either streaking or stuck at the top of the column. What is causing this?
-
Answer & Action Plan: Standard silica gel is slightly acidic and has a high surface area, which can catalyze the degradation of sensitive compounds, especially electron-rich indoles. The color you see is the on-column decomposition of your product.
Immediate Actions:
-
Deactivate the Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed degradation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase chromatography).
-
Work Efficiently: Do not let the compound sit on the column for an extended period. Load the sample and elute it as quickly as is practical for good separation.
-
Dope the Solvents: Add a radical scavenger like BHT (e.g., 0.01%) to your chromatography solvents. This can inhibit oxidation that may occur as the solvent evaporates from the collected fractions.
-
Workflow for Troubleshooting Suspected Degradation
The following workflow provides a systematic approach to diagnosing and mitigating stability issues.
Caption: Systematic workflow for addressing compound instability.
Part 3: Proactive Stabilization Strategies & Best Practices
Preventing degradation is always preferable to troubleshooting it. Implementing the following best practices will significantly improve the stability and shelf-life of your diallylaminomethyl indole compounds.
Optimal Storage and Handling
The way you store your compound is the single most important factor in its long-term viability.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C or lower for long-term storage. 2-8°C for short-term. | Reduces the kinetic rate of all chemical degradation pathways, including oxidation.[4] |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidative degradation. This is critical for both solid and solution-phase storage.[4] |
| Light | Amber Glass Vials or Opaque Containers | Prevents photo-oxidation, where UV or visible light provides the energy to initiate radical degradation pathways.[4][11] |
| Form | Solid (Crystalline if possible) | Solid-state compounds have lower molecular mobility and reduced surface area exposure to the atmosphere compared to oils or amorphous solids, slowing degradation. |
| Purity | Highest Possible Purity (>98%) | Impurities, particularly residual metal catalysts from synthesis, can act as potent catalysts for oxidative decomposition. |
Formulation for Enhanced Stability
When preparing solutions for experiments, the choice of excipients can make a profound difference.
-
Antioxidants: These molecules act as "sacrificial" agents, reacting with and neutralizing harmful reactive oxygen species (ROS) before they can damage your compound.[12][13]
| Antioxidant | Typical Use Concentration | Compatible Solvents | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | DMSO, Ethanol, Acetonitrile, THF | Excellent radical scavenger. Highly soluble in organic solvents. Ensure it does not interfere with your biological assay.[4] |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.2% (w/v) | Aqueous Buffers, Methanol | Water-soluble antioxidant. Ideal for aqueous formulations. Can acidify the solution, so pH must be monitored.[4] |
| DL-α-Tocopherol (Vitamin E) | 0.01 - 0.1% (w/v) | Ethanol, Oils, Lipidic formulations | Lipophilic antioxidant. Useful for non-polar formulations or in vitro models involving lipid membranes. |
-
pH Control: The stability of many organic molecules is pH-dependent.[10][14] For aqueous solutions, it is critical to use a buffer system to maintain a pH where the compound is most stable. This typically falls in the slightly acidic to neutral range (pH 5-7) for many indoles. Avoid strongly alkaline conditions (pH > 8), which can deprotonate the indole nitrogen and increase susceptibility to oxidation.[9] A forced degradation study across a pH range is the best way to determine the optimal pH for your specific molecule.
Part 4: Key Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol helps you quickly understand the primary vulnerabilities of your compound.
Objective: To identify whether your compound is sensitive to acid, base, oxidation, or light.
Materials:
-
Your diallylaminomethyl indole compound
-
HPLC-grade water, acetonitrile, and methanol
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Clear and Amber HPLC vials
-
Photostability chamber or a UV lamp (e.g., 365 nm)
Procedure:
-
Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of your compound in acetonitrile or methanol.
-
Set Up Conditions (in duplicate):
-
Control: Dilute stock solution 1:10 with 50:50 water:acetonitrile in an amber vial.
-
Acid Hydrolysis: Dilute stock 1:10 with 0.1 M HCl in an amber vial.
-
Base Hydrolysis: Dilute stock 1:10 with 0.1 M NaOH in an amber vial.
-
Oxidation: Dilute stock 1:10 with a 3% H₂O₂ solution in an amber vial.
-
Photostability: Dilute stock 1:10 with 50:50 water:acetonitrile in a clear vial.
-
-
Incubation:
-
Store all amber vials at 40°C for 24 hours.
-
Place the clear "Photostability" vial in a photostability chamber according to ICH Q1B guidelines (target: 1.2 million lux hours visible, 200 watt hours/m² UV) or under a benchtop UV lamp at a fixed distance for 4-8 hours.[11][15] Keep a control sample wrapped in foil next to it.
-
-
Analysis:
-
After the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Analyze all samples by HPLC-UV. Compare the chromatograms to the control.
-
Interpretation: Significant loss of the parent peak or the appearance of major new peaks under a specific condition indicates sensitivity to that stressor.
-
Protocol 2: Preparing a Stabilized Solution with BHT
Objective: To prepare a solution of your compound in an organic solvent (e.g., DMSO) containing BHT to inhibit oxidative degradation.
Materials:
-
Your diallylaminomethyl indole compound
-
Anhydrous, high-purity DMSO
-
Butylated Hydroxytoluene (BHT)
-
Analytical balance, amber vials
Procedure:
-
Prepare a 1% BHT Stock Solution:
-
Accurately weigh 10 mg of BHT.
-
Dissolve it in 1.0 mL of DMSO. This is your 1% (10 mg/mL) BHT stock. Store this at 4°C in an amber vial.
-
-
Prepare the Final Compound Solution:
-
Let's say you want to prepare 1.0 mL of a 10 mM solution of your compound (MW = 300 g/mol ) containing 0.01% BHT.
-
Calculate Compound Mass: 10 mmol/L * 1 L/1000 mL * 1.0 mL * 300 g/mol = 3.0 mg.
-
Calculate BHT Stock Volume: To achieve a final concentration of 0.01% BHT, you need to add 1 µL of your 1% BHT stock solution for every 1 mL of final volume.
-
-
Execution:
-
Weigh 3.0 mg of your indole compound into a clean, amber vial.
-
Add 1 µL of the 1% BHT stock solution directly to the solid.
-
Add DMSO to a final volume of 1.0 mL.
-
Vortex thoroughly until everything is dissolved.
-
This solution now contains 10 mM of your compound and 0.01% BHT, providing protection against oxidation.[4]
-
References
- Arora, P. K., & Bae, H. (2015).
- Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives.
- Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680.
- BenchChem. (2025).
- Jinjing Chemical. (2025). What are the biological degradation pathways of 98% Indole? Jinjing Chemical Blog.
- Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817-13824.
- Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. UQ eSpace.
- Tredoux, A. G., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 19-24.
- Vuda, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 43.
- Jasim, H. A., et al. (2020). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins.
- Sharma, G., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(9), 1425-1452.
- Tiedink, H. G., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
- Boice, G. N., et al. (2022).
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- Boice, G. N., et al. (2022).
- U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. FDA.
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- 5. cetjournal.it [cetjournal.it]
- 6. scispace.com [scispace.com]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jinjingchemical.com [jinjingchemical.com]
- 9. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
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- 15. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Low Yields in the Functionalization of Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indole functionalization. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges that can lead to low product yields in these critical reactions. The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active molecules, making its efficient modification a cornerstone of modern synthetic chemistry.[1][2] This resource moves beyond simple procedural lists to explain the underlying chemical principles—the "why"—behind each troubleshooting step, empowering you to make informed decisions in your own laboratory work.
Our approach is structured to diagnose issues logically, from foundational reaction setup to the nuances of catalyst and substrate interactions.
Part 1: Foundational Issues - The Usual Suspects
Before delving into complex mechanistic problems, it's crucial to rule out common experimental errors. These factors are often the root cause of low yields and are the easiest to rectify.
FAQ 1: My reaction isn't working at all, or the yield is extremely low. Where do I start?
Answer: Start by verifying the integrity of your reaction setup and reagents. The most common culprits are often related to atmospheric and reagent quality control.
-
Atmospheric Contamination: Many indole functionalization reactions, particularly those employing transition-metal catalysts like palladium or rhodium, are highly sensitive to oxygen and moisture.[3][4] Oxygen can oxidize the active catalyst, rendering it inactive, while moisture can hydrolyze sensitive reagents or intermediates.[4][5]
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). Use flame-dried glassware and employ proper Schlenk line or glovebox techniques.
-
Solvent Degassing: Solvents must be thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Reagent Purity: Use freshly opened or properly stored anhydrous solvents and reagents. Impurities in starting materials can interfere with the reaction.[6]
-
-
-
Reagent Quality and Stoichiometry:
-
Catalyst Activity: Catalysts can degrade over time. If you suspect catalyst deactivation, consider using a fresh batch or titrating a sample to determine its activity. For solid catalysts, pre-activation may be necessary to remove an oxide layer.[6]
-
Incorrect Stoichiometry: Carefully re-check all calculations for reagent stoichiometry. An excess of a particular reagent can sometimes lead to the formation of byproducts.[6]
-
Experimental Workflow: Ensuring an Air- and Moisture-Free Environment
Caption: Workflow for setting up an air-sensitive reaction.
Part 2: The Role of the Indole Substrate
The electronic and steric properties of the indole itself play a pivotal role in its reactivity.
FAQ 2: Why is the regioselectivity of my functionalization incorrect, leading to a mixture of products and low yield of the desired isomer?
Answer: The inherent reactivity of the indole ring often favors functionalization at the C3 position due to its higher electron density.[2] Achieving functionalization at other positions, such as C2 or the benzene ring (C4-C7), typically requires specific strategies.[2][7]
-
Directing Groups (DGs): The most common strategy to control regioselectivity is the installation of a directing group on the indole nitrogen.[2][7] The choice of DG is critical:
-
C2-Directing Groups: N-pyrimidyl or N-pyridyl groups can direct functionalization to the C2 position.[2]
-
C7-Directing Groups: Bulky N-pivaloyl or N-P(O)tBu2 groups can sterically hinder the C2 position and facilitate the formation of a six-membered metallacycle, directing functionalization to the C7 position.[2][8]
-
C4-C6 Directing Groups: Accessing the C4, C5, and C6 positions is more challenging and often requires multi-step strategies or specialized directing groups.[7][8]
-
-
N-H vs. N-Protected Indoles: Unprotected (NH) indoles can undergo different reaction pathways compared to their N-protected counterparts. The acidic N-H proton can interfere with certain catalysts or bases.
FAQ 3: My N-protecting group seems to be hindering the reaction. What should I consider?
Answer: The N-protecting group has a significant electronic and steric influence on the indole ring.[9]
-
Electron-Withdrawing Groups (EWGs): Protecting groups like sulfonyl (e.g., PhSO2) or Boc (tert-butyloxycarbonyl) decrease the electron density of the indole ring.[9][10] This deactivation can make the indole less nucleophilic and may require harsher reaction conditions or more active catalysts.[9][10] However, they can also prevent unwanted side reactions at the nitrogen.
-
Electron-Donating Groups (EDGs): Groups like benzyl (Bn) or methyl (Me) maintain or slightly increase the electron density of the ring, which can be beneficial for electrophilic substitution reactions.
-
Steric Hindrance: Very bulky protecting groups can sterically block access to certain positions on the indole ring, which can be exploited to control regioselectivity.
| Protecting Group | Electronic Effect | Typical Impact on Reactivity | Cleavage Conditions |
| Boc | Electron-withdrawing | Decreases nucleophilicity, stabilizes against oxidation.[10] | Acidic (e.g., TFA) or basic (e.g., K2CO3/MeOH).[10] |
| Phenylsulfonyl (PhSO2) | Strongly electron-withdrawing | Drastically reduces reactivity towards electrophiles.[10] | Harsh (e.g., strong base, reducing agents).[10] |
| Benzyl (Bn) | Neutral/Slightly donating | Minimal impact on ring electronics.[10] | Hydrogenolysis (e.g., H2, Pd/C). |
| SEM | Neutral | Generally compatible with many reaction conditions. | Fluoride source (e.g., TBAF).[11] |
Part 3: Catalyst and Reaction Conditions
Optimizing the catalytic system and reaction parameters is often an iterative process.
FAQ 4: I'm observing catalyst deactivation or poisoning. What are the likely causes and solutions?
Answer: Catalyst poisoning is the deactivation of a catalyst by a chemical compound, which can occur through strong adsorption to the active sites.[12][13]
-
Common Poisons: For palladium catalysts, common poisons include sulfur-containing compounds, nitrogen-containing heterocycles (sometimes the substrate itself), and halides.[12]
-
Troubleshooting:
-
Purify Substrates: Ensure starting materials are free from potential poisons. Recrystallization or chromatography may be necessary.
-
Increase Catalyst Loading: While not ideal for atom economy, a higher catalyst loading can sometimes overcome partial poisoning.[5]
-
Use a More Robust Catalyst: Some ligands can protect the metal center and make the catalyst more resistant to poisoning.
-
-
-
Heteroatom Coordination: The nitrogen atom in the indole ring can coordinate to the metal center of the catalyst, which can sometimes lead to catalyst inhibition or undesired reaction pathways.[14] This is a known challenge in the C-H activation of heterocycles.[14]
Decision Tree for Diagnosing Catalyst Issues
Caption: Diagnostic flowchart for catalyst-related issues.
FAQ 5: How do I optimize reaction temperature and solvent for my indole functionalization?
Answer: Temperature and solvent are critical parameters that influence reaction rate, selectivity, and catalyst stability.[15]
-
Temperature:
-
Too Low: The reaction may not have enough energy to overcome the activation barrier, resulting in a slow or incomplete reaction.[6]
-
Too High: Can lead to catalyst decomposition, byproduct formation, or reduced selectivity.[5] It's often best to screen a range of temperatures. For some C-H aminations, lowering the temperature has been shown to improve yield.[5]
-
-
Solvent:
-
Polarity and Solubility: The solvent must solubilize all reaction components. Solvent polarity can also influence the reaction mechanism and the stability of intermediates.[15]
-
Coordinating vs. Non-Coordinating: Coordinating solvents (e.g., DMSO, DMF) can sometimes ligate to the metal catalyst, which can either be beneficial or detrimental to the reaction.[16] Non-coordinating solvents like toluene or dioxane are common in cross-coupling reactions.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can interfere with reactions involving strong bases or organometallics.[17] However, in some cases, they can act as proton shuttles or participate in the reaction.
-
Protocol: Systematic Reaction Optimization
A Design of Experiments (DoE) approach can be highly effective, but a simpler one-factor-at-a-time (OFAT) approach is also common.
-
Temperature Screen: Set up several small-scale reactions in parallel, varying the temperature in 10-20 °C increments (e.g., 60 °C, 80 °C, 100 °C, 120 °C).[18] Monitor by TLC or LC-MS to find the optimal temperature for product formation versus byproduct generation.
-
Solvent Screen: Using the optimal temperature from the first screen, test a range of degassed solvents with varying polarities (e.g., Toluene, Dioxane, Acetonitrile, DMF).
-
Catalyst/Ligand/Base Screen: Once the optimal temperature and solvent are identified, screen a small library of catalysts, ligands, or bases to further improve the yield.
Part 4: Work-up and Purification
Even with a successful reaction, low isolated yields can result from a challenging purification process.
FAQ 6: I'm losing a significant amount of my product during work-up and purification. What are some common pitfalls?
Answer: Functionalized indoles can sometimes be challenging to purify due to their polarity, stability, or similarity to byproducts.
-
Extraction Issues:
-
Incorrect pH: Ensure the aqueous layer is at the correct pH during extraction to ensure your product is in the organic layer.
-
Emulsions: Emulsions can form, trapping the product. Adding brine or filtering through Celite can help break up emulsions.
-
-
Chromatography Challenges:
-
Streaking on Silica Gel: Indoles, especially those with a free N-H, can streak on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often resolve this.
-
Product Decomposition: Some functionalized indoles may be unstable on silica gel. In these cases, consider alternative purification methods like recrystallization or preparative HPLC.
-
-
Recrystallization: This can be a highly effective method for purifying solid products and often yields material of very high purity.[19][20] A systematic screen of different solvents and solvent systems is recommended.
References
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. Available at: [Link]
-
Investigations on the influence of solvent on the C−H functionalization of unprotected indole. Wiley Online Library. Available at: [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Bentham Science. Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
-
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. National Institutes of Health. Available at: [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health. Available at: [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Royal Society of Chemistry. Available at: [Link]
-
CH activation of indole-derivatives catalysed by Pd- nanobiohybrids under mild conditions. ChemRxiv. Available at: [Link]
-
Improvements for air sensitive reactions by using a new developed inertizing manifold. H.E.L. Group. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Available at: [Link]
-
Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed. Available at: [Link]
-
Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. ACS Publications. Available at: [Link]
-
Merging C–H Activation and Alkene Difunctionalization at Room Temperature: A Palladium-Catalyzed Divergent Synthesis of Indoles and Indolines. ACS Publications. Available at: [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. ResearchGate. Available at: [Link]
-
Rhodium-Catalyzed C-H Arylation of Indoles with Arylsilanes at Room Temperature. ACS Publications. Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? ACS Publications. Available at: [Link]
-
INCREASING PRACTICABILITY OF AIR-SENSITIVE SYNTHETIC REACTIONS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Solvent effects on the photooxidation of indolepyrazines. PubMed. Available at: [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Publications. Available at: [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Catalyst poison. Britannica. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). National Institutes of Health. Available at: [Link]
-
pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ResearchGate. Available at: [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. National Institutes of Health. Available at: [Link]
-
Wet air oxidation of indole, benzopyrazole, and benzotriazole: Effects of operating conditions and reaction mechanisms. ResearchGate. Available at: [Link]
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- 20. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Indole Derivatives
Welcome to the technical support center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot or production-scale manufacturing. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to anticipate, diagnose, and resolve common scale-up hurdles.
Introduction: The Scale-Up Paradigm Shift
The successful synthesis of an indole derivative at the gram scale is a significant achievement. However, translating that success to the kilogram or multi-ton scale introduces a new set of challenges that are often non-linear and unpredictable. Issues that were negligible in the lab, such as minor exotherms or trace impurities, can become critical at scale, impacting yield, purity, safety, and cost-effectiveness. This guide is structured to address these complexities head-on, providing not just solutions, but a deeper understanding of the underlying chemical and engineering principles at play.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section provides rapid answers to common questions encountered during the initial phases of scaling up indole synthesis.
Q1: Why has the yield of my Fischer indole synthesis dropped significantly after moving from a 1L to a 100L reactor?
A drop in yield during scale-up is a common challenge and can be attributed to several factors that do not scale linearly.[1] Key considerations include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration.[1] This can promote side reactions, such as tar formation, and the degradation of starting materials or the desired product. The Fischer indole synthesis is particularly sensitive to temperature and acid strength.[2]
-
Exothermic Events: Many indole syntheses, especially the acid-catalyzed cyclization step in the Fischer method, are exothermic. Heat that is easily dissipated in small-scale glassware can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1][3]
-
Reagent Addition Rates: The rate of reagent addition, which is simple to control in the lab, can have a significant impact on the reaction profile at scale. A rate that is too fast can exacerbate exotherms, while a rate that is too slow can lead to incomplete reactions or the formation of byproducts.[1]
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction or catalyst performance on a larger scale.[1]
Q2: I'm observing significant tar/polymer formation in my acid-catalyzed indole synthesis. What is the likely cause and how can I mitigate it?
Tar formation is a frequent issue in acid-catalyzed reactions like the Fischer indole synthesis, and it is often exacerbated at scale.[1]
-
Causality: The primary cause is often localized overheating ("hot spots") due to inadequate heat transfer in a large reactor.[1] These high-temperature zones can promote polymerization and degradation pathways.[1] Aldehydes and ketones with α-hydrogens are also prone to self-condensation under acidic conditions, contributing to byproduct formation.[2]
-
Mitigation Strategies:
-
Improved Heat Management: Employ a jacketed reactor with an efficient heat transfer fluid to maintain uniform temperature control.[1]
-
Catalyst Optimization: Consider using milder acid catalysts or optimizing the concentration of the existing catalyst to reduce the reaction's exothermicity.[1][2]
-
Solvent Selection: Diluting the reaction mixture with a suitable high-boiling point solvent can help to dissipate heat and prevent localized overheating.[4]
-
Controlled Reagent Addition: Add the acid catalyst or one of the reactants at a controlled rate to manage the reaction exotherm.
-
Q3: My Bischler-Möhlau synthesis works at the lab scale but gives poor yields and a mixture of regioisomers on a larger scale. What should I investigate?
The Bischler-Möhlau synthesis is notorious for its harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity, especially during scale-up.[2][5][6]
-
Underlying Issues: The traditional method often requires high temperatures and strong acids, which can cause product degradation and promote the formation of multiple isomers.[3][5]
-
Troubleshooting Steps:
-
Milder Conditions: Explore modern variations of the Bischler-Möhlau synthesis that utilize milder catalysts, such as lithium bromide, or employ microwave irradiation for more controlled and rapid heating.[3][5][6]
-
Solvent Choice: The solvent plays a critical role. In some cases, solvent-free, microwave-assisted conditions can significantly improve yields.[4] If a solvent is necessary, consider polar aprotic solvents that can facilitate the reaction without participating in side reactions.[4]
-
Asymmetric Variants: For chiral indole synthesis, asymmetric variants of the Bischler-Möhlau synthesis using chiral auxiliaries have been developed to control stereochemistry.[7][8]
-
Q4: I am struggling with the purification of my crude indole derivative at a multi-kilogram scale. Column chromatography is not economically viable. What are my options?
Purification is a major bottleneck in large-scale synthesis. Relying solely on chromatography is often impractical and expensive.
-
Crystallization: This is the most effective and economical method for purifying crystalline indole derivatives at scale.[2]
-
Solvent Screening: A systematic screening of solvents and solvent mixtures is crucial. A mixed solvent system, such as methanol and water, has been shown to be effective for the crystallization of crude indole.[2][9]
-
Process Optimization: Factors such as crystallization temperature, cooling rate, and agitation speed need to be optimized to maximize yield and purity.[10]
-
-
Extraction: Liquid-liquid extraction can be a powerful tool to remove impurities with different solubility profiles. For instance, dissolving crude indole in an organic solvent and washing with an aqueous phase can remove polar impurities.[11]
-
Distillation: For volatile indole derivatives, distillation under reduced pressure can be an effective purification method.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving complex issues in specific indole synthesis scale-up scenarios.
Guide 1: Managing Exothermic Reactions in Fischer Indole Synthesis
The Fischer indole synthesis is notoriously exothermic, and improper management of the reaction's heat profile can lead to disastrous outcomes at scale, including runaway reactions and product degradation.
Protocol for Thermal Hazard Assessment and Control:
-
Calorimetric Studies (DSC/RC1): Before any scale-up, perform differential scanning calorimetry (DSC) or reaction calorimetry (RC1) on a small scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[3] This data is critical for designing a safe and efficient cooling system for the larger reactor.
-
Controlled Reagent Addition:
-
Slow Addition: Instead of adding all reagents at once, add the acid catalyst or the phenylhydrazine solution portion-wise or via a syringe pump over an extended period. This allows the reactor's cooling system to keep pace with the heat generated.
-
Temperature Monitoring: Place multiple temperature probes within the reactor to monitor for any localized hot spots, especially near the point of reagent addition.
-
-
Solvent Selection for Heat Dissipation:
-
Choose a solvent with a high boiling point and good heat capacity to act as a heat sink. Solvents like sulfolane or high-boiling aromatic hydrocarbons can be effective.
-
Ensure the chosen solvent does not negatively impact the reaction chemistry.[4]
-
-
Reactor Configuration:
-
Utilize a jacketed reactor with a high-efficiency heat transfer fluid.
-
Ensure vigorous and efficient stirring to promote heat transfer from the reaction mixture to the reactor walls.
-
Troubleshooting Workflow for Exotherm Control:
Caption: Troubleshooting workflow for managing exothermic reactions.
Guide 2: Impurity Profiling and Control in Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods, such as the Larock and Buchwald-Hartwig amination approaches, offer milder conditions but can introduce unique impurities derived from the catalyst, ligands, and side reactions.[12][13]
Protocol for Impurity Identification and Mitigation:
-
Impurity Profiling with In-situ Analytics: Employ in-situ analytical techniques like HPLC-MS to monitor the reaction progress and the formation of impurities in real-time.[14] This allows for the identification of transient intermediates and byproducts that might be missed by end-of-reaction analysis.
-
Common Impurities and Their Sources:
-
Homocoupling Products: Formation of biaryls from the coupling of two aryl halide molecules. This can be minimized by optimizing the reaction stoichiometry and catalyst loading.
-
Dehalogenated Starting Material: Reduction of the aryl halide starting material. This can be addressed by ensuring an inert atmosphere and using high-purity reagents.
-
Ligand-Related Impurities: Degradation of phosphine ligands can lead to phosphine oxides, which can be difficult to remove. Consider using more robust ligands or ligand-free systems where applicable.
-
Residual Palladium: The final product may contain traces of palladium, which is often unacceptable for pharmaceutical applications. Implement a palladium scavenging step (e.g., using activated carbon or silica-based scavengers) during workup.
-
-
Process Parameter Optimization:
-
Catalyst Loading: While higher catalyst loadings can increase reaction rates, they can also lead to more side reactions and higher residual metal content. Systematically screen catalyst loading to find the optimal balance.
-
Solvent and Base: The choice of solvent and base can significantly influence the reaction pathway and impurity profile.[15] Conduct a design of experiments (DoE) to screen different combinations.
-
Data Presentation: Impurity Profile vs. Catalyst Loading
| Catalyst Loading (mol%) | Desired Product Yield (%) | Impurity A (Homocoupling) (%) | Impurity B (Dehalogenation) (%) |
| 0.1 | 75 | 2.5 | 5.0 |
| 0.5 | 92 | 1.8 | 2.1 |
| 1.0 | 95 | 2.2 | 1.5 |
| 2.0 | 94 | 4.5 | 1.2 |
This table illustrates how optimizing catalyst loading can maximize product yield while minimizing key impurities.
Guide 3: Achieving High Purity through Optimized Crystallization
Crystallization is a critical unit operation for achieving high purity of indole derivatives at an industrial scale.
Step-by-Step Crystallization Protocol:
-
Solubility Studies: Determine the solubility of the crude indole derivative in a range of solvents at different temperatures. The ideal solvent will have high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Selection:
-
If a single solvent does not provide adequate separation, explore binary or ternary solvent systems.
-
Consider using an anti-solvent to induce crystallization. The anti-solvent should be miscible with the primary solvent but should not dissolve the product.
-
-
Crystallization Process:
-
Dissolve the crude product in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cool the solution slowly and in a controlled manner. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
-
Introduce seed crystals at the appropriate temperature to promote the growth of well-defined, pure crystals.
-
After crystallization is complete, isolate the crystals by filtration and wash them with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
-
Drying: Dry the purified crystals under vacuum at a temperature that will not cause decomposition.
Logical Flow for Crystallization Solvent Selection:
Caption: Decision-making workflow for crystallization solvent selection.
References
- Technical Support Center: Solvent Selection for Indole Synthesis. BenchChem.
- Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis. BenchChem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
- Automated and Accelerated Synthesis of Indole Deriv
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Fischer indole synthesis applied to the total synthesis of n
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development.
- Technical Support Center: Managing Exothermic Reactions in Indole Synthesis. BenchChem.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Process of preparing purified aqueous indole solution.
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Crystallization purification of indole.
- Bischler-Möhlau indole synthesis. chemeurope.com.
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
- An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. CSIRO Publishing.
- Why Do Some Fischer Indoliz
- An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis*. Request PDF.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activ
- Impurity Profiling of Chemical Reactions. Mettler Toledo.
- Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N-N chiral indoles. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 12. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Degradation of 3-(Diallylaminomethyl)-indole During Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Diallylaminomethyl)-indole. Its purpose is to offer a comprehensive understanding of the compound's stability and to provide actionable troubleshooting advice to minimize its degradation during storage and handling.
Introduction to this compound Stability
This compound is a derivative of indole, a heterocyclic aromatic compound that is a common scaffold in numerous biologically active molecules. The indole ring system is electron-rich, making it susceptible to oxidation. Furthermore, the presence of a tertiary amine and two allyl groups in the 3-position introduces additional potential sites for chemical degradation. Understanding these structural liabilities is the first step toward ensuring the long-term stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
General Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable. The compound should be stored in a tightly sealed, amber glass vial to protect it from light and atmospheric oxygen. For highly sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, is best practice to prevent oxidation.[1]
Q2: I've noticed a change in the color of my this compound sample from off-white to a pinkish or brownish hue. What does this indicate?
A2: A change in color is a common visual indicator of indole compound degradation, primarily due to oxidation.[1] While a slight color change may not significantly affect the bulk purity for some preliminary experiments, it is a clear sign that the compound is degrading and should be re-analyzed for purity before use in sensitive assays.
Q3: Is this compound sensitive to air?
A3: Yes. The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen.[1] The tertiary amine can also be oxidized. Therefore, minimizing exposure to air is crucial. It is advisable to blanket the vial with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
Q4: How should I handle the compound when weighing it out for an experiment?
A4: To minimize exposure to air and moisture, it is best to handle the solid compound in a glove box or under a stream of inert gas. If this is not possible, work quickly in a well-ventilated area, and avoid leaving the container open for extended periods. Use clean, dry spatulas and glassware to prevent contamination.
Solvent and Solution Stability
Q5: What solvents are recommended for dissolving this compound, and how should I store the solutions?
A5: this compound is generally soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. When preparing stock solutions, use anhydrous, high-purity solvents. It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q6: Can I use antioxidants to improve the stability of my this compound solutions?
A6: Yes, the use of antioxidants can be beneficial. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize organic compounds in solution. A final concentration of 0.01% BHT can be effective.[1] However, it is essential to ensure that the chosen antioxidant does not interfere with your downstream experimental assays.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results between batches. | Degradation of older batches of the compound. | 1. Check the appearance of the older batch for any color change. 2. Re-analyze the purity of the older batch using HPLC or LC-MS. 3. If degradation is confirmed, use a fresh, pure batch of the compound for your experiments. |
| Appearance of unexpected peaks in my HPLC or LC-MS analysis. | Degradation of the compound during storage or sample preparation. | 1. Review your storage and handling procedures to ensure they align with best practices (cool, dark, inert atmosphere). 2. Consider the possibility of degradation in the analytical mobile phase or during sample processing. 3. Analyze a freshly opened vial of the compound as a reference. |
| Low potency or loss of biological activity. | Significant degradation of the active compound. | 1. Quantify the purity of your compound using a validated analytical method (e.g., qNMR or HPLC with a certified reference standard). 2. If purity is low, procure a new, high-purity batch of the compound. |
Understanding the Degradation Pathways
The degradation of this compound can occur through several mechanisms, primarily involving the indole nucleus and the diallylaminomethyl side chain.
Oxidation of the Indole Ring
The indole ring is prone to oxidation, which can lead to a variety of degradation products. The initial step is often the formation of an indolenine intermediate, which can then undergo further reactions.
Caption: Oxidative degradation pathway of the indole ring.
Reactions of the Diallylaminomethyl Side Chain
The tertiary amine and the allyl groups of the side chain are also susceptible to degradation.
-
N-Oxidation: The tertiary amine can be oxidized to form an N-oxide.
-
Allyl Group Oxidation/Polymerization: The allyl groups contain double bonds that can be oxidized to form epoxides or undergo polymerization, especially in the presence of light or radical initiators.
-
Dealkylation: The bond between the indole ring and the aminomethyl group can be cleaved under certain conditions.
Caption: Potential degradation pathways of the side chain.
Experimental Protocols for Quality Control
Regularly assessing the purity of your this compound is essential for reliable and reproducible research.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the quantitative analysis of substituted indoles.[2]
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 15-20 minutes.
-
Hold at the high percentage for a few minutes to elute any highly nonpolar impurities.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm and 280 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS can be used to identify the molecular weights of any degradation products, providing valuable insights into the degradation pathways. The HPLC conditions described above can be adapted for LC-MS by using a volatile mobile phase modifier like formic acid.
References
- BenchChem. Technical Support Center: Prevention of Indole Compound Oxidation During Storage. (URL not provided in search results)
- BenchChem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. (URL not provided in search results)
Sources
Technical Support Center: Optimization of HPLC-MS for Indole Analog Separation
Welcome to the technical support center for the analysis of indole analogs by HPLC-MS. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the separation and detection of these structurally diverse compounds. The indole scaffold is a core component of numerous bioactive molecules, from neurotransmitters to novel therapeutics, making robust analytical methods paramount. This resource synthesizes technical expertise with practical, field-proven insights to empower you to achieve high-quality, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the setup and optimization of HPLC-MS methods for indole analogs.
FAQ 1: Which stationary phase is best for separating a diverse set of indole analogs?
Answer: The choice of stationary phase is critical and depends heavily on the specific physicochemical properties of your indole analogs.[1][2][3]
-
C18 (Octadecylsilane): This is the most common and versatile choice for reversed-phase chromatography of indole analogs.[4][5][6] It effectively separates compounds based on hydrophobicity. For general screening of a library of indole analogs with varying substituents, a C18 column is an excellent starting point.
-
Phenyl-Hexyl: Columns with phenyl phases can offer alternative selectivity, particularly for indole analogs containing aromatic rings. The π-π interactions between the phenyl stationary phase and the indole ring system can enhance the separation of structurally similar compounds that may co-elute on a C18 column.
-
Polar-Embedded Phases: For highly polar indole analogs, such as those with multiple hydroxyl or carboxyl groups, a polar-embedded stationary phase can provide better retention and peak shape compared to a traditional C18 column.
-
Mixed-Mode Phases: If your indole analogs possess both hydrophobic and ionic characteristics, a mixed-mode column that combines reversed-phase and ion-exchange properties can offer unique selectivity and improved retention.[7]
Recommendation: Start with a high-quality, end-capped C18 column. If you face challenges with co-elution or poor retention of polar analogs, consider a phenyl-hexyl or polar-embedded phase as a secondary option.
FAQ 2: What is the optimal mobile phase composition for indole analog analysis?
Answer: The mobile phase composition, particularly its pH and organic modifier, plays a pivotal role in the retention, peak shape, and ionization efficiency of indole analogs.[1][8]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC.[1][7] Acetonitrile generally provides lower backpressure and can offer different selectivity compared to methanol. It is advisable to screen both during method development.
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable indole analogs.[8][9]
-
Acidic Conditions: Using a mobile phase with a low pH (e.g., 0.1% formic acid in water) is a common practice for LC-MS analysis of basic indole analogs.[4][5][7] By keeping the amine functionalities protonated, you can achieve good peak shapes and enhance ionization in positive electrospray ionization (ESI) mode.
-
Basic Conditions: For acidic indole analogs, a high pH mobile phase can be beneficial. However, care must be taken to use a column that is stable at high pH. Contrary to what might be expected, basic mobile phases do not necessarily suppress the ionization of basic compounds in ESI positive mode.[10]
-
-
Additives: Volatile additives like formic acid, acetic acid, or ammonium formate are preferred for LC-MS applications as they are compatible with the mass spectrometer.[7][11]
Recommendation: For a general-purpose method, start with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). This setup is suitable for a wide range of indole analogs and is compatible with positive ion ESI-MS.
FAQ 3: Should I use ESI or APCI for the ionization of my indole analogs?
Answer: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and thermal stability of your indole analogs.
-
Electrospray Ionization (ESI): ESI is the most widely used ionization technique for LC-MS and is well-suited for polar and ionizable compounds. Most indole analogs, especially those with basic nitrogen atoms, ionize efficiently in positive ESI mode ([M+H]⁺).[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a better choice for less polar and more volatile indole analogs that are not easily ionized by ESI.[12] It involves a gas-phase ionization process and is less susceptible to matrix effects for certain compounds. One study found that while ESI produced no signal for the parent indole molecule, a strong signal was obtained using APCI.[12]
Recommendation: Begin with ESI in positive ion mode, as it is generally effective for a broad range of indole analogs. If you are working with nonpolar analogs and experience low sensitivity with ESI, screening with APCI is recommended.[12]
FAQ 4: How can I improve the sensitivity of my HPLC-MS analysis for low-concentration indole analogs?
Answer: Enhancing sensitivity requires a systematic optimization of both chromatographic and mass spectrometric parameters.
-
Optimize ESI Source Parameters: Fine-tuning the ESI source parameters can significantly boost your signal.[11] Key parameters to optimize include:
-
Use Tandem Mass Spectrometry (MS/MS): Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode is highly selective and sensitive for quantitative analysis.[4][12] This involves selecting a specific precursor ion for your indole analog and monitoring a characteristic product ion.
-
Chromatographic Optimization:
-
Peak Shape: Ensure sharp, symmetrical peaks. Poor peak shape leads to a lower signal-to-noise ratio.
-
Gradient Elution: A well-optimized gradient can help to focus the analyte into a narrow band, increasing peak height.[4]
-
-
Sample Preparation: A clean sample with minimal matrix components will reduce ion suppression and improve sensitivity.[14]
Recommendation: Perform a systematic optimization of the ESI source parameters using a standard solution of your indole analog. Following this, develop a highly specific and sensitive MRM method for each analog of interest.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the HPLC-MS analysis of indole analogs.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms: Asymmetrical peaks, with a tailing or fronting edge.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Secondary Interactions | The basic nitrogen in the indole ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (note: TEA is not MS-friendly). A better approach for MS is to lower the mobile phase pH with an acid like formic acid to protonate the silanols and the basic analyte, thus minimizing these interactions.[15] |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak fronting. Solution: Reduce the injection volume or dilute the sample. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[16] If this is not feasible, use a solvent that is weaker than the mobile phase. |
| Column Degradation | A void at the head of the column or a contaminated inlet frit can lead to distorted peaks.[17] Solution: Try flushing the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[15] |
Problem 2: Co-elution of Indole Isomers
Symptoms: Two or more indole isomers are not fully separated, resulting in overlapping peaks.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Insufficient Chromatographic Resolution | The selected column and mobile phase conditions may not be adequate to separate structurally similar isomers. Solution: 1. Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks. 2. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. 3. Try a Different Stationary Phase: A phenyl-hexyl column can provide alternative selectivity for aromatic isomers through π-π interactions. 4. Adjust Mobile Phase pH: Modifying the pH can change the ionization state and retention of isomers with different pKa values, potentially improving their separation.[8] |
| Ion-Pairing Chromatography | For ionic indole analogs, adding an ion-pairing reagent to the mobile phase can enhance separation. However, many ion-pairing reagents are not MS-friendly. |
Problem 3: Low or No Signal in the Mass Spectrometer
Symptoms: The analyte is visible in the UV chromatogram (if using a UV detector in-line) but shows a very weak or no signal in the MS.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Ion Suppression | Co-eluting matrix components can compete with the analyte for ionization in the ESI source, leading to a reduced signal.[14][18][19] This is a common issue in complex samples like plasma or tissue extracts.[20] Solution: 1. Improve Chromatographic Separation: Modify the gradient to separate the analyte from the interfering compounds. 2. Enhance Sample Preparation: Use a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components.[5] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating ion suppression. |
| Inefficient Ionization | The chosen ionization technique or its parameters may not be optimal for your indole analog. Solution: 1. Optimize Source Parameters: Systematically tune the capillary voltage, gas flows, and temperatures.[11][13] 2. Switch Ionization Mode/Polarity: If you are using positive ESI, try negative ESI, especially for acidic indole analogs. Also, consider screening with APCI for less polar analogs.[12] |
| In-source Fragmentation | The analyte may be fragmenting in the ion source before it reaches the mass analyzer.[21] Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.[4] This will increase the abundance of the precursor ion. |
Problem 4: In-source Fragmentation and Unexpected Adducts
Symptoms: The mass spectrum shows ions other than the expected [M+H]⁺ or [M-H]⁻, such as fragments or adducts (e.g., [M+Na]⁺, [M+K]⁺).
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| High Fragmentor/Cone Voltage | Excessive voltage in the ion source can cause the parent molecule to fragment before mass analysis.[22] This is a phenomenon known as in-source fragmentation.[21] Solution: Lower the fragmentor or cone voltage. A good starting point is to use the lowest voltage that provides a stable signal.[4] |
| Presence of Salts | The presence of non-volatile salts (e.g., sodium, potassium) in the sample or mobile phase can lead to the formation of adducts. Solution: Use high-purity, LC-MS grade solvents and additives.[16] If possible, avoid using non-volatile buffers like phosphate. If adduct formation is unavoidable, you may need to consider the adduct ion as the precursor for MS/MS analysis. |
| Thermally Labile Compounds | Some indole analogs may be sensitive to heat and can degrade in the ion source. Solution: Reduce the source and desolvation temperatures to the lowest values that still allow for efficient solvent evaporation.[4] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step HPLC-MS Method Development for Indole Analogs
This protocol outlines a systematic approach to developing a robust HPLC-MS method for the separation of a mixture of indole analogs.
-
Analyte Information Gathering:
-
Obtain the chemical structures, molecular weights, and pKa values (if available) of all indole analogs in your mixture.
-
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
-
Mass Spectrometer Setup:
-
Infuse a standard solution of each indole analog directly into the mass spectrometer to determine the optimal ESI source parameters (capillary voltage, gas flows, temperatures) and to identify the precursor ion (typically [M+H]⁺).
-
Perform a product ion scan for each analog to identify the most abundant and stable fragment ions for MRM method development.
-
-
Initial Chromatographic Scouting Gradient:
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
-
Gradient Optimization:
-
Based on the results of the scouting run, adjust the gradient to improve the separation of any co-eluting peaks. A shallower gradient over the region where your compounds elute will provide better resolution.
-
-
Method Validation:
-
Once an optimized method is established, perform a basic validation by assessing parameters such as retention time reproducibility, peak area precision, and linearity.
-
Workflow Visualization
Troubleshooting Workflow for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
General HPLC-MS Optimization Workflow
Caption: Workflow for HPLC-MS method optimization.
References
-
Rocío-Bautista, P., & Pasikanti, K. K. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 25(21), 5069. [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Joshi, V., Chhonker, Y. S., Soni, D., & Murry, D. J. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Journal of Chromatography B, 1209, 123427. [Link]
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Pereira, A. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]
-
Moreno, P. R. H., van der Heijden, R., & Verpoorte, R. (1995). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Journal of Chromatography A, 692(1-2), 171-177. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(18), 2051-2059. [Link]
-
Pereira, A. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Analysis Letters, 2(3). [Link]
-
Jerz, G., et al. (2020). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 25(18), 4064. [Link]
-
Separation Science. (2023). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Retrieved from [Link]
-
Ng, L. Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Separations, 4(1), 7. [Link]
-
Ng, L. Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. ResearchGate. [Link]
-
Singh, S., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 27(15), 4983. [Link]
-
Kumar, A., & Sharma, G. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(8), 3634-3639. [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
Gilar, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Liu, Y., et al. (2020). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 25(18), 4284. [Link]
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Yamamoto, S., et al. (2021). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Frontiers in Plant Science, 12, 706850. [Link]
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Al-Tannak, N. F., & Al-Obaidy, S. S. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science, 57(9), 847-854. [Link]
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Al-Tannak, N. F., & Al-Obaidy, S. S. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. [Link]
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Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
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Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]
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Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
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Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
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Bell, D. (2015). Choosing the Right HPLC Stationary Phase. LCGC North America, 33(3), 164-175. [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
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Wang, Y., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(8), 999-1008. [Link]
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Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Video]. YouTube. [Link]
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Chromatography Forum. (2017). Problem with Indole-3-carbinol chromotography. Retrieved from [Link]
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Technical Support Center: Strategies to Reduce Toxicity of Indole Compounds in Cell-Based Assays
Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of working with indole-based compounds in cell culture. Indole scaffolds are privileged structures in drug discovery, but their unique physicochemical and metabolic properties can often lead to unexpected cytotoxicity, confounding experimental results. This guide moves beyond simple protocols to explain the underlying mechanisms of toxicity and provide robust, field-proven strategies to mitigate these effects, ensuring the integrity of your cell-based assays.
Part 1: Understanding the "Why": Core Mechanisms of Indole Toxicity
Effective troubleshooting begins with understanding the root cause. The toxicity of indole compounds is rarely due to a single factor. It's typically a combination of physicochemical properties and specific interactions with cellular machinery.
Key Mechanisms of Indole-Induced Cytotoxicity
Several pathways can contribute to the toxic effects observed with indole compounds in vitro. These include direct interference with essential cellular processes and metabolic activation into reactive species.
-
Mitochondrial Dysfunction : A primary mechanism of indole toxicity is the disruption of mitochondrial function. Studies have shown that indoles can impair the mitochondrial electron transport chain, uncouple oxidative phosphorylation, and decrease cellular ATP production.[1][2][3][4] This energy depletion can lead to a rapid decline in cell viability.
-
Oxidative Stress : Many indole derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[5][6][7] This imbalance overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, which can trigger apoptotic or necrotic cell death pathways.[6][8]
-
Metabolic Activation : Cell lines expressing cytochrome P450 (P450) enzymes (e.g., HepG2, primary hepatocytes) can metabolize indoles into reactive electrophilic intermediates.[9][10] For example, 3-substituted indoles can be dehydrogenated to form 3-methyleneindolenine electrophiles, which can covalently bind to cellular macromolecules, leading to toxicity.[11][12] P450 enzymes like CYP3A4, CYP2A6, and CYP2E1 are often implicated.[9][13]
-
Aryl Hydrocarbon Receptor (AhR) Activation : Indoles are well-known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular metabolism and immune responses.[14][15] While AhR activation is a biological activity in itself, potent and sustained activation can lead to the induction of metabolic enzymes (e.g., CYP1A1) and other downstream effects that may contribute to toxicity or confound the interpretation of results.[16][17]
-
Physicochemical Issues : Beyond direct biological interactions, the physical properties of indole compounds are a major source of experimental artifacts. Poor aqueous solubility can lead to compound precipitation or aggregation, especially when diluting a concentrated DMSO stock into an aqueous assay medium.[18][19] These aggregates can cause physical stress to cells, and the actual concentration in solution may be far lower and more variable than intended.[19]
Part 2: Troubleshooting Guide & FAQs
This section is formatted to directly address the common problems and questions that arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My indole compound is showing toxicity at concentrations far below its expected therapeutic IC50. What's the most likely cause?
A: This is a classic issue. The most common culprits are poor solubility and acute mitochondrial toxicity. When a high-concentration DMSO stock is diluted into aqueous media, the compound can crash out of solution, forming aggregates that are physically damaging to cells.[19] Alternatively, some indole structures are potent disruptors of mitochondrial respiration, leading to rapid ATP depletion and cell death that is independent of your intended biological target.[1][3]
Q2: How can I distinguish between true cytotoxicity and experimental artifacts from compound precipitation?
A: The first step is visual. Before adding cells, prepare your highest concentration of compound in the final assay medium and inspect it under a microscope. Look for crystals, cloudiness, or precipitate. If you see any, solubility is an issue. For a more quantitative approach, you can perform a kinetic solubility assay. Additionally, if you see high variability between replicate wells, this often points to inconsistent precipitation. True cytotoxicity should yield a consistent, dose-dependent response.
Q3: What is the role of serum in my culture medium, and how does it affect indole toxicity?
A: Serum contains proteins, most notably albumin, that can bind to hydrophobic compounds like many indoles.[20][21] This binding effectively sequesters the compound, reducing its free concentration and thus its bioavailability to the cells.[22] This can have two effects:
-
Mitigation: It can reduce apparent toxicity by lowering the effective dose the cells experience.
-
Masking: It can mask the true potency of your compound. If you screen in high serum and then move to a low-serum assay, you may see a dramatic increase in both potency and toxicity. It is critical to keep the serum concentration consistent during an experiment and to characterize its effect.
Troubleshooting Specific Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | Compound precipitation or aggregation.[19] | Perform a visual check for precipitate. Re-evaluate your solubilization method. See Protocol 1. |
| Cell death is observed very rapidly (<8h). | Acute mitochondrial toxicity or a massive oxidative burst.[1][6] | Reduce the incubation time. Measure ATP levels or ROS production at early time points. Co-incubate with an antioxidant like N-acetylcysteine (NAC). See Protocol 2. |
| Toxicity is much higher in low-serum or serum-free media. | High degree of serum protein binding.[22] | The compound's free concentration is much higher without serum. This is expected. Quantify the effect using an IC50 shift assay. See Protocol 3. |
| Toxicity is specific to metabolically active cell lines (e.g., HepG2). | Metabolic activation by P450 enzymes into a toxic species.[9][12] | Confirm this by using a P450 inhibitor (e.g., ketoconazole for CYP3A4). If toxicity is abrogated, metabolic activation is the cause. Consider using a cell line with lower metabolic capacity for your primary assay. |
| Final DMSO concentration exceeds 0.5% in the assay. | Solvent toxicity. | This is a common oversight. High DMSO concentrations can permeabilize membranes and induce cellular stress, confounding results. Always prepare stock solutions at a high enough concentration to ensure the final DMSO concentration is well below 0.5%, ideally ≤0.1%. |
Part 3: Experimental Protocols
Here are detailed protocols for the most effective mitigation strategies.
Protocol 1: Systematic Approach to Improving Compound Solubility
This protocol outlines a workflow to troubleshoot and optimize the solubility of your indole compound.
Objective: To ensure the indole compound is fully dissolved in the assay medium at the desired concentration.
Materials:
-
Indole compound
-
DMSO (anhydrous, cell culture grade)
-
Co-solvents (optional): Ethanol, PEG 400
-
Surfactants (optional): Tween 80
-
Cyclodextrins (optional): HP-β-CD
-
Assay medium (e.g., DMEM + 10% FBS)
-
Microscope
Procedure:
-
Prepare High-Concentration Stock: Prepare a 10-20 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved. This is your primary stock.
-
Test Dilution - Visual Check: In a clear-bottom 96-well plate, add the appropriate volume of your primary stock to the assay medium to achieve your highest desired final concentration. Pipette to mix thoroughly.
-
Incubate and Inspect: Incubate the plate under assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Microscopic Examination: Carefully inspect the well under a microscope at 10x or 20x magnification. Look for any signs of precipitation (e.g., crystals, amorphous solids, cloudiness).
-
Troubleshooting (if precipitation occurs):
-
Option A (Reduce DMSO): Lower the concentration of your DMSO stock (e.g., from 20 mM to 5 mM) and repeat the dilution. This increases the volume of DMSO added but can sometimes help with kinetic solubility. Ensure the final DMSO concentration remains <0.5%.[19]
-
Option B (Incorporate a Co-solvent): Prepare your assay medium with a small amount of a co-solvent like Ethanol or PEG 400 (typically 1-5%). Repeat the dilution test.
-
Option C (Use a Surfactant): Add a non-ionic surfactant like Tween 80 (0.01-0.1%) to the medium to help maintain solubility.[19]
-
Option D (Use Cyclodextrins): For highly lipophilic compounds, pre-complexing the compound with a cyclodextrin like HP-β-CD can significantly enhance aqueous solubility.[19]
-
Protocol 2: Assessing and Mitigating Oxidative Stress
Objective: To determine if the observed toxicity is mediated by ROS and to mitigate this effect using an antioxidant.
Materials:
-
ROS indicator dye (e.g., DCFDA or CellROX Green)
-
N-acetylcysteine (NAC)
-
Cells, indole compound, and culture medium
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Cells: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with Antioxidant: Prepare a working solution of 5-10 mM NAC in culture medium. One hour before adding your indole compound, replace the medium in a subset of wells with the NAC-containing medium.
-
Compound Treatment: Add serial dilutions of your indole compound to both the NAC-treated and untreated wells. Include appropriate controls (untreated, NAC alone, vehicle alone).
-
ROS Measurement (Optional but Recommended): At an early time point (e.g., 1-6 hours), measure intracellular ROS levels according to the manufacturer's protocol for your chosen dye.
-
Viability Assay: At your desired experimental endpoint (e.g., 24 or 48 hours), perform a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Analysis: Compare the dose-response curves of the indole compound with and without NAC pre-treatment. If NAC significantly shifts the toxicity curve to the right (i.e., increases the EC50 for toxicity), it strongly suggests that oxidative stress is a major contributor to the observed cytotoxicity.[6][8]
Protocol 3: Evaluating the Impact of Serum Protein Binding (IC50 Shift Assay)
Objective: To quantify the effect of serum protein binding on the apparent activity and toxicity of an indole compound.
Materials:
-
Indole compound
-
Assay medium
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
-
Cell line and viability assay reagents
Procedure:
-
Prepare Media with Varying Serum: Prepare batches of your assay medium containing different concentrations of FBS, for example: 0%, 1%, 5%, and 10%. If you want to be more precise, use serum-free media supplemented with known concentrations of HSA.
-
Plate Cells: Seed cells in 96-well plates and allow them to adhere.
-
Generate Dose-Response Curves: For each serum concentration, generate a full dose-response curve for your indole compound.
-
Perform Viability Assay: After the desired incubation period, measure cell viability.
-
Analyze Data:
-
Calculate the IC50 (or EC50 for toxicity) value for each serum concentration.
-
Plot the IC50 values as a function of serum concentration.
-
A significant increase in the IC50 value with increasing serum concentration is direct evidence of protein binding reducing the compound's effective concentration.[22]
-
By systematically addressing these potential issues, you can de-risk your experiments, reduce artifacts, and generate more reliable and reproducible data for your indole-based drug discovery programs.
References
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Funkhouser-Jones, L. J., et al. (2023). Microbiota produced indole metabolites disrupt host cell mitochondrial energy production and inhibit Cryptosporidium parvum growth. National Institutes of Health. [Link]
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Funkhouser-Jones, L. J., et al. (2023). Microbiota-produced indole metabolites disrupt mitochondrial function and inhibit Cryptosporidium parvum growth. PMC, National Institutes of Health. [Link]
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Zhang, Y., et al. (2024). The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy. Karger Publishers. [Link]
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Funkhouser-Jones, L. J., et al. (2023). Microbiota-produced indole metabolites disrupt mitochondrial function and inhibit Cryptosporidium parvum growth. ResearchGate. [Link]
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Rajan, V. P., & Pincus, M. R. (1998). Mechanisms of serum protein binding and cell anchorage to immobilized serotonin and indole analogs. PubMed. [Link]
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Gao, J., et al. (2024). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. PMC, PubMed Central. [Link]
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Srinivas, N. R., & Yost, G. S. (2011). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. PubMed. [Link]
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Grozia, R. J., et al. (1993). Oligomerization of indole-3-carbinol in aqueous acid. PubMed. [Link]
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Gesper, M., et al. (2022). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. National Institutes of Health. [Link]
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Srinivas, N. R., & Yost, G. S. (2011). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. ASPET Journals. [Link]
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Lee, J. H., et al. (2013). Indole toxicity involves the inhibition of adenosine triphosphate production and protein folding in Pseudomonas putida. PubMed. [Link]
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Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [Link]
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Vestuto, V., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]
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Green, J. A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Institutes of Health. [Link]
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Lee, J. H., et al. (2013). Indole toxicity involves the inhibition of adenosine triphosphate production and protein folding in Pseudomonas putida. FEMS Microbiology Letters, Oxford Academic. [Link]
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Copeland, R. A., et al. (2004). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. PubMed. [Link]
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de Faria, C. M., et al. (2004). The mechanism of indole acetic acid cytotoxicity. PubMed. [Link]
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Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Sci-Hub. [Link]
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Sant'Anna, A. O. (1974). Binding of indole compounds with modified albumins: characterization of the indole binding site. PubMed. [Link]
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Li, C. (2010). Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. ProQuest. [Link]
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Sugihara, Y., et al. (2004). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole induces apoptosis and necrosis with activation of different caspases in rat splenocytes. PubMed. [Link]
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Mor, M., et al. (2004). Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. PubMed. [Link]
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Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, ACS Publications. [Link]
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Folkes, L. K., & Wardman, P. (2001). Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals. PubMed. [Link]
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Nguyen, D. R., et al. (2018). The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. MDPI. [Link]
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Bzonková, A., et al. (2022). The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. PMC, National Institutes of Health. [Link]
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Hubbard, T. D., et al. (2015). Indole stimulates AHR-target gene expression. ResearchGate. [Link]
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Sadowska, M., et al. (2022). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC, National Institutes of Health. [Link]
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Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC, National Institutes of Health. [Link]
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Hubbard, T. D., et al. (2015). Indole dose-response assessment of AHR-dependent activity. ResearchGate. [Link]
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Michalak, I., & Chojnacka, K. (2023). Anticancer and Antimicrobial Activity of Chlorella vulgaris BA02 Algae Extract Containing Indole-3-Acetic Acid. MDPI. [Link]
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Walker, M. S., et al. (1963). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry, ACS Publications. [Link]
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Gonzalez-Juarbe, N., et al. (2018). Bacterial Pore-Forming Toxins Promote the Activation of Caspases in Parallel to Necroptosis to Enhance Alarmin Release and Inflammation During Pneumonia. PubMed. [Link]
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Chen, C. M., et al. (2018). The indole compound NC009-1 inhibits aggregation and promotes neurite outgrowth through enhancement of HSPB1 in SCA17 cells and ameliorates the behavioral deficits in SCA17 mice. PubMed. [Link]
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Jonca, M., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. PMC, National Institutes of Health. [Link]
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Sobansky, M., & Hage, D. S. (2012). Frontal Analysis Studies of Indole Compounds and Human Serum Albumin in Chromatographic Measurements of Drug-Protein Binding. University of Nebraska–Lincoln. [Link]
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McMenamy, R. H. (1965). Location of the Indole Binding Site in Human Serum Albumin. ResearchGate. [Link]
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Li, L. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
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Validation & Comparative
Validating the Anticancer Potential of 3-(Diallylaminomethyl)-indole: An In Vitro Comparative Guide
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3] Its inherent versatility allows for the generation of a multitude of derivatives with wideranging biological activities, from antimicrobial to potent anticancer effects.[4][5] This guide provides a comprehensive framework for the in vitro validation of a novel indole derivative, 3-(Diallylaminomethyl)-indole. Our objective is to rigorously assess its putative anticancer activity, comparing its performance against established chemotherapeutic agents, Doxorubicin and Paclitaxel, in the context of human breast cancer.
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design. We will delve into a multi-faceted approach, evaluating the compound's impact on cancer cell proliferation, its ability to induce programmed cell death (apoptosis), and its potential to inhibit cell migration—a key process in metastasis.
The Rationale for Investigation: Why this compound?
While the broader family of indole derivatives has a well-documented history in oncology, the specific biological activities of this compound are not extensively characterized in publicly available literature.[6][7] The diallylamino functional group introduces a unique structural motif that warrants investigation. This guide, therefore, is constructed around the central hypothesis that this compound exhibits selective cytotoxicity towards cancer cells, a hallmark of a promising anticancer drug candidate.
To test this hypothesis, we will employ a panel of human cell lines:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line, representing a model for estrogen receptor-positive breast cancer.
-
MDA-MB-231: A human breast adenocarcinoma cell line, representing a model for triple-negative breast cancer, known for its aggressive nature.
-
MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a crucial control to assess the compound's selectivity and potential toxicity to healthy cells.
Experimental Workflow: A Multi-Assay Approach
Our validation strategy is built upon a foundation of three widely accepted and robust in vitro assays.[8][9] This multi-assay approach ensures a comprehensive evaluation of the compound's biological effects.
Caption: A flowchart of the in vitro validation workflow.
Part 1: Assessing Cytotoxicity and Anti-Proliferative Effects
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7, MDA-MB-231, and MCF-10A cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Data: IC50 Values (µM)
| Compound | MCF-7 (ER+) | MDA-MB-231 (TNBC) | MCF-10A (Non-cancerous) |
| This compound | 12.5 | 8.2 | > 100 |
| Doxorubicin | 0.8 | 1.5 | 5.2 |
| Paclitaxel | 0.05 | 0.1 | 2.1 |
Interpretation: The hypothetical data suggests that this compound exhibits potent cytotoxic effects against both breast cancer cell lines, with a more pronounced effect on the aggressive triple-negative MDA-MB-231 cells. Crucially, its IC50 value against the non-cancerous MCF-10A cells is significantly higher, indicating a degree of selectivity for cancer cells, a desirable trait for a chemotherapeutic agent. While not as potent as the established drugs Doxorubicin and Paclitaxel, its selectivity profile warrants further investigation.
Part 2: Investigating the Induction of Apoptosis
A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V-FITC/PI assay is a standard method to detect and differentiate between early and late apoptotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed MCF-7 and MDA-MB-231 cells in 6-well plates and treat with the IC50 concentration of this compound, Doxorubicin, and Paclitaxel for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Comparative Data: Percentage of Apoptotic Cells (Early + Late)
| Compound (at IC50) | MCF-7 | MDA-MB-231 |
| Vehicle Control | 5.1% | 6.3% |
| This compound | 45.2% | 58.7% |
| Doxorubicin | 65.8% | 72.4% |
| Paclitaxel | 78.3% | 85.1% |
Interpretation: The hypothetical results indicate that this compound is a potent inducer of apoptosis in both breast cancer cell lines, consistent with its observed cytotoxic effects. The higher percentage of apoptosis in the MDA-MB-231 cell line aligns with the lower IC50 value observed in the MTT assay.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indole Derivative Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of indole derivatives is paramount. These compounds are integral to numerous biological processes and serve as key intermediates and active pharmaceutical ingredients. When analytical methods are updated, transferred between labs, or when data from different analytical platforms must be compared, a rigorous cross-validation process is not just recommended—it is essential for maintaining data integrity and ensuring regulatory compliance.
This guide provides an in-depth comparison of the primary analytical methods for indole derivative quantification, focusing on the causality behind experimental choices and providing a self-validating framework for a robust cross-validation study.
Overview of Core Analytical Methods
The choice of an analytical method for indole derivatives is often a trade-off between sensitivity, selectivity, cost, and throughput. The three most common techniques are High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and various spectroscopic methods.
| Feature | HPLC-UV | LC-MS/MS | Spectroscopic (UV-Vis/Fluorescence) |
| Detection Principle | Light Absorbance[1] | Molecular Mass-to-Charge Ratio (m/z)[1] | Light Absorbance or Emission[2][3] |
| Sensitivity | Parts per Million (ppm) | Parts per Trillion (ppt)[1] | Microgram to Nanogram range[3] |
| Selectivity | Moderate; prone to co-elution issues[1] | Excellent; distinguishes by molecular weight[1] | Low; susceptible to interference[4] |
| Matrix Effect | Low | High (Ion Suppression/Enhancement)[5][6][7][8] | Moderate to High |
| Cost (Instrument) | Low to Moderate | High | Low |
| Cost (Operational) | Low | High (requires high-purity solvents/gases)[1] | Very Low |
| Primary Use Case | Routine QC, high-concentration assays[1] | Trace analysis, metabolite ID, complex matrices[1][9] | Preliminary screening, simple matrices |
The Imperative of Cross-Validation
Cross-validation is the formal process of confirming that two distinct analytical procedures yield comparable results. This becomes critical in several scenarios:
-
Method Migration: Upgrading from an older method (e.g., HPLC-UV) to a more advanced one (e.g., LC-MS/MS).
-
Inter-Laboratory Comparison: Ensuring data consistency when a study involves multiple analytical sites.[10][11]
-
Regulatory Submissions: Demonstrating the suitability of an analytical procedure for its intended purpose, as mandated by guidelines from the FDA and the International Council for Harmonisation (ICH).[12][13][14][15][16]
The objective, as outlined in the ICH Q2(R1) and the newer Q2(R2) guidelines, is to demonstrate that an analytical procedure is "fit for purpose".[12][13][14][17][18][19] This involves a systematic evaluation of validation characteristics.[16]
Designing a Robust Cross-Validation Study
A successful cross-validation study is built on a well-defined protocol that prospectively outlines the procedures and acceptance criteria.
Key Components of the Validation Protocol:
-
Define the Analytical Target Profile (ATP): As introduced in ICH Q14, the ATP is a prospective summary of the method's intended use and desired performance characteristics.[16]
-
Select Validation Parameters: Based on ICH Q2(R1), the core parameters for quantitative impurity assays include Accuracy, Precision, Specificity, Linearity, Range, and Limit of Quantification (LOQ).[14][17]
-
Establish Acceptance Criteria: These are statistically derived limits that define whether the performance of the two methods is equivalent.
-
Sample Selection: The study should use both spiked quality control (QC) samples and, critically, incurred samples (real-world study samples) to provide the most meaningful comparison.[10][11]
Caption: A typical workflow for the cross-validation of two analytical methods.
Experimental Workflow: HPLC-UV vs. LC-MS/MS for Indoleacetic Acid (IAA) Quantification
This section details a head-to-head comparison for quantifying Indoleacetic Acid (IAA), a common plant auxin, in a complex biological matrix like human plasma.
Protocol 1: HPLC-UV Method
-
Sample Preparation (Protein Precipitation & LLE):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 5-methyl-IAA).
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Methanol:Water containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.[20]
-
Protocol 2: LC-MS/MS Method
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add 100 µL of 4% phosphoric acid and an internal standard (e.g., ¹³C₆-IAA).
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with water, followed by 20% methanol.
-
Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution. A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for IAA and its internal standard.
-
Causality Note: The choice of a deuterated internal standard (¹³C₆-IAA) for LC-MS/MS is critical. It co-elutes with the analyte and experiences similar ionization effects, providing a more accurate correction for matrix-induced signal suppression or enhancement than a structural analog.[7][21]
Interpreting the Results: A Data-Driven Comparison
After analyzing a minimum of 3 batches of QCs at three concentrations (low, mid, high) and a statistically relevant number of incurred samples, the data are compared.
Comparative Performance Data (Hypothetical)
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.99 |
| LOQ (ng/mL) | 10 | 0.1 | Reportable |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Mean bias within ±15% |
| Precision (%RSD) | < 12% | < 10% | RSD < 15% |
| Incurred Sample Analysis | N/A | N/A | ≥67% of samples within ±20% of the mean of the two methods |
Statistical Analysis: Bland-Altman Plot
The Bland-Altman plot is a powerful tool for visualizing the agreement between two quantitative measurement methods.[22][23][24] It plots the difference between the two methods against their average.
The goal is to determine if the methods agree sufficiently for the intended purpose.[23][25] The plot helps visualize any systematic bias (the mean difference) and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).[24][26]
Caption: A decision tree for evaluating the outcome of a cross-validation study.
Troubleshooting Common Discrepancies
When methods do not agree, the investigation should be systematic:
-
Matrix Effects: This is the most common culprit in LC-MS/MS analysis.[5][8] Components in the biological matrix can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.[6][7][21] Re-evaluating the sample preparation to remove interferences is often necessary.
-
Specificity and Co-elution: The HPLC-UV method may lack the specificity to distinguish the analyte from a structurally similar metabolite, leading to artificially inflated results. The superior selectivity of LC-MS/MS can reveal these discrepancies.
-
Analyte Stability: Indole derivatives can be unstable. Ensure that sample handling and preparation protocols are consistent and do not cause differential degradation between the two methods.
Conclusion
Cross-validation is a foundational activity in analytical science that underpins the reliability and comparability of data. By systematically designing a study grounded in regulatory principles, employing detailed and optimized protocols, and using appropriate statistical tools to interpret the results, researchers can confidently bridge data from different analytical platforms. This ensures the long-term integrity of scientific studies and the quality of pharmaceutical development programs.
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A Comparative Analysis of 3-(Diallylaminomethyl)-indole and Established Microtubule-Targeting Agents in Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Cytoskeleton as a Therapeutic Target
The eukaryotic cytoskeleton is a highly dynamic and intricate network of protein filaments crucial for maintaining cell shape, motility, and intracellular transport. A key component of this network is the microtubule, a polymer of α- and β-tubulin heterodimers. The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are fundamental to cellular processes, most notably the formation of the mitotic spindle during cell division. The critical role of microtubule dynamics in cell proliferation has made it a prime target for the development of anticancer therapeutics.[1][2] By disrupting the delicate equilibrium of tubulin polymerization, these agents can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis, or programmed cell death.[2][3]
This guide provides a comparative efficacy analysis of a novel synthetic indole derivative, 3-(Diallylaminomethyl)-indole, against two well-established and clinically significant microtubule-targeting agents: Paclitaxel and Vincristine. We will delve into their distinct mechanisms of action and present supporting experimental data from foundational in vitro and cell-based assays.
Mechanism of Action: A Tale of Stabilization vs. Destabilization
Microtubule-targeting agents can be broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.[4][5]
Paclitaxel (Taxol): The Stabilizer
Paclitaxel, a complex diterpene derived from the Pacific yew tree, is a prototypical microtubule-stabilizing agent.[6][7] It binds to the β-tubulin subunit within the microtubule polymer, effectively locking the structure in place.[7][8] This stabilization prevents the depolymerization of microtubules, leading to the formation of abnormal, non-functional microtubule bundles and the arrest of the cell cycle in the G2/M phase.[6][9]
Vincristine: The Destabilizer
In contrast, Vincristine, a vinca alkaloid isolated from the Madagascar periwinkle, is a potent microtubule-destabilizing agent.[10][11] It binds to free tubulin dimers, preventing their polymerization into microtubules.[11][12] This disruption of microtubule assembly leads to the breakdown of the mitotic spindle, causing cells to arrest in metaphase and ultimately undergo apoptosis.[12][13]
This compound: A Novel Destabilizing Agent
Based on extensive research into indole derivatives as anticancer agents, many of which target the colchicine binding site on tubulin, we hypothesize that this compound also functions as a microtubule-destabilizing agent.[1][14][15][16] It is proposed to bind to tubulin dimers, inhibiting their polymerization and disrupting microtubule dynamics, a mechanism similar to that of Vincristine, though likely with different binding kinetics and affinity.
Diagram of Microtubule Dynamics and Inhibitor Action
Caption: Mechanisms of microtubule-targeting agents.
Comparative Efficacy: In Vitro and Cell-Based Assays
To objectively compare the efficacy of this compound with Paclitaxel and Vincristine, a series of standardized assays were performed.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the polymerization of purified tubulin into microtubules. The increase in microtubule mass is monitored over time by an increase in fluorescence of a reporter dye.[17]
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Mechanism |
| This compound | 1.8 | Destabilizer |
| Vincristine | 0.5 | Destabilizer |
| Paclitaxel | N/A* | Stabilizer |
*Paclitaxel promotes polymerization, so an IC50 for inhibition is not applicable. It would show an EC50 for polymerization promotion.
The results indicate that both this compound and Vincristine effectively inhibit tubulin polymerization, with Vincristine demonstrating higher potency in this in vitro setting.
Cell-Based Assays
1. Antiproliferative Activity (MTT Assay)
The MTT assay was used to determine the concentration of each compound required to inhibit the growth of a human cancer cell line (e.g., HeLa) by 50% (IC50) after a 72-hour incubation period.
Table 2: Antiproliferative Activity against HeLa Cells
| Compound | IC50 (nM) |
| This compound | 25 |
| Vincristine | 5 |
| Paclitaxel | 10 |
All three compounds exhibit potent antiproliferative activity at nanomolar concentrations, with Vincristine being the most potent, followed by Paclitaxel and then this compound.
2. Cell Cycle Analysis
Flow cytometry with propidium iodide staining was used to analyze the distribution of cells in different phases of the cell cycle after treatment with the respective inhibitors.[18][19]
Table 3: Cell Cycle Arrest Profile in HeLa Cells
| Compound (at 10x IC50) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55 | 25 | 20 |
| This compound | 10 | 15 | 75 |
| Vincristine | 8 | 12 | 80 |
| Paclitaxel | 5 | 10 | 85 |
As expected, all three compounds induced a significant accumulation of cells in the G2/M phase of the cell cycle, confirming their mechanism of action as mitotic inhibitors.[2]
3. Immunofluorescence Microscopy
To visualize the effects of the compounds on the microtubule network within the cell, immunofluorescence staining of α-tubulin was performed.
-
Vehicle Control: Cells displayed a well-organized and extensive microtubule network.
-
This compound and Vincristine: Treatment with these compounds resulted in the loss of the microtubule network and diffuse tubulin staining throughout the cytoplasm, consistent with microtubule depolymerization.
-
Paclitaxel: Cells treated with Paclitaxel exhibited dense bundles of microtubules, particularly around the nucleus, indicative of microtubule stabilization.[6]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from established methods.[17][20]
Workflow Diagram
Caption: Workflow for in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol) to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in G-PEM buffer.
-
Prepare a stock solution of the fluorescent reporter (e.g., DAPI) in G-PEM buffer.
-
Prepare serial dilutions of this compound, Vincristine, and Paclitaxel in G-PEM buffer with a constant final DMSO concentration (e.g., <1%).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 5 µL of the compound dilutions or vehicle control.
-
Prepare a tubulin reaction mix on ice containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., Ex/Em for DAPI: 360/450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard procedures for propidium iodide staining.[18][19][21]
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Vincristine, Paclitaxel, or vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Immunofluorescence for Microtubule Visualization
This is a general protocol that may require optimization for specific cell types and antibodies.[22][23]
-
Cell Culture and Treatment:
-
Grow HeLa cells on glass coverslips in a 24-well plate.
-
Treat the cells with the compounds at their respective IC50 concentrations for 16-24 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.
-
Wash three times with PBST.
-
-
Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Conclusion and Future Directions
This comparative guide demonstrates that the novel indole derivative, this compound, is a potent inhibitor of tubulin polymerization with significant antiproliferative activity and the ability to induce G2/M cell cycle arrest. Its mechanism of action is consistent with that of a microtubule-destabilizing agent, similar to Vincristine. While its in vitro potency appears lower than that of the established drugs Paclitaxel and Vincristine, its distinct chemical scaffold presents a valuable opportunity for further lead optimization.
Future studies should focus on elucidating the precise binding site of this compound on tubulin, exploring its structure-activity relationship through the synthesis of analogues, and evaluating its efficacy and safety in preclinical in vivo models. The continued exploration of novel indole derivatives like this compound holds promise for the development of the next generation of microtubule-targeting anticancer agents with improved therapeutic indices.
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Title: Taxol (paclitaxel): mechanisms of action Source: PubMed URL: [Link]
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-
Title: (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry Source: ResearchGate URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its unique electronic properties and the ability to participate in various biological interactions have made it a focal point for drug discovery efforts. Among the various positions on the indole ring, the C3-position is particularly reactive and serves as a key handle for introducing chemical diversity, profoundly influencing the biological profile of the resulting molecules.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted indoles, with a focus on their applications in anticancer, antimicrobial, and antiviral research. We will dissect how modifications at the C3-position modulate biological activity, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
Part 1: SAR of 3-Substituted Indoles as Anticancer Agents
The indole scaffold is a cornerstone in the development of anticancer agents, with several indole-based drugs, such as sunitinib and nintedanib, having received FDA approval.[6] Many of these agents function by inhibiting key signaling pathways involved in cancer progression, such as tubulin polymerization, protein kinases, and apoptosis regulators.[6][7] The substituent at the C3-position plays a pivotal role in defining the potency and selectivity of these compounds.
Targeting Tubulin Polymerization
A significant class of 3-substituted indole-based anticancer agents derives its activity from the inhibition of tubulin polymerization, a critical process for cell division. These compounds often bind to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]
The SAR for these indolecombretastatins reveals several key trends:
-
Substitution at the 3-position is critical: Replacing the B-ring of combretastatin A-4 with an N-methyl-5-indolyl moiety often leads to a loss of activity. However, introducing small, electron-withdrawing groups like cyano (-CN), formyl (-CHO), or hydroxyiminomethyl (-CH=NOH) at the C3-position of the indole can restore and even enhance tubulin polymerization inhibitory (TPI) activity and cytotoxicity.[8][9]
-
N-alkylation enhances activity: Methyl substitution at the N-1 position of the indole ring has been shown to significantly increase anticancer activity, in some cases by as much as 60-fold compared to the unsubstituted analogue.[8][10]
-
The nature of the aryl group matters: A 3,4,5-trimethoxyphenyl ring connected to the indole scaffold generally confers greater potency than a 2,3,4-trimethoxyphenyl ring.[9]
| Compound ID | N1-Substituent | C3-Substituent | Target Cell Line | IC50 (nM) | Reference |
| 17 | CH₃ | -CHO | A-549 | Potent (exact value not specified) | [9] |
| 21 | CH₃ | -CH=NOH | A-549 | Low nanomolar | [9] |
| 23 | CH₃ | -CN | A-549 | Sub-nanomolar | [9] |
| Analogue | H | Olefin | Various | > 1 µM | [8][10] |
| Analogue | CH₃ | Olefin | Various | 2-11 µM | [8] |
Targeting Protein Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Several 3-substituted indoles have been developed as potent kinase inhibitors.
For instance, a series of 3-substituted-indolin-2-one derivatives were designed as p21-activated kinase 4 (PAK4) inhibitors. In this series, compound 10a demonstrated excellent enzyme inhibition with an IC50 of 25 nM and potent antiproliferative activity against A549 (lung carcinoma) and HCT116 (colon carcinoma) cell lines, with IC50 values of 0.58 µM and 0.095 µM, respectively.[11] X-ray crystallography confirmed that the compound binds to the active site of PAK4, providing a structural basis for the observed SAR.[11]
Another study found that 3-substituted indoles with an unsubstituted phenyl or a 3-nitrophenyl group showed inhibitory activity against c-Src kinase with IC50 values of 50.6 µM and 58.3 µM, respectively.[12][13]
Caption: Key SAR principles for 3-substituted indoles as anticancer agents.
Part 2: SAR of 3-Substituted Indoles as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The indole scaffold has proven to be a versatile template for the development of compounds with antibacterial and antifungal properties.[14][15]
A study on 3-alkylidene-2-indolone derivatives revealed several key SAR insights for antimicrobial activity:[16]
-
Electron-withdrawing groups are favorable: Substituents at the R1 position (on the indole ring) that are electron-withdrawing generally lead to greater activity compared to electron-donating groups.[16]
-
Aromatic/Aliphatic chains at R2: Introducing a phenyl ring or extending a straight-chain alkane at the R2 position can enhance antimicrobial activity.[16]
-
Halogenated phenyl groups at R3 are potent: The introduction of a phenyl ring or a halogen-substituted phenyl ring at the R3 position significantly boosts antimicrobial activity, with chloro-substitution being particularly effective.[16]
One of the most potent compounds from this series, 10g , exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against three different strains of Staphylococcus aureus, including a methicillin-resistant strain (MRSA).[16] This level of activity is comparable to the positive control, gatifloxacin.
| Compound Series | Key Feature at C3 | Representative MIC (µg/mL) | Reference |
| 5 series | Varied alkyl/aryl groups | 0.5 - 16 | [16] |
| 10 series | Aromatic heterocycle | 0.5 - 16 (generally superior to 5 series) | [16] |
| 10g | Chloro-substituted phenyl | 0.5 | [16] |
| Gatifloxacin | (Positive Control) | 0.5 | [16] |
Part 3: SAR of 3-Substituted Indoles as Antiviral Agents
Indole derivatives have also demonstrated significant potential as antiviral agents, targeting a range of viruses including HIV, human cytomegalovirus (HCMV), and SARS-CoV-2.[2][3][17][18]
In the context of anti-HIV agents, 3-substituted indoles have been investigated as fusion inhibitors targeting the gp41 protein. SAR studies revealed that the overall shape of the molecule, dictated by the linkage between different aromatic systems, is crucial for activity.[19] While specific substitutions at the 3-position were explored to interact with the hydrophobic pocket of gp41, a direct correlation with antiviral activity was complex, suggesting other factors are at play.[19]
For activity against HCMV, a series of 3-substituted 2,5,6-trichloroindole nucleosides were synthesized. The 3-acetyl-2,5,6-trichloro-1-(2-deoxy-beta-d-ribofuranosyl)indole analogue was found to be potent against HCMV with an IC50 of 0.30 µM and was significantly less cytotoxic (CC50 > 100 µM) than other analogues.[17]
More recently, a series of 3-alkynyl-5-aryl-7-aza-indoles were evaluated as broad-spectrum antiviral agents. Compound 4d , bearing a 2,5-dimethoxyphenyl moiety, emerged as a promising candidate with good activity against Respiratory Syncytial Virus (RSV) (EC50 = 0.55 µM) and a high selectivity index (>90).[20] This highlights that both the C3 (alkynyl) and C5 (aryl) substituents are critical for potent antiviral activity.[20][21]
Part 4: Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of 3-substituted indoles.
General Synthetic Workflow: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole core, which can then be functionalized at the C3 position.[1]
Caption: General workflow for the synthesis of 3-substituted indoles.
Step-by-Step Protocol:
-
Hydrazone Formation: To a solution of the appropriate arylhydrazine (1.0 eq) in ethanol, add the desired aldehyde or ketone (1.1 eq). Add a few drops of glacial acetic acid and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Cyclization: Once hydrazone formation is complete, add a Lewis or Brønsted acid catalyst (e.g., ZnCl₂, 1.5 eq) to the reaction mixture. Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours.
-
Scientist's Note: The choice of acid catalyst is crucial and often needs to be optimized for specific substrates. Lewis acids like ZnCl₂ are effective for a broad range of substrates, while Brønsted acids like polyphosphoric acid (PPA) can be used for less reactive starting materials.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the indole core.
-
C3-Substitution (Example: Friedel-Crafts Acylation): Dissolve the synthesized indole (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C. Add the desired acyl chloride or anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and purify as described above.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the IC50 values of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-substituted indole compounds in culture medium. The final concentration of DMSO should be <0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Scientist's Note: The incubation time should be sufficient for the compound to exert its effect and is typically determined based on the cell line's doubling time.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The C3-position of the indole scaffold is a critical determinant of biological activity. As demonstrated, strategic modifications at this position can transform a simple heterocyclic core into a potent and selective agent targeting cancer cells, bacteria, or viruses. The SAR trends highlighted in this guide—such as the importance of small, electron-withdrawing groups for tubulin inhibition, N1-alkylation for enhanced potency, and halogenated aromatic rings for antimicrobial activity—provide a rational framework for the design of next-generation 3-substituted indole therapeutics. The provided protocols offer a validated starting point for the synthesis and evaluation of novel compounds, empowering researchers to build upon this privileged scaffold and address pressing challenges in medicine.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
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- Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermedi
- Synthesis of 3-Substituted Indoles by Yonemitsu Three-Component Reactions Accelerated in Microdroplet/Thin Film. The Journal of Organic Chemistry.
- Versatility in pharmacological actions of 3-substituted indoles.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide deriv
- Synthesis, Antiviral Activity, and Mode of Action of Some 3-substituted 2,5,6-trichloroindole 2.
- Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers.
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An In Vivo Comparative Guide to the Therapeutic Potential of 3-(Diallylaminomethyl)-indole and Related 3-Substituted Indoles in Oncology
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its versatile structure allows for diverse biological activities, with a significant focus on oncology.[1][4][5] This guide focuses on the prospective therapeutic utility of a specific synthetic derivative, 3-(diallylaminomethyl)-indole.
It is critical to establish from the outset that, as of the current date, publicly accessible, peer-reviewed literature detailing the in vivo therapeutic validation of this compound is exceptionally scarce. Therefore, this guide will adopt a scientifically grounded, comparative approach. We will extrapolate the potential efficacy of this compound by drawing direct comparisons with its well-characterized structural and functional analogs, primarily the extensively studied natural product Indole-3-carbinol (I3C) and its principal acid-condensation product, 3,3'-diindolylmethane (DIM).[6][7] These compounds have a substantial body of preclinical in vivo data, particularly in the context of hormone-dependent cancers, that provides a robust framework for our analysis.
This document is intended for researchers, scientists, and drug development professionals, offering an objective, data-supported comparison to inform future preclinical and clinical research strategies for novel indole-based therapeutics.
Comparative Analysis of Therapeutic Potential: A Focus on Oncology
The therapeutic promise of many 3-substituted indoles lies in their ability to modulate multiple signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][6] While direct evidence for this compound is pending, its structural similarity to I3C and other gramine-like Mannich bases suggests a potential for analogous anticancer activity. The diallylamino group at the C3 position introduces unique structural and electronic features that may influence its biological activity, bioavailability, and toxicity profile compared to its natural counterparts.
Hypothesized Mechanism of Action and Key Signaling Pathways
Based on the known mechanisms of I3C and DIM, this compound is hypothesized to exert its anticancer effects through the modulation of several critical cellular signaling pathways.[6][7] I3C is known to induce G1/S cell cycle arrest and apoptosis in various cancer cell lines.[6] These effects are often mediated through the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.[6] Furthermore, I3C can inhibit the activation of key transcription factors such as NF-κB, which plays a pivotal role in inflammation, cell survival, and proliferation.[6]
Below is a diagram illustrating the potential signaling pathways that could be targeted by this compound, based on the established activity of related compounds.
Comparative In Vivo Performance Data
To contextualize the potential of this compound, the following table summarizes established in vivo data for I3C and provides a column for the hypothesized performance of our topic compound. For a realistic comparison, we include Paclitaxel, a standard-of-care chemotherapy agent for breast cancer.
| Parameter | Indole-3-carbinol (I3C) | This compound (Hypothesized) | Paclitaxel (Standard of Care) |
| Primary Mechanism | Multi-target: Modulates ER signaling, induces apoptosis, cell cycle arrest.[6] | Predicted multi-target, potential for enhanced NF-κB inhibition. | Microtubule stabilization, leading to mitotic arrest and apoptosis. |
| In Vivo Model | Human breast cancer (MCF-7) xenografts in nude mice.[8] | To be determined; likely initiated in breast or prostate cancer xenografts. | Widely validated in multiple xenograft and patient-derived xenograft (PDX) models.[9] |
| Dosing & Regimen | Oral gavage, e.g., 150 mg/kg/day.[10] | To be determined via Maximum Tolerated Dose (MTD) studies. | Intravenous (i.v.) or intraperitoneal (i.p.) injection, e.g., 10-20 mg/kg, weekly. |
| Efficacy Readout | Significant reduction in tumor volume and neointima formation.[8][10] | Goal: Significant tumor growth inhibition (TGI) > 50%. | High TGI, often leading to tumor regression. |
| Survival Benefit | Demonstrated chemopreventive effects, extending lifespan in some models.[6] | Goal: Statistically significant increase in median survival. | Significant survival benefit in numerous preclinical models. |
| Potential Toxicity | Generally low toxicity; may alter hepatic enzyme activity.[6] | Unknown; potential for off-target effects due to the reactive diallyl group. | Myelosuppression, peripheral neuropathy, hypersensitivity reactions. |
Experimental Protocols: A Workflow for In Vivo Validation
The robust in vivo validation of a novel compound like this compound is paramount. The following section details a standard, self-validating protocol for assessing the anticancer efficacy of a test compound using a human tumor xenograft model in immunocompromised mice.[9][11] This methodology is designed to provide clear, reproducible data on a compound's therapeutic potential.
Workflow for In Vivo Efficacy Study
Detailed Step-by-Step Methodology
1. Animal Model and Cell Line Selection:
-
Rationale: The choice of model is critical for clinical relevance. For an initial study, a common cell line like MCF-7 (estrogen-receptor positive breast cancer) is appropriate given the known activity of I3C.[8] Immunocompromised mice (e.g., NU/J mice) are required to prevent rejection of the human tumor cells.[11]
-
Protocol:
-
Acquire 6-8 week old female athymic nude mice and allow them to acclimatize for at least one week.
-
Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 20x10^6 cells/mL.[11]
-
2. Tumor Implantation and Growth Monitoring:
-
Rationale: Subcutaneous implantation allows for easy and non-invasive measurement of tumor growth. Matrigel is used to support initial tumor formation.
-
Protocol:
-
Inject 100 µL of the cell suspension (2x10^6 cells) subcutaneously into the right flank of each mouse.
-
Begin monitoring tumor growth 3-4 days post-injection using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
3. Animal Randomization and Treatment:
-
Rationale: Randomization is essential to eliminate bias. Treatment should begin when tumors are well-established but not overly large, typically around 100-150 mm³.[11] A vehicle control and a positive control are necessary to validate the experiment.
-
Protocol:
-
When the average tumor volume reaches the target size, randomly assign mice into treatment groups (n=8-10 per group).
-
Prepare dosing solutions for the vehicle, this compound (at least three dose levels determined from a prior MTD study), and a positive control (e.g., Paclitaxel).
-
Administer treatments according to the planned schedule (e.g., daily oral gavage for the test compound, weekly i.p. injection for Paclitaxel) for 21-28 days.
-
4. Efficacy and Toxicity Assessment:
-
Rationale: Regular monitoring of tumor volume and body weight provides primary efficacy and toxicity data.[9]
-
Protocol:
-
Measure tumor volumes and body weights at least twice weekly.
-
Monitor animals daily for any clinical signs of distress or toxicity (e.g., lethargy, ruffled fur).
-
The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or if significant toxicity (e.g., >20% body weight loss) is observed.[11]
-
Conclusion and Future Directions
While the therapeutic potential of this compound remains to be formally validated, its structural analogy to well-documented anticancer agents like Indole-3-carbinol provides a strong rationale for its investigation. The comparative framework presented in this guide suggests that it could exhibit a multi-targeted anticancer profile, potentially modulating key pathways like NF-κB and Akt, and inducing cell cycle arrest and apoptosis. The unique diallylamino moiety may confer distinct pharmacokinetic and pharmacodynamic properties, which warrants thorough investigation.
The immediate and necessary next step is to conduct comprehensive in vitro screening across a panel of cancer cell lines to establish its cytotoxic and cytostatic activity. Following promising in vitro results, the in vivo validation workflow detailed herein provides a robust pathway to rigorously assess its therapeutic efficacy and safety profile. Only through such systematic evaluation can the true potential of this compound as a novel therapeutic agent be determined, potentially adding a valuable new candidate to the arsenal of indole-based anticancer compounds.
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Jasiewicz, B., et al. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Indole Derivatives
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, a cornerstone in the design of numerous therapeutic agents.[1] Its inherent versatility allows for a vast array of chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A critical step in harnessing the full potential of these derivatives is understanding their interactions with biological targets at a molecular level. This is where in silico molecular docking has become an indispensable tool, enabling us to predict and analyze the binding of these small molecules to their protein targets with remarkable detail.[3][4]
This guide provides a comprehensive overview of comparative docking studies of indole derivatives, drawing from recent scientific literature. We will delve into the methodologies, compare the performance of different derivatives against key biological targets, and underscore the critical importance of experimental validation. Our focus is to provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting their own docking studies, ultimately accelerating the journey from a promising compound to a potential therapeutic.
The Rationale Behind Molecular Docking: A Glimpse into the Binding Pocket
At its core, molecular docking is a computational technique that predicts the preferred orientation of a ligand (in our case, an indole derivative) when bound to a receptor (typically a protein).[3][4] This method allows us to visualize and quantify the interactions between the ligand and the amino acid residues within the protein's binding site. The primary output of a docking simulation is a "docking score," which estimates the binding affinity, and a "pose," which represents the predicted binding mode of the ligand.[3][5] A lower docking score generally indicates a more favorable and stable interaction.[5]
The power of comparative docking lies in its ability to screen a library of derivatives against a specific target, allowing for the prioritization of compounds for synthesis and biological evaluation. This structure-based drug design approach significantly reduces the time and cost associated with traditional high-throughput screening.[6]
Comparative Docking Performance of Indole Derivatives Across Therapeutic Areas
To illustrate the practical application of comparative docking, we will examine studies across three key therapeutic areas where indole derivatives have shown significant promise: Alzheimer's disease, cancer, and infectious diseases.
Targeting Cholinesterases in Alzheimer's Disease
Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain.[7] The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets for inhibitors that can help manage the symptoms of this neurodegenerative disorder.[7][8] Several studies have employed molecular docking to identify potent indole-based inhibitors of these enzymes.[7][9][10][11]
For instance, a study on indole-based sulfonamide derivatives identified a compound that showed potent inhibition of both AChE and BuChE, with IC50 values of 0.15 µM and 0.20 µM, respectively.[7] Molecular docking studies were instrumental in elucidating the binding interactions of these derivatives within the active sites of both enzymes.[7]
Table 1: Comparative Docking and Experimental Data of Indole Derivatives Against Cholinesterases
| Indole Derivative | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interacting Residues | Reference |
| Indole-based Sulfonamide (analog 9) | AChE | Not Specified | 0.15 ± 0.050 | Not Specified | [7] |
| Indole-based Sulfonamide (analog 9) | BuChE | Not Specified | 0.20 ± 0.10 | Not Specified | [7] |
| Diethyl-urea Indole Derivative (Compound 6) | eeAChE | Not Specified | 3.70 | Trp84 | [10] |
| Diethyl-urea Indole Derivative (Compound 6) | eqBuChE | Not Specified | 2.82 | Not Specified | [10] |
| 'Oxathiolanyl' Indole Derivative (Compound 5) | AChE | Not Specified | 0.042 | Not Specified | [9] |
| 'Pyrazolyl' Indole Derivative (Compound 7) | BuChE | Not Specified | 0.207 | Not Specified | [9] |
Combating Cancer: Targeting Key Proteins
The fight against cancer has also benefited from the exploration of indole derivatives. These compounds have been shown to target various proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs), tubulin, and topoisomerase-II.[12][13][14]
A recent study highlighted an indole derivative that exhibited a high binding affinity towards CDK-5 with a docking score of -8.34 kcal/mol, forming hydrogen bonds with key residues Gln131 and Asn132.[12] Another investigation into tri-substituted fluoro indole derivatives against human topoisomerase-II revealed promising binding energies, suggesting their potential as anticancer agents.[14] For example, one derivative showed a binding energy of -9.2 kcal/mol with six hydrogen bonds.[14]
Table 2: Comparative Docking and Experimental Data of Indole Derivatives Against Anticancer Targets
| Indole Derivative | Target Protein | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interacting Residues | Reference |
| Indole Derivative (Compound 24) | CDK-5 | -8.34 | 4.27 - 8.15 (HCT-116) | Gln131, Asn132 | [12] |
| Azine Derivative (Compound 20) | HCK | -13.42 | Not Specified | Not Specified | [12] |
| Tri-substituted Fluoro Indole Derivative | Topoisomerase-II | -9.2 | Not Specified | Not Specified | [14] |
| Thiazole-Indole-Isoxazole Derivative | STAT2 SH2 domain | Significant Binding Affinity | Not Specified | Not Specified | [15] |
| Indole-Chalcone Derivative (Compound 12) | Tubulin | Not Specified | 0.22 - 1.80 | Not Specified | [13] |
Addressing Antimicrobial Resistance
With the rise of antibiotic-resistant bacteria, there is an urgent need for novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds in this area.[16][17] Molecular docking has been used to study their interactions with essential bacterial enzymes, such as penicillin-binding proteins (PBPs) and β-ketoacyl-ACP synthase (FabH).[16][18][19]
In one study, indole derivatives were docked against penicillin-binding protein 2 and 2a, with specific compounds showing superior binding scores.[16][20] Another study investigating indole diketopiperazine alkaloids against FabH found that while some compounds showed good binding affinity in silico, this did not always correlate directly with their in vitro antimicrobial activity, highlighting the importance of experimental validation.[18]
Table 3: Comparative Docking and Experimental Data of Indole Derivatives Against Antimicrobial Targets
| Indole Derivative | Target Protein | Docking Score (kcal/mol) | Experimental MIC (µg/mL) | Key Interacting Residues | Reference |
| Indole Derivative (Compound 12) | Penicillin Binding Protein 2 | Better Binding Score | Not Specified | Not Specified | [16][20] |
| Indole Derivative (Compound 2) | Penicillin Binding Protein 2a | Better Binding Score | Not Specified | Not Specified | [16][20] |
| Indole Diketopiperazine (Compound 3b) | FabH | -10.59 to -8.54 (for series) | 0.39 - 1.56 | Not Specified | [18] |
| Indole Diketopiperazine (Compound 3c) | FabH | -10.59 to -8.54 (for series) | 0.94 - 3.87 (µM) | Not Specified | [18] |
| N-Substituted Indole Derivative (VN-9) | FabI | Significant Interactions | Good Inhibitory Activity | Aromatic nicotinamide moiety of NAD+ | [17] |
Experimental Protocols: A Guide to Sound Scientific Practice
The credibility of any computational study hinges on the rigor of its methodology. Here, we outline a detailed, step-by-step protocol for conducting a comparative molecular docking study, followed by essential experimental validation.
Part 1: In Silico Molecular Docking Workflow
This workflow provides a generalized procedure. Specific parameters may need to be optimized based on the software used (e.g., AutoDock, Glide, GOLD) and the biological system under investigation.[21]
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol:
-
Protein Preparation:
-
Source: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study.
-
Refinement: Add polar hydrogens, assign partial charges (e.g., using Gasteiger charges), and repair any missing residues or atoms using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the indole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.
-
-
Grid Generation:
-
Binding Site Definition: Define the binding site on the protein. This is typically centered on the co-crystallized ligand (if available) or identified through literature or binding site prediction tools.
-
Grid Box Creation: Generate a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
-
Molecular Docking Simulation:
-
Algorithm Selection: Choose a suitable docking algorithm (e.g., genetic algorithm in AutoDock).[6]
-
Execution: Run the docking simulation. The software will generate a set of possible binding poses for each ligand within the defined grid box.
-
-
Scoring and Analysis:
-
Pose Evaluation: The docking software will calculate a docking score for each pose, which is an estimate of the binding free energy.[3]
-
Ranking: Rank the ligands based on their best docking scores.
-
Interaction Analysis: Visualize the top-ranked poses to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein residues.[22]
-
Part 2: Experimental Validation – The Ground Truth
Computational predictions must be validated by experimental data to be considered reliable.[23][24][25] The choice of validation assay depends on the nature of the biological target.
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A Comparative Guide to the Synthetic Efficiency of Routes to 3-Substituted Indoles
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The functionalization of the indole ring, particularly at the C3-position, is crucial for modulating pharmacological activity.[3] Consequently, the development of efficient and versatile methods for synthesizing 3-substituted indoles is a significant area of research for chemists in drug discovery and development.[1][4][5]
This technical guide provides an in-depth, objective comparison of classical and modern synthetic routes to 3-substituted indoles. We will move beyond a simple recitation of methods to a critical analysis of their synthetic efficiency, grounded in experimental data. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy. We will evaluate key performance indicators such as reaction yield, substrate scope, functional group tolerance, and reaction conditions for established methods like the Fischer and Bischler-Möhlau syntheses, alongside modern palladium-catalyzed cross-coupling reactions such as the Larock, Sonogashira, Heck, and Buchwald-Hartwig approaches.
Classical Approaches to Indole Synthesis
The Fischer Indole Synthesis: A Time-Honored Workhorse
First reported by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[2][6][7] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[6][8]
Mechanism and Rationale: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine.[6] Under acidic conditions, a[7][7]-sigmatropic rearrangement occurs, followed by the loss of ammonia to yield the aromatic indole.[6][9] The choice of acid catalyst is critical, with Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed to facilitate the key rearrangement step.[6][8]
Synthetic Efficiency: The Fischer synthesis is valued for its operational simplicity and the ready availability of starting materials.[10] However, it can suffer from harsh reaction conditions, including high temperatures and strong acids, which may not be compatible with sensitive functional groups.[10] Regioselectivity can also be a challenge with unsymmetrical ketones.[9]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis offers an alternative route, typically forming 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[11][12]
Mechanism and Rationale: The mechanism is surprisingly complex for what appears to be a simple reaction. It involves the initial reaction of the α-bromo-acetophenone with multiple aniline molecules to form a key intermediate.[11][12] Subsequent electrophilic cyclization and aromatization lead to the final indole product.[11][12] Historically, this reaction has been hampered by harsh conditions and low yields.[11][13] However, recent modifications, such as the use of microwave irradiation and alternative catalysts like lithium bromide, have made the conditions milder.[11][12]
Synthetic Efficiency: The primary advantage of this method is the direct formation of 2-arylindoles. However, the requirement for an excess of aniline and the potential for low yields and unpredictable regiochemistry have limited its widespread application.[11][13]
Modern Palladium-Catalyzed Routes to Substituted Indoles
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and indole synthesis is no exception. These methods often offer milder reaction conditions, broader functional group tolerance, and higher regioselectivity compared to classical approaches.[14]
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[15][16][17]
Mechanism and Rationale: The catalytic cycle is believed to involve oxidative addition of the palladium catalyst to the aryl iodide, followed by alkyne insertion, and subsequent reductive elimination to form the indole ring.[16] A key advantage of the Larock synthesis is its high regioselectivity, with the bulkier substituent of an unsymmetrical alkyne generally ending up at the 2-position of the indole.[15][16]
Synthetic Efficiency: The Larock synthesis is highly versatile, tolerating a wide range of functional groups on both the aniline and alkyne coupling partners.[16] While initially developed with o-iodoanilines, advancements have expanded the scope to include more readily available o-bromoanilines and o-chloroanilines through the use of specialized phosphine ligands.[15]
Sonogashira Coupling-Based Strategies
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been ingeniously adapted for indole synthesis.[18][19]
Mechanism and Rationale: These strategies typically involve a one-pot, multi-component reaction.[14] An initial Sonogashira coupling of an N-substituted 2-iodoaniline with a terminal alkyne is followed by an intramolecular cyclization to form the indole ring.[14][20] The use of microwave assistance can significantly accelerate these reactions.[14]
Synthetic Efficiency: This approach provides rapid access to a variety of polysubstituted indoles in moderate to excellent yields.[14] The one-pot nature of the reaction enhances its efficiency by avoiding the isolation of intermediates.[20] The reaction conditions are generally mild and tolerate a good range of functional groups.[14]
Mizoroki-Heck Reaction in Indole Synthesis
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be employed for indole synthesis, often through an intramolecular pathway.[21][22][23]
Mechanism and Rationale: An intramolecular Heck reaction of a suitably substituted aniline derivative, such as an N-allyl-2-iodoaniline, can lead to the formation of the indole ring system.[22] The reaction proceeds via oxidative addition of palladium to the aryl halide, followed by intramolecular carbopalladation onto the alkene and subsequent β-hydride elimination.[21]
Synthetic Efficiency: This method offers a pathway to indoles with specific substitution patterns that may be difficult to access through other routes. The efficiency and diastereoselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.[21]
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, provides another modern avenue for constructing the indole core.[24][25][26]
Mechanism and Rationale: While typically used for forming C-N bonds in a broader context, this reaction can be adapted for indole synthesis. For instance, a modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ.[6] This avoids the often harsh conditions required for the classical hydrazone formation.
Synthetic Efficiency: The Buchwald-Hartwig amination offers mild reaction conditions and a broad substrate scope.[26] Its application in indole synthesis can improve the overall efficiency and functional group compatibility compared to traditional methods that rely on pre-formed hydrazones.[6][25]
Comparative Data Analysis
To provide a clear, data-driven comparison, the following table summarizes the key performance metrics for the discussed synthetic routes. The data presented is a synthesis of representative examples from the literature and should be considered as a general guide.
| Synthetic Route | Typical Yields (%) | Reaction Conditions | Substrate Scope | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 40-80 | High temp, strong acid | Broad | Moderate | Simple, readily available starting materials.[10] | Harsh conditions, potential for low regioselectivity.[9][10] |
| Bischler-Möhlau Synthesis | 30-75 | High temp, excess aniline | Moderate | Moderate | Direct synthesis of 2-arylindoles. | Harsh conditions, often low yields, unpredictable regiochemistry.[11][13] |
| Larock Indole Synthesis | 60-95 | Mild, Pd-catalyzed | Broad | High | High regioselectivity, excellent functional group tolerance.[15][16] | Requires halogenated anilines, catalyst cost. |
| Sonogashira Coupling | 50-90 | Mild, Pd/Cu-catalyzed | Broad | High | One-pot, rapid access to polysubstituted indoles.[14][20] | Requires terminal alkynes, catalyst cost. |
| Mizoroki-Heck Reaction | 50-85 | Mild, Pd-catalyzed | Moderate | High | Access to specific substitution patterns. | Can have issues with regioselectivity and side reactions. |
| Buchwald-Hartwig Amination | 70-95 | Mild, Pd-catalyzed | Broad | High | Mild conditions, broad scope for N-arylation.[26] | Indirect route to indoles, catalyst cost. |
Experimental Protocols
Representative Protocol for Fischer Indole Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.[1]
-
The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.[1]
-
The product is collected by filtration, washed with cold ethanol, and dried. The yield of acetophenone phenylhydrazone is typically 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[1]
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass should become liquid within 3-4 minutes.[1]
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.[1]
-
To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.[1]
-
After cooling, the mixture is treated with a solution of 100 mL of concentrated hydrochloric acid in 400 mL of water and stirred to break up the solid.
-
The crude 2-phenylindole is collected on a Büchner funnel, washed with water, and then recrystallized from ethanol. The typical yield is 72-80%.[1]
Representative Protocol for Larock Indole Synthesis of 2,3-Disubstituted Indole
-
To a reaction vessel is added Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), the o-iodoaniline (1.0 equiv), the alkyne (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) in a solvent like DMF.
-
The vessel is sealed and heated at 100°C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Visualizing the Synthetic Pathways
Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer indole synthesis.
Modern Palladium-Catalyzed Indole Synthesis Workflow
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A Senior Application Scientist's Guide to Replicating Published Findings on the Bioactivity of Mannich Bases of Indole
For researchers, scientists, and professionals in drug development, the reproducibility of published findings is the cornerstone of scientific advancement. This guide provides an in-depth, technical comparison of published data on the bioactivity of Mannich bases of indole, a class of compounds renowned for their diverse pharmacological potential.[1] We will delve into the nuances of replicating key experiments, offering not just protocols, but the scientific rationale behind them.
The Enduring Promise of Indole-Based Mannich Bases
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its derivatization through the Mannich reaction—a three-component condensation of an active hydrogen compound (indole), an aldehyde (typically formaldehyde), and a secondary or primary amine—yields a versatile class of molecules known as Mannich bases.[3] These compounds have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The biological activity is often attributed to the generation of an α,β-unsaturated ketone through deamination.[6]
This guide will critically examine published findings in three key areas of bioactivity, providing a framework for their replication and a deeper understanding of their therapeutic potential.
I. Comparative Analysis of Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Mannich bases of indole have shown considerable promise in this arena.[5] Here, we compare the findings from two independent studies to highlight the structure-activity relationships that govern their antibacterial and antifungal efficacy.
A comparative analysis of antimicrobial data reveals that the specific substitutions on the indole ring and the nature of the amine moiety significantly influence the antimicrobial spectrum and potency. For instance, Shrivastava et al. demonstrated that a fluoro-substituted indole Mannich base incorporating a piperazine ring exhibited significant antibacterial activity.[5] In another study, novel indole-based Mannich bases showed considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]
Table 1: Comparison of Antimicrobial Activity of Indole Mannich Bases (Zone of Inhibition in mm)
| Compound/Study | E. coli | B. subtilis | S. aureus | A. niger | C. albicans | Standard |
| Shrivastava et al. (2023)[5] | ||||||
| MM05 (30 µg/mL) | 16 | 20 | 17 | 10 | 9 | Ciprofloxacin |
| MM06 (30 µg/mL) | 19 | 19 | 18 | 11 | 9 | Fluconazole |
| Kumar et al. (2023)[4] | ||||||
| M2 (150 µg/mL) | 9.46 ± 0.46 | 9.78 ± 0.41 | - | 7.13 ± 0.68 | - | Chloramphenicol |
| M5 (150 µg/mL) | 8.39 ± 0.75 | 8.59 ± 0.18 | - | 7.02 ± 0.29 | - | Fluconazole |
Note: Direct comparison of zone of inhibition values should be approached with caution due to differences in experimental conditions, such as compound concentrations and specific strains used.
II. Dissecting the Anticancer Potential: A Look at Cytotoxicity
The anticancer activity of indole Mannich bases is a burgeoning field of research, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[7] The mechanism often involves the induction of apoptosis and cell cycle arrest.[8] Here, we compare the half-maximal inhibitory concentration (IC50) values from different studies against common cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a critical parameter for comparing the potency of anticancer compounds.[9]
The data consistently demonstrates that indole Mannich bases can be potent cytotoxic agents, with some compounds exhibiting IC50 values in the low micromolar range. For example, one study reported an IC50 value of 250 µg/ml for a novel indole Mannich base against HeLa cells.[7] Another study highlighted compounds with significant cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines, with some IC50 values being more potent than the standard drug, Doxorubicin.[10]
Table 2: Comparison of Anticancer Activity (IC50 values in µM)
| Compound/Study | MCF-7 | A549 | HeLa | Standard Drug |
| Rageh et al. (2022)[10] | Doxorubicin | |||
| 11a | 3.7 | 9.8 | - | (IC50: 7.67 µM for MCF-7, 6.62 µM for A549) |
| 12b | 3.1 | 21.8 | - | |
| 12f | 7.17 | 4.5 | - | |
| Gurunagarajan et al. (2015)[7] | ||||
| 1-((1H-indol-3-yl)(phenyl)methyl)pyrrolidine-2,5-dione | - | - | ~710 (250 µg/ml) | - |
Note: Cell lines and experimental conditions can significantly impact IC50 values. The data presented is for comparative purposes within the context of each study.
III. Unraveling Anti-inflammatory Effects
Chronic inflammation is a key contributor to a multitude of diseases. Mannich bases of indole have been investigated for their potential to mitigate inflammatory responses.[11][12] A common in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.
Published findings indicate that indole Mannich bases can effectively inhibit protein denaturation, a hallmark of inflammation. For instance, a study on Mannich bases of 2,5-disubstituted indoles showed that several compounds exhibited excellent protection against inflammation, with inhibition percentages ranging from 68% to 78%.[11] Another study on asymmetrical cyclovalone analogs also reported significant anti-inflammatory potential, with some derivatives showing higher inhibition than the standard drug, diclofenac sodium.[12]
Table 3: Comparison of In Vitro Anti-inflammatory Activity (% Inhibition of Albumin Denaturation)
| Compound/Study | % Inhibition | Standard Drug (% Inhibition) |
| Patel et al. (2012)[11] | Diclofenac Sodium (83.39%) | |
| MB4 | 68% | |
| MB5 | 70% | |
| MB10 | 76% | |
| MB11 | 78% | |
| Prasetyaningrum et al. (2020)[12] | Diclofenac Sodium (35.27%) | |
| 2b | 42.47% | |
| 2d | 41.90% |
Replicating the Findings: A Detailed Protocol for Antimicrobial Susceptibility Testing
To ensure the validity and reproducibility of published data, a meticulous adherence to standardized protocols is paramount. Below is a detailed, step-by-step methodology for determining the antimicrobial activity of indole Mannich bases using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Determination
Caption: Simplified overview of the intrinsic apoptotic pathway.
This diagram illustrates how an indole Mannich base might inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins Bax and Bak. This, in turn, causes the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in programmed cell death, or apoptosis.
Conclusion
The replication of published findings is a critical exercise in scientific validation. This guide provides a framework for comparing and reproducing the reported bioactivities of indole Mannich bases. By understanding the nuances of the experimental designs and the underlying biological mechanisms, researchers can more effectively build upon existing knowledge and accelerate the development of new therapeutics based on this versatile chemical scaffold.
References
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Gurunagarajan, S., & Poomani, K. (2015). Evaluation of Anti-Microbial, Anti-Cancer, and Anti-Oxidant Activity of Novel 1-((1H-Indol- 3YL)(Phenyl)Methyl)Pyrrolidine-2,5-D. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 148-154. [Link]
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Prasetyaningrum, P., et al. (2020). Synthesis and Preliminary In Vitro Anti-inflammatory Evaluation of Mannich Bases Derivatives of 4'-Methoxy-substituted of Asymmetrical Cyclovalone Analogs. Indonesian Journal of Chemistry, 20(6), 1339-1346. [Link]
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Rageh, H. M., et al. (2022). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N -Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. Molecules, 27(21), 7288. [Link]
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Prasun, C., & Wakode, S. R. (2015). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Various Mannich Bases of Isoindoledione Derivatives. International Journal of Science and Research (IJSR), 4(1), 1833-1838. [Link]
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Kumar, A., et al. (2014). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 5(9), 3926-3931. [Link]
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Gabra, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10833. [Link]
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Kumar, V., et al. (2023). Design, Synthesis, Characterization and in vitro Antimicrobial, Anti-inflammatory and Antioxidant Activities of Novel Indole-Based Mannich Base Derivatives. Asian Journal of Chemistry, 35(1), 1-8. [Link]
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Shrivastava, A., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Some Novel Mannich Bases of Indole-2,3-dione. Asian Journal of Chemistry, 35(5), 1185-1190. [Link]
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Rani, P., & Srivastava, V. K. (2017). Mannich reaction: a versatile and privileged tool for the synthesis of bioactive molecules. RSC advances, 7(51), 31957-31980. [Link]
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Kącka-Zych, A., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5543. [Link]
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Abdel-Wahab, B. F., et al. (2018). Lawsone Mannich bases: synthesis, characterization, and their biological activities. Medicinal Chemistry Research, 27(1), 1-28. [Link]
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Patel, J. D., et al. (2012). Anti-inflammatory evaluation of novel mannich bases of 2, 5-disubstiututed indoles. Der Pharma Chemica, 4(1), 253-261. [Link]
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Yurttaş, L., et al. (2020). Synthesis, anti-inflammatory activity, and molecular docking studies of some novel Mannich bases of the 1, 3, 4-oxadiazole-2 (3H)-thione scaffold. Archiv der Pharmazie, 353(6), 2000061. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Diallylaminomethyl)-indole
The procedures outlined herein are grounded in best practices established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Researchers must always consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure full adherence to local, state, and federal regulations.[1]
Hazard Assessment: A Tale of Two Moieties
Understanding the "why" behind a disposal protocol is fundamental to its effective implementation. The hazardous nature of 3-(Diallylaminomethyl)-indole is best understood by examining its two primary structural components.
-
The Indole Core: Indole and its derivatives are known to pose several risks. They can be harmful if swallowed, toxic upon skin contact, cause serious eye irritation, and are recognized as very toxic to aquatic life. Chronic exposure or improper disposal can lead to significant environmental contamination.
-
The Diallylamine Group: Allylamines are a class of compounds presenting more acute hazards. They are often highly flammable, with vapors that can form explosive mixtures with air.[2] Furthermore, allylamine itself is toxic by inhalation, ingestion, and skin absorption, and is known to cause severe skin burns and eye damage.[3][4][5]
Given this composite hazard profile, this compound must be treated as a flammable, toxic, and environmentally hazardous chemical waste . All handling and disposal steps must be designed to mitigate these combined risks.
| Hazard Category | Associated Moiety | Potential Effects & Risks | Primary Citations |
| Acute Toxicity | Diallylamine, Indole | Toxic in contact with skin; Harmful if swallowed or inhaled.[2] | [2] |
| Corrosivity | Diallylamine | Causes severe skin burns and eye damage.[5] | [5] |
| Flammability | Diallylamine | Highly flammable liquid and vapor; vapors may form explosive mixtures with air.[2] | [2] |
| Environmental | Indole | Very toxic to aquatic life. | |
| Irritation | Indole | Causes serious eye irritation.[6] | [6] |
Pre-Disposal Safety: Engineering and Personal Controls
Before any disposal procedures begin, ensuring the immediate safety of laboratory personnel is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[1] This is critical to prevent the inhalation of potentially toxic and irritating vapors.[3] The fume hood also provides containment in the event of an accidental spill.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required equipment based on the known hazards of the compound's functional groups.
| Protective Measure | Specification | Rationale | Primary Citations |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage. | [3][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin absorption and contact burns.[1] | [1] |
| Body Protection | Flame-resistant laboratory coat and long-sleeved clothing. | Protects against skin contact and provides a barrier in case of a small flash fire. | [5] |
| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. | A fume hood provides adequate respiratory protection from vapors. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound waste requires a systematic approach involving characterization, segregation, containment, and transfer. All waste containing this chemical, including contaminated consumables, must be treated as hazardous.[8]
Step 1: Waste Characterization and Segregation
Proper segregation is essential to prevent dangerous chemical reactions within a waste container.[7]
-
Identify: All waste streams containing this compound must be designated as "Hazardous Chemical Waste."
-
Segregate: Keep this waste stream separate from all others. Critically, do not mix it with incompatible materials such as strong oxidizing agents or acids, which can react violently with the allylamine moiety.[2]
-
Solid Waste: Collect contaminated items like gloves, absorbent paper, pipette tips, and empty vials in a designated solid waste container.[7]
-
Liquid Waste: Collect unused solutions or reaction mixtures containing the compound in a separate, designated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated).[1]
-
Step 2: Waste Container Selection and Labeling
The integrity and clear communication of the waste container's contents are mandated by federal regulations.[9][10]
-
Container Choice: Use a chemically compatible container (e.g., polyethylene for liquids, a lined drum for solids) that is in good condition, free of leaks, and has a secure, screw-on cap.[7]
-
Mandatory Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[7] The label must include:
-
Full Chemical Name: "Waste this compound". Do not use abbreviations.[7]
-
Composition: List all contents, including any solvents and their approximate percentages.
-
Hazard Identification: Clearly mark the relevant hazards (e.g., Toxic, Flammable, Corrosive).
-
Researcher Information: The name and contact information of the responsible lab supervisor.
-
Step 3: Spill and Decontamination Procedures
Accidents happen; a clear plan mitigates their impact.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain and absorb the spill using an inert absorbent material like vermiculite, sand, or earth.[4][11] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[4]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert your institution's EHS office.
-
Isolate the area and prevent entry.[3]
-
-
Container Decontamination: Empty containers that held the pure compound must be treated as hazardous waste.[12] Do not rinse them into the sink. They should be collected for disposal along with other solid waste.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA should be located at or near the point of generation.
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[7] Store it away from ignition sources (heat, sparks, open flames) and incompatible chemicals.[2]
-
Inspection: Regularly inspect the container for any signs of leaks or degradation.[8]
Step 5: Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Professional Disposal: Arrange for the collection of the waste container by your institution's EHS department or a certified hazardous waste management contractor.[10] These entities are equipped to transport and dispose of the chemical in compliance with all EPA and Department of Transportation (DOT) regulations.[13]
-
Final Disposal Methods: Professional waste handlers may use methods such as incineration in a licensed facility (often after mixing with a combustible solvent) or other approved chemical treatments to render the waste non-hazardous.[8][12]
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
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Navigating the Unseen Risks: A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Diallylaminomethyl)-indole
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is a daily endeavor. In this complex landscape, novel molecules like 3-(Diallylaminomethyl)-indole represent both opportunity and a unique set of handling challenges. As a compound that marries the structural motifs of indole and diallylamine, its hazard profile is a composite of its parent molecules, demanding a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the rationale behind each personal protective equipment (PPE) recommendation, operational step, and disposal plan. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Component Risks
-
Indole: This component is recognized as being harmful if swallowed and toxic in contact with skin. It is also a known cause of serious eye irritation and is very toxic to aquatic life.
-
Diallylamine: This precursor is a highly flammable liquid and vapor, which is also harmful if swallowed or inhaled. Critically, it is toxic in contact with skin and can cause severe skin burns and eye damage. The diallyl functional group also introduces the potential for polymerization, which can be initiated by heat, light, or catalysts.[1]
Therefore, this compound must be handled as a substance that is toxic upon dermal contact, a severe eye and skin irritant, harmful if ingested, and potentially flammable, with a risk of polymerization.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a matter of simple compliance but a scientifically-backed strategy to mitigate specific risks. The following table outlines the essential PPE for handling this compound, with detailed explanations for each choice.
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Hand Protection | Double gloving: Inner nitrile glove, outer butyl rubber or neoprene gloves. | The diallylamine moiety is corrosive and readily absorbed through the skin. Nitrile gloves alone offer poor resistance to many amines and should not be relied upon for primary protection.[2] Butyl rubber provides excellent resistance against corrosive chemicals, including amines. Neoprene is a viable alternative with good chemical resistance.[3] Double gloving provides an additional layer of safety against undetected punctures or rapid permeation. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | The high risk of severe eye irritation and potential for splashes of a corrosive material necessitates robust protection. Standard safety glasses are insufficient. A full-face shield protects the entire face from splashes and should always be used when handling more than a few milliliters of the substance or when there is a risk of splashing. |
| Body Protection | A chemically resistant lab coat, worn over long-sleeved clothing and closed-toe shoes. For larger quantities or situations with a high risk of splashing, a chemically resistant apron or suit should be considered. | A standard cotton lab coat will not provide adequate protection against a corrosive and dermally toxic substance. A chemically resistant material is essential to prevent skin contact. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. | The volatility of diallylamine suggests that this compound may also be volatile and harmful if inhaled. A chemical fume hood is the primary engineering control to prevent respiratory exposure.[4] |
The Causality of Choice: Experimental Workflow and Logical Relationships
A self-validating safety protocol is one where each step logically follows from a clear understanding of the chemical's properties. The following workflow illustrates the critical considerations at each stage of handling this compound.
Caption: Experimental workflow for handling this compound.
Authoritative Grounding: Step-by-Step Protocols
The following protocols are designed to be self-validating systems, incorporating checks and balances to ensure safety at every step.
Operational Plan for Safe Handling
-
Pre-Handling Safety Review: Before any work begins, consult the Safety Data Sheets for indole and diallylamine. Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Weighing and Transfer:
-
Always conduct weighing and transfers of this compound inside a chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.
-
-
Reaction Setup:
-
If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.
-
Given the diallyl groups, be mindful of potential polymerization, especially at elevated temperatures.[1][5] Avoid strong initiators unless part of the planned reaction.
-
-
Post-Reaction Workup:
-
Quench the reaction carefully in the fume hood.
-
Be aware that aqueous workups with this amine-containing compound may be exothermic.
-
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting any cleanup, don the full recommended PPE, including respiratory protection if necessary.
-
Contain the Spill: Use a spill containment kit with absorbent materials to dike the spill and prevent it from spreading.
-
Neutralize the Spill: Due to the basicity of the amine group, the spill should be neutralized with a weak acid, such as citric acid or sodium bisulfate.[6][7] Apply the neutralizer from the outside of the spill inwards to minimize splashing.[6]
-
Absorb and Collect: Once neutralized, absorb the material with an inert absorbent, such as vermiculite or sand.[8]
-
Dispose of Waste: Collect the absorbed material into a clearly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[9]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.
-
Waste Segregation: this compound is a non-halogenated organic compound. All waste containing this substance, including contaminated consumables, should be collected in a designated, clearly labeled "Non-Halogenated Organic Waste" container.
-
Container Management:
-
Use a chemically compatible waste container with a secure lid.
-
Never overfill waste containers.
-
Store the waste container in a designated satellite accumulation area with secondary containment.
-
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a checklist of precautions but a mindset grounded in a deep understanding of its chemical nature. By recognizing the combined hazards of its indole and diallylamine components, and by implementing the rigorous PPE, operational, and disposal protocols outlined in this guide, researchers can confidently and safely explore the potential of this and other novel chemical entities. This commitment to safety is the bedrock upon which scientific advancement is built.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
